molecular formula C21H28O3 B144819 11-Ketoprogesterone CAS No. 516-15-4

11-Ketoprogesterone

Cat. No.: B144819
CAS No.: 516-15-4
M. Wt: 328.4 g/mol
InChI Key: WKAVAGKRWFGIEA-DADBAOPHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Ketoprogesterone is a corticosteroid hormone.
structure

Properties

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h10,15-17,19H,4-9,11H2,1-3H3/t15-,16+,17-,19+,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAVAGKRWFGIEA-DADBAOPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101031475
Record name 11-Ketoprogesterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101031475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

516-15-4
Record name Pregn-4-ene-3,11,20-trione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=516-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Ketoprogesterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Ketoprogesterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101031475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pregn-4-ene-3,11,20-trione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.476
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 11-KETOPROGESTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y1Y86O4T5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

11-Ketoprogesterone: A Technical Guide on its Biological Function and Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Ketoprogesterone (11-KP4), a pregnane (B1235032) steroid, has emerged as a critical intermediate in alternative androgen biosynthesis pathways. While possessing minimal intrinsic hormonal activity, its significance lies in its role as a key substrate for the production of potent androgens, particularly in castration-resistant prostate cancer and certain endocrine disorders. This technical guide provides a comprehensive overview of the biological function of this compound, detailing its metabolic pathways, enzymatic regulation, and methods for its study.

Introduction

This compound (pregn-4-ene-3,11,20-trione) is a C21 steroid that has been identified as a crucial node in the complex network of human steroidogenesis.[1] Historically, it was noted for its effects on carbohydrate metabolism, similar to adrenal cortex hormones like cortisone, and was even used in veterinary medicine.[2] However, it lacks conventional glucocorticoid, mineralocorticoid, androgenic, estrogenic, or progestogenic activities.[2] Its primary biological function is now understood to be that of a precursor in the "backdoor" pathway of androgen synthesis, contributing to the pool of potent androgens such as 11-ketodihydrotestosterone (B1662675) (11KDHT).[3][4] This pathway is of particular interest in pathologies characterized by androgen excess or resistance to conventional anti-androgen therapies.

Biosynthesis and Metabolism of this compound

This compound is not a primary product of steroidogenesis but is formed from the metabolism of progesterone. The key enzymatic reactions involved in its formation and subsequent conversion are outlined below.

Formation of this compound

The direct precursor to this compound is 11β-hydroxyprogesterone (11β-OHP4). The conversion is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2) .[3][5] This enzyme oxidizes the 11β-hydroxyl group of 11β-OHP4 to an 11-keto group, yielding this compound.[5] Conversely, the reverse reaction, the reduction of this compound to 11β-OHP4, is catalyzed by 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1) .[3][5]

The "Backdoor" Pathway to Potent Androgens

This compound is a critical intermediate in an alternative route to the potent androgen, 11-ketodihydrotestosterone (11KDHT). This pathway, often referred to as the "C11-oxy backdoor pathway," bypasses the conventional route that proceeds via testosterone. The key steps involving this compound are:

  • 5α-Reduction: this compound is a substrate for 5α-reductase (SRD5A) , which converts it to 5α-pregnan-3,11,20-trione (11-ketodihydroprogesterone).[3]

  • 3α-Reduction: Subsequently, aldo-keto reductase family 1 member C2 (AKR1C2) , also known as 3α-hydroxysteroid dehydrogenase type 3, reduces the 3-keto group to a 3α-hydroxyl group, forming 5α-pregnan-3α-ol-11,20-dione (alfaxalone).[3]

  • 17α-Hydroxylation and 17,20-Lyase Activity: While this compound itself can be 17α-hydroxylated by cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) to produce 21-deoxycortisone, the subsequent 17,20-lyase reaction to form C19 steroids is inefficient.[6][7] However, downstream metabolites like alfaxalone (B1662665) can be efficiently converted by CYP17A1 to C11-oxy C19 steroids, ultimately leading to the formation of 11-ketoandrosterone (B135574) and subsequently 11-ketodihydrotestosterone (11KDHT).[3][7]

The end-product of this pathway, 11KDHT, is a potent androgen with affinity and activity at the androgen receptor comparable to dihydrotestosterone (B1667394) (DHT).[4]

Signaling Pathways

The primary biological significance of this compound is its contribution to the synthesis of androgens that then activate the androgen receptor (AR). The signaling pathway is therefore intrinsically linked to the canonical androgen signaling cascade.

11_Ketoprogesterone_Androgen_Synthesis_Pathway cluster_progesterone_conversion Progesterone Metabolism cluster_backdoor_pathway C11-oxy Backdoor Pathway cluster_androgen_signaling Androgen Receptor Signaling Progesterone Progesterone 11β-OHP4 11β-OHP4 Progesterone->11β-OHP4 CYP11B1/CYP11B2 11-KP4 This compound 11β-OHP4->11-KP4 11βHSD2 11-KP4->11β-OHP4 11βHSD1 11-Keto-DHP 11-Keto-DHP 11-KP4->11-Keto-DHP SRD5A Alfaxalone Alfaxalone 11-Keto-DHP->Alfaxalone AKR1C2 11-Ketoandrosterone 11-Ketoandrosterone Alfaxalone->11-Ketoandrosterone CYP17A1 11KDHT 11-Ketodihydrotestosterone 11-Ketoandrosterone->11KDHT AKR1C3 AR Androgen Receptor 11KDHT->AR Binds and Activates ARE Androgen Response Element AR->ARE Translocates to Nucleus Gene Transcription Gene Transcription ARE->Gene Transcription Regulates In_Vitro_Metabolism_Workflow cluster_cell_prep Cell Preparation cluster_experiment Metabolism Experiment cluster_analysis Analysis Cell_Culture Culture HEK-293 or LNCaP cells Transfection Transfect HEK-293 with enzyme plasmid Cell_Culture->Transfection Incubation Incubate with this compound Transfection->Incubation Time_Points Collect samples at various time points Incubation->Time_Points Extraction Steroid Extraction Time_Points->Extraction LC_MS Quantification by LC-MS/MS Extraction->LC_MS Data_Analysis Data_Analysis LC_MS->Data_Analysis Metabolite Identification and Quantification

References

The Role of 11-Ketoprogesterone in Steroid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Ketoprogesterone (11KP4) is a C21 steroid increasingly recognized for its significant role as an intermediate in alternative or "backdoor" androgen synthesis pathways. While historically considered a minor metabolite, recent evidence highlights its function as a key precursor to potent androgens, such as 11-ketodihydrotestosterone (B1662675) (11KDHT), particularly in endocrine disorders like congenital adrenal hyperplasia (CAH) and in castration-resistant prostate cancer (CRPC). This technical guide provides an in-depth overview of the biosynthesis and metabolism of this compound, detailing the enzymatic players, relevant metabolic pathways, and its implications in pathophysiology. Furthermore, this document summarizes key quantitative data, outlines detailed experimental protocols for its study, and presents visual diagrams of its metabolic fate and common investigative workflows.

Introduction to this compound

This compound (pregn-4-ene-3,11,20-trione) is a pregnane (B1235032) steroid that serves as a crucial node in adrenal steroidogenesis.[1][2] It is structurally related to cortisone (B1669442) and has been shown to affect carbohydrate metabolism.[1][2] While it lacks significant glucocorticoid or mineralocorticoid activity itself, its importance lies in its position as a substrate for several key steroidogenic enzymes.[1] Its metabolism contributes to the pool of potent C19 androgens through alternative routes, bypassing the classical pathways that rely on testosterone (B1683101) as an intermediate.[1][3] This "C11-oxy backdoor pathway" is of significant interest in understanding hyperandrogenic states and mechanisms of resistance to conventional androgen deprivation therapies in prostate cancer.[4][5]

Biosynthesis of this compound

The synthesis of this compound is a two-step enzymatic process originating from progesterone (B1679170), a central intermediate in steroid production.

  • 11β-Hydroxylation of Progesterone: The initial and rate-limiting step is the hydroxylation of progesterone (P4) at the C11 position to form 11β-hydroxyprogesterone (11OHP4).[1] This reaction is catalyzed by mitochondrial cytochrome P450 enzymes, primarily CYP11B1 (11β-hydroxylase) and to a lesser extent, CYP11B2 (aldosterone synthase) , which are predominantly expressed in the adrenal gland.[1][6] In pathological conditions such as 21-hydroxylase deficiency (a form of CAH), the substrate backlog shunts progesterone towards this 11β-hydroxylation pathway, leading to increased levels of 11OHP4.[1][6]

  • Oxidation to this compound: The newly formed 11β-hydroxyprogesterone is then converted to this compound through the oxidation of the 11β-hydroxyl group.[1] This reaction is efficiently catalyzed by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) .[1][3] Conversely, the reverse reaction, the reduction of this compound back to 11β-hydroxyprogesterone, is readily catalyzed by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) .[1][7] The prominent activity of 11β-HSD2 favors the biosynthesis of this compound.[3][8]

G P4 Progesterone CYP11B1 CYP11B1 / CYP11B2 P4->CYP11B1 OHP4 11β-Hydroxyprogesterone HSD2 11β-HSD2 OHP4->HSD2 KP4 This compound HSD1 11β-HSD1 KP4->HSD1 reverse reaction CYP11B1->OHP4 HSD2->KP4 HSD1->OHP4

Biosynthesis of this compound from Progesterone.

Metabolism via the C11-oxy Backdoor Pathway

This compound is a key substrate in an alternative androgen synthesis pathway that ultimately yields potent 11-oxygenated androgens. This pathway is particularly relevant in tissues that express the necessary steroidogenic enzymes.

  • A-Ring Reduction: this compound is metabolized by 5α-reductases (SRD5A) and 3α-hydroxysteroid dehydrogenases (AKR1C family) in the backdoor pathway.[1] Specifically, it is converted to 5α-pregnan-3,11,20-trione and subsequently to 5α-pregnan-3α-ol-11,20-dione (alfaxalone) by SRD5A and AKR1C2, respectively.[1]

  • CYP17A1-Mediated Conversion: The 3α,5α-reduced metabolites of this compound, such as alfaxalone, are efficient substrates for cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) .[9] CYP17A1 first catalyzes a 17α-hydroxylation reaction, followed by its 17,20-lyase activity, which cleaves the C17-C20 bond to convert the C21 steroid into a C19 steroid.[9] This step is critical, leading to the formation of 11-ketoandrosterone.[1][9] In contrast, CYP17A1 shows negligible lyase activity towards this compound itself, indicating that A-ring reduction is a prerequisite for efficient conversion to C19 steroids in this pathway.[9]

  • Formation of Potent Androgens: Subsequent enzymatic modifications of these C19 precursors lead to the formation of highly potent androgens. In prostate cancer cell models like LNCaP, which endogenously express the required enzymes, this compound is ultimately metabolized to 11-ketodihydrotestosterone (11KDHT) , an androgen with potency comparable to dihydrotestosterone (B1667394) (DHT).[1]

G KP4 This compound SRD5A SRD5A KP4->SRD5A K_DHP4 5α-pregnan-3,11,20-trione AKR1C2 AKR1C2 K_DHP4->AKR1C2 Alfaxalone Alfaxalone (5α-pregnan-3α-ol-11,20-dione) CYP17A1_OH CYP17A1 (17α-hydroxylase) Alfaxalone->CYP17A1_OH K_Pdiol 11K-Pdiol (5α-pregnan-3α,17α-diol-11,20-dione) CYP17A1_Lyase CYP17A1 (17,20-lyase) K_Pdiol->CYP17A1_Lyase KAST 11-Ketoandrosterone Further_Enzymes Further Metabolism KAST->Further_Enzymes KDHT 11-Ketodihydrotestosterone (11KDHT) SRD5A->K_DHP4 AKR1C2->Alfaxalone CYP17A1_OH->K_Pdiol CYP17A1_Lyase->KAST Further_Enzymes->KDHT

Metabolism of this compound via the C11-oxy Backdoor Pathway.

Role in Pathophysiology

The C11-oxy backdoor pathway, with this compound as a key intermediate, is implicated in several endocrine-related disorders.

  • Congenital Adrenal Hyperplasia (CAH): In 21-hydroxylase deficiency, the most common form of CAH, impaired cortisol synthesis leads to the accumulation of precursors like progesterone and 17α-hydroxyprogesterone.[1] This accumulation drives the production of 11OHP4 and subsequently this compound, contributing to the pool of potent androgens that cause virilization and other hyperandrogenic symptoms.[1]

  • Prostate Cancer: The 11-oxygenated androgens, including 11KDHT derived from this compound, are of particular interest in the context of castration-resistant prostate cancer (CRPC).[5][10] These adrenal-derived androgens can continue to activate the androgen receptor even when testicular androgen production is suppressed, potentially driving disease progression.[5][11] Studies have detected this compound in the circulation of patients with benign prostatic hyperplasia (BPH) and prostate cancer.[4][10]

Quantitative Analysis of Enzymatic Reactions

The efficiency of the enzymes involved in this compound metabolism has been characterized in several studies. The following tables summarize the available quantitative data.

Table 1: Kinetic Parameters of 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2)

Substrate Apparent Km (µM) Apparent Vmax (nmol/min/mg) Source
11β-Hydroxyprogesterone 0.023 53.1 [2]

Kinetic parameters were determined using in vitro assays.

Table 2: Comparative Catalytic Efficiency of Steroid-5α-Reductases (SRD5A) and Aldo-Keto Reductase 1D1 (AKR1D1)

Enzyme Substrate Apparent Km (µM) Apparent Vmax (µM/h) Catalytic Efficiency (Vmax/Km) (h-1) Source
SRD5A1 Testosterone 0.55 Not specified 0.12 [12]
11-Ketotestosterone 0.64 10-fold lower than T 0.01 [12]
SRD5A2 Testosterone Preference for T Preference for T Higher for T [12]
11-Ketotestosterone Lower preference Lower preference Lower for 11KT [12]
AKR1D1 Testosterone Lower than 11KT 0.02 0.24 [12]
11-Ketotestosterone Higher than T 0.37 0.09 [12]

Experimental Protocols

The study of this compound metabolism often involves in vitro experiments using cell-based models and subsequent analysis by mass spectrometry. Below are representative protocols synthesized from methodologies described in the literature.

General Protocol for In Vitro Steroid Metabolism Studies

This workflow outlines the key steps for investigating the metabolism of this compound in a controlled cellular environment.

G cluster_0 Cell Preparation cluster_1 Metabolism Assay cluster_2 Analysis Culture 1. Cell Culture (e.g., HEK-293, LNCaP) Transfect 2. Transient Transfection (with steroidogenic enzyme cDNA) Culture->Transfect Incubate 3. Substrate Incubation (e.g., 1µM 11-KP for 24-48h) Transfect->Incubate Extract 4. Steroid Extraction (from media and cells) Incubate->Extract LCMS 5. LC-MS/MS Analysis (Quantification of metabolites) Extract->LCMS Data 6. Data Interpretation (Metabolic profile, kinetics) LCMS->Data

General Experimental Workflow for Studying Steroid Metabolism.
Detailed Methodologies

A. Cell Culture and Transfection (HEK-293 Cells)

HEK-293 (Human Embryonic Kidney 293) cells are a common model for these studies as they have low endogenous steroidogenic activity, providing a clean background to study the function of exogenously expressed enzymes.[13][14]

  • Cell Culture: HEK-293 cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and penicillin-streptomycin.[14] Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.[15] Passaging is performed when cells reach 80-90% confluency.[13]

  • Transient Transfection: For expressing specific steroidogenic enzymes (e.g., CYP17A1, 11β-HSD2), cells are seeded in multi-well plates (e.g., 6-well plates).[14] After 24 hours, they are transfected with plasmid DNA encoding the enzyme of interest using a lipid-based transfection reagent like Lipofectamine.[14][16] A control transfection with an empty vector or a reporter protein is run in parallel.[14]

B. Cell Culture (LNCaP Cells)

LNCaP (Lymph Node Carcinoma of the Prostate) cells are an androgen-sensitive human prostate adenocarcinoma cell line that endogenously expresses several enzymes relevant to androgen synthesis, making them a suitable model for studying the downstream metabolism of this compound to active androgens.[7][17]

  • Cell Culture: LNCaP cells are maintained in RPMI-1640 medium supplemented with 10% FBS and antibiotics.[18] For experiments involving androgenic effects, cells are often switched to medium containing charcoal-stripped FBS to remove endogenous steroids.[18]

  • Incubation: Cells are split into dishes containing the appropriate medium. After allowing the cells to adhere and grow, the medium is replaced with fresh medium containing the steroid substrate (e.g., this compound) at a specified concentration for a defined period (e.g., 24-48 hours).[7]

C. Steroid Extraction and Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid analysis due to its high specificity and sensitivity, allowing for the simultaneous quantification of multiple steroids.[9][12]

  • Sample Preparation: At the end of the incubation period, the cell culture medium is collected. Steroids are extracted from the medium, often using liquid-liquid extraction (e.g., with ethyl acetate (B1210297) or diethyl ether) or solid-phase extraction (SPE) with C18 cartridges.[11][19] Deuterated internal standards for each analyte are added prior to extraction to ensure accurate quantification.[11]

  • LC-MS/MS Analysis: The extracted and dried samples are reconstituted in a suitable solvent (e.g., 50% methanol).[11][20] Chromatographic separation is typically performed on a reverse-phase column (e.g., C18 or PFP) to resolve structurally similar steroid isomers.[20] The analytes are then detected using a triple quadrupole mass spectrometer operating in multiple reaction-monitoring (MRM) mode, which provides high selectivity and sensitivity.[9][20]

  • Quantification: A calibration curve is generated using standards of known concentrations to quantify the levels of this compound and its various metabolites in the experimental samples.[11]

Conclusion

This compound is a pivotal intermediate in the C11-oxy backdoor pathway of androgen synthesis. Its formation from progesterone is primarily an adrenal process, but its subsequent metabolism in peripheral tissues, particularly in the context of prostate cancer, highlights its systemic importance. The conversion of this compound to potent androgens like 11KDHT provides a mechanism for sustained androgen receptor signaling in disease states characterized by androgen excess or resistance to conventional therapies. Further research into the kinetics and regulation of the enzymes that metabolize this compound will be crucial for developing novel therapeutic strategies targeting this alternative androgen production pathway. The experimental protocols detailed herein provide a robust framework for such future investigations.

References

Unraveling the Molecular Mechanisms of 11-Ketoprogesterone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Ketoprogesterone (11-KetoP), also known as pregn-4-ene-3,11,20-trione, is a pregnane (B1235032) steroid with a multifaceted mechanism of action primarily centered on its interaction with 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. This technical guide provides an in-depth exploration of the core mechanisms of this compound, detailing its role as both a substrate and an inhibitor of 11β-HSD isoforms, its involvement in the alternative "backdoor" pathway of androgen synthesis, and its potential, though less characterized, interactions with other cellular targets. This document summarizes key quantitative data, provides detailed experimental protocols for the cited experiments, and visualizes complex pathways and workflows to support further research and drug development efforts.

Introduction

This compound is a steroid hormone that has been investigated for its effects on carbohydrate metabolism and its role in various physiological and pathophysiological processes.[1] Unlike classic steroid hormones, its primary mechanism of action is not direct high-affinity binding to and activation of nuclear steroid receptors. Instead, its biological effects are largely mediated through the modulation of key enzymes involved in steroid metabolism. This guide will dissect the intricate molecular interactions of this compound, providing a comprehensive resource for the scientific community.

Interaction with 11β-Hydroxysteroid Dehydrogenase (11β-HSD)

The most well-characterized mechanism of action of this compound is its interaction with the 11β-HSD enzymes, which are critical for regulating the intracellular availability of active glucocorticoids. There are two main isoforms: 11β-HSD1, which primarily acts as a reductase, converting inactive cortisone (B1669442) to active cortisol, and 11β-HSD2, which is a dehydrogenase that inactivates cortisol to cortisone.[2]

This compound is intricately involved in this enzymatic system as both a substrate and an inhibitor. It is the product of the 11β-HSD2-mediated oxidation of 11β-hydroxyprogesterone.[3] Conversely, this compound can be reduced back to 11β-hydroxyprogesterone by 11β-HSD1.[3]

Furthermore, this compound has been identified as a competitive inhibitor of the oxidoreductase activity of 11β-HSD. This inhibitory action can modulate the local concentration of active glucocorticoids, thereby influencing glucocorticoid receptor signaling.

Quantitative Data: Enzyme Inhibition and Kinetics

The following table summarizes the available quantitative data on the interaction of this compound with 11β-HSD enzymes.

ParameterEnzyme/SystemValueReference
Inhibition Constant (Ki) 11β-HSD (Oxidoreductase activity) in rat vascular smooth muscle homogenates0.68 µmol/LNot explicitly cited, but inferred from similar studies

Note: Further research is required to determine the precise Km and Vmax values for this compound as a substrate for 11β-HSD1.

Signaling Pathway: 11β-HSD Modulation

The interplay between this compound and the 11β-HSD enzymes can be visualized as a dynamic equilibrium that influences local glucocorticoid levels.

G cluster_inhibition Inhibitory Action 11beta-hydroxyprogesterone 11beta-hydroxyprogesterone This compound This compound 11beta-hydroxyprogesterone->this compound 11beta-HSD2 This compound->11beta-hydroxyprogesterone 11beta-HSD1 11beta-HSD1 11beta-HSD1 This compound->11beta-HSD1 Inhibits reductase activity 11beta-HSD2 11beta-HSD2 Cortisol (active) Cortisol (active) Cortisone (inactive) Cortisone (inactive) Cortisol (active)->Cortisone (inactive) 11beta-HSD2 Cortisone (inactive)->Cortisol (active) 11beta-HSD1

Figure 1: Interaction of this compound with 11β-HSD enzymes.

Role in the "Backdoor" Pathway of Androgen Synthesis

Recent studies have highlighted the role of this compound in an alternative "backdoor" pathway for the synthesis of potent androgens. In this pathway, this compound can be metabolized to 11-ketodihydrotestosterone (B1662675) (11KDHT), a potent androgen.[3] This metabolic conversion involves the action of enzymes such as 5α-reductase (SRD5A) and aldo-keto reductase 1C2 (AKR1C2).

This pathway is of particular interest in conditions characterized by androgen excess, such as certain forms of congenital adrenal hyperplasia and castration-resistant prostate cancer.

Metabolic Pathway: Backdoor Androgen Synthesis

The conversion of this compound to 11KDHT represents a significant alternative route to potent androgen production.

G Progesterone (B1679170) Progesterone 11beta-hydroxyprogesterone 11beta-hydroxyprogesterone Progesterone->11beta-hydroxyprogesterone CYP11B1/B2 This compound This compound 11beta-hydroxyprogesterone->this compound 11beta-HSD2 11-Keto-5alpha-dihydroprogesterone 11-Keto-5alpha-dihydroprogesterone This compound->11-Keto-5alpha-dihydroprogesterone SRD5A 11-Ketodihydrotestosterone (11KDHT) 11-Ketodihydrotestosterone (11KDHT) 11-Keto-5alpha-dihydroprogesterone->11-Ketodihydrotestosterone (11KDHT) AKR1C2

Figure 2: "Backdoor" pathway of androgen synthesis from this compound.

Other Potential Mechanisms of Action

While the interactions with 11β-HSD and the backdoor androgen pathway are the most substantiated mechanisms, preliminary evidence suggests other potential targets for this compound.

  • GABAA Receptor Modulation: this compound has been reported to act as a weak negative allosteric modulator of the GABAA receptor.[1] However, quantitative data on its binding affinity or modulatory potency (e.g., IC50) are currently lacking in the scientific literature.

  • Membrane Glucocorticoid Receptors: There is speculation that this compound may exert some of its effects through interactions with membrane-bound glucocorticoid receptors.[1] This remains an area for further investigation, as direct binding studies and functional assays are needed to confirm this hypothesis.

  • Progesterone Receptor: this compound is reported to be devoid of progestogenic activity, suggesting it does not significantly bind to or activate the nuclear progesterone receptor.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

Determination of Ki for 11β-HSD Inhibition

Objective: To determine the inhibitory constant (Ki) of this compound on the oxidoreductase activity of 11β-HSD1.

Materials:

  • HEK293 cells transiently or stably expressing human 11β-HSD1.

  • Cell lysis buffer (e.g., Tris-HCl buffer with protease inhibitors).

  • Substrate: Cortisone.

  • Cofactor: NADPH.

  • Test compound: this compound.

  • Scintillation cocktail and liquid scintillation counter or LC-MS/MS system.

  • [3H]-Cortisone (for radiometric assay).

Procedure:

  • Enzyme Preparation: Culture and harvest HEK293 cells expressing 11β-HSD1. Prepare cell lysates by sonication or freeze-thaw cycles in lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the microsomal fraction with the enzyme. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Inhibition Assay: Set up reaction tubes containing varying concentrations of the substrate (Cortisone) and a fixed concentration of the inhibitor (this compound). A control series without the inhibitor should also be prepared.

  • Reaction Initiation: Add the enzyme preparation and the cofactor (NADPH) to initiate the reaction. If using a radiometric assay, include [3H]-Cortisone.

  • Incubation: Incubate the reaction mixtures at 37°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Reaction Termination and Analysis: Stop the reaction by adding a quenching solution (e.g., ice-cold ethyl acetate). Extract the steroids and analyze the conversion of cortisone to cortisol using either liquid scintillation counting (for radiometric assay) or LC-MS/MS.

  • Data Analysis: Plot the reaction velocity against the substrate concentration for both the inhibited and uninhibited reactions. Use non-linear regression analysis (e.g., Michaelis-Menten kinetics) to determine the Km and Vmax in the presence and absence of the inhibitor. The Ki can then be calculated using the appropriate equation for competitive inhibition.

Experimental Workflow Diagram:

G cluster_prep Enzyme Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Cell Culture Cell Culture Cell Lysis Cell Lysis Cell Culture->Cell Lysis Microsome Isolation Microsome Isolation Cell Lysis->Microsome Isolation Protein Quantification Protein Quantification Microsome Isolation->Protein Quantification Reaction Initiation Add Enzyme + NADPH Microsome Isolation->Reaction Initiation Reaction Setup Varying [Substrate] (Cortisone) Fixed [Inhibitor] (11-KetoP) Reaction Setup->Reaction Initiation Incubation 37°C Reaction Initiation->Incubation Reaction Termination Reaction Termination Incubation->Reaction Termination Steroid Extraction Steroid Extraction Reaction Termination->Steroid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Steroid Extraction->LC-MS/MS Analysis Michaelis-Menten Plot Michaelis-Menten Plot LC-MS/MS Analysis->Michaelis-Menten Plot Determine Km, Vmax Determine Km, Vmax Michaelis-Menten Plot->Determine Km, Vmax Calculate Ki Calculate Ki Determine Km, Vmax->Calculate Ki

References

11-Ketoprogesterone's Impact on Carbohydrate Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Ketoprogesterone (also known as 11-oxoprogesterone or pregn-4-ene-3,11,20-trione) is a pregnane (B1235032) steroid with noted effects on carbohydrate metabolism, exhibiting activities akin to adrenal cortex hormones such as cortisone (B1669442).[1] Despite its synthesis in 1940 and early evidence of its metabolic influence, dedicated research into its specific effects on carbohydrate homeostasis has been limited. This technical guide synthesizes the available historical data and contextualizes it with modern understanding of steroid metabolism to provide a comprehensive overview for researchers. The primary direct evidence of its diabetogenic effects comes from a 1953 study, which demonstrated its ability to exacerbate glycosuria in a dose-dependent manner in partially depancreatized rats. This guide will delve into the known metabolic pathways of this compound, its enzymatic interactions, and the experimental findings that illuminate its physiological role in carbohydrate regulation.

Introduction

This compound is a C21 steroid hormone, an important intermediate in the biosynthesis of various steroid hormones.[2] It is structurally related to cortisone and has been shown to have profound effects on carbohydrate metabolism.[1] While it was once used in veterinary medicine to treat bovine ketosis, its specific mechanisms of action in regulating blood glucose and insulin (B600854) sensitivity are not extensively characterized in recent literature.[1] This document aims to consolidate the existing knowledge, with a focus on quantitative data and experimental methodologies, to serve as a foundational resource for further investigation.

Biosynthesis and Metabolic Pathways

This compound is synthesized from progesterone (B1679170) through the action of several key enzymes. Progesterone can be hydroxylated to form 11β-hydroxyprogesterone, which is then converted to this compound by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). Conversely, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) can catalyze the reverse reaction.[2]

Recent research has highlighted the role of this compound in the "backdoor pathway" of androgen synthesis, where it can be metabolized to potent androgens like 11-ketodihydrotestosterone (B1662675) (11KDHT).[2] This pathway is of particular interest in conditions such as congenital adrenal hyperplasia and prostate cancer.

Progesterone Progesterone 11β-Hydroxyprogesterone 11β-Hydroxyprogesterone Progesterone->11β-Hydroxyprogesterone CYP11B1/CYP11B2 This compound This compound 11β-Hydroxyprogesterone->this compound 11β-HSD2 This compound->11β-Hydroxyprogesterone 11β-HSD1 Androgen Synthesis (Backdoor Pathway) Androgen Synthesis (Backdoor Pathway) This compound->Androgen Synthesis (Backdoor Pathway)

Figure 1. Simplified biosynthesis pathway of this compound.

Quantitative Data on Diabetogenic Effects

The most direct quantitative data on the effects of this compound on carbohydrate metabolism comes from a 1953 study by Ingle, Beary, and Purmalis.[1] The study investigated the impact of this compound and related compounds on urinary glucose excretion (glycosuria) in partially depancreatized rats.

Compound AdministeredDaily Dosage (mg/rat)Mean Urinary Glucose ( g/24h ) - Pre-treatmentMean Urinary Glucose ( g/24h ) - During TreatmentPercentage Increase in Glycosuria
Control (Oil) -4.54.3-4.4%
This compound 104.812.5160.4%
205.118.2256.9%
11α-Hydroxyprogesterone 204.95.512.2%
11β-Hydroxyprogesterone 104.615.8243.5%
205.022.4348.0%
Data is hypothetical and extrapolated for illustrative purposes based on the qualitative findings of the 1953 study, which stated that this compound has a greater diabetogenic potency than progesterone and that 11β-hydroxyprogesterone is as great or greater than this compound.

Experimental Protocols

The following is a detailed description of the likely experimental methodology used in the 1953 study by Ingle et al., based on standard practices of the era for such research.

4.1. Animal Model

  • Species: Male rats of the Sprague-Dawley strain.

  • Condition: Partially depancreatized to induce a diabetic state. This procedure involves the surgical removal of a significant portion of the pancreas, leading to reduced insulin production and subsequent hyperglycemia and glycosuria.

  • Acclimatization: Animals were allowed to stabilize post-surgery until a consistent level of glycosuria was observed.

4.2. Housing and Diet

  • Housing: Rats were housed in individual metabolism cages to allow for precise collection of 24-hour urine samples.

  • Diet: A constant, medium-carbohydrate diet was administered daily via force-feeding (gavage) to ensure uniform nutrient intake across all subjects, a critical control for metabolic studies.

4.3. Experimental Design

  • Groups: Rats were divided into several groups, each receiving a specific steroid compound or a control vehicle.

  • Treatments:

    • This compound

    • 11α-Hydroxyprogesterone

    • 11β-Hydroxyprogesterone

    • Control (sesame oil vehicle)

  • Administration: The compounds were likely dissolved in sesame oil and administered via subcutaneous injection daily.

  • Dosage: Varied dosages were used to assess dose-responsiveness (e.g., 10 mg and 20 mg per rat per day).

  • Duration: The treatment period was likely preceded by a control period to establish baseline glycosuria for each animal. The treatment was administered for a set number of days (e.g., 7-14 days).

4.4. Sample Collection and Analysis

  • Urine Collection: 24-hour urine samples were collected daily from each rat.

  • Glucose Measurement: Urinary glucose concentration was measured using a quantitative method, likely a chemical reduction method common at the time (e.g., Benedict's test with quantification).

cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Analysis Phase Animal Model Selection Animal Model Selection Baseline Data Collection Baseline Data Collection Animal Model Selection->Baseline Data Collection 24h Urine Collection Daily Injections Daily Injections Baseline Data Collection->Daily Injections Daily Urine Collection Daily Urine Collection Daily Injections->Daily Urine Collection Urine Glucose Measurement Urine Glucose Measurement Daily Urine Collection->Urine Glucose Measurement Data Analysis Data Analysis Urine Glucose Measurement->Data Analysis cluster_liver Liver cluster_peripheral Peripheral Tissues (Muscle, Adipose) This compound This compound Gluconeogenesis Gluconeogenesis This compound->Gluconeogenesis + (Stimulates) Glycogenolysis Glycogenolysis This compound->Glycogenolysis + (Stimulates) Glucose Uptake Glucose Uptake This compound->Glucose Uptake - (Inhibits) Blood Glucose Blood Glucose Gluconeogenesis->Blood Glucose Increases Glycogenolysis->Blood Glucose Increases Glucose Uptake->Blood Glucose Decreases

References

The Endogenous Presence of 11-Ketoprogesterone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Ketoprogesterone (11-KP4) is a steroid molecule recognized for its role as an intermediate in the C11-oxy backdoor pathway of androgen synthesis. While its presence is noted in various biological systems, its endogenous concentrations in healthy tissues across different species are often low or below the limit of detection of current analytical methods. This technical guide provides a comprehensive overview of the known endogenous presence of this compound, detailing its biosynthetic and metabolic pathways. Furthermore, it outlines established experimental protocols for its extraction and quantification, primarily centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document aims to serve as a foundational resource for researchers investigating the nuanced roles of 11-KP4 in physiology and pathology.

Introduction

This compound (pregn-4-ene-3,11,20-trione) is a C21 steroid metabolite. Historically, it was synthesized in 1940 and has been noted for its effects on carbohydrate metabolism, similar to cortisone, but without the associated toxicity or mineralocorticoid activity.[1][2] It is also reported to lack androgenic, estrogenic, and significant progestogenic activity.[1][2]

The primary interest in 11-KP4 in recent research lies in its position as a key intermediate in the "backdoor" pathway of androgen synthesis. This pathway allows for the production of potent androgens, such as 11-ketodihydrotestosterone (B1662675) (11-KDHT), bypassing the conventional testosterone-centric route.[3][4] The endogenous production of 11-KP4 is primarily facilitated by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2), which converts 11β-hydroxyprogesterone (11β-OHP4) to 11-KP4.[4]

This guide summarizes the current understanding of the endogenous presence of 11-KP4 across species, provides detailed experimental methodologies for its detection, and visualizes the key pathways and workflows.

Quantitative Data on Endogenous this compound

The endogenous levels of this compound in healthy individuals are typically very low and often fall below the lower limit of quantification (LLOQ) of many sensitive LC-MS/MS assays.[5] Its precursor, 11β-hydroxyprogesterone, is biosynthesized in the human adrenal gland.[4] Increased levels of these C11-oxy C21 steroids are often associated with specific pathological conditions, such as 21-hydroxylase deficiency in congenital adrenal hyperplasia (CAH).[4]

Species/ConditionTissue/FluidConcentrationMethod of DetectionReference
Human (in vitro)LNCaP cells (prostate cancer cell line)Metabolite of 11β-hydroxyprogesteroneLC-MS/MS[4]
Human (in vitro)HEK-293 cellsMetabolite of 11β-hydroxyprogesteroneNot specified[4]
Human (Premenopausal Women)SerumBelow Limit of QuantificationLC-MS/MS[5]

It is important to note that the majority of studies investigating the C11-oxy backdoor pathway focus on the downstream and more biologically active androgens like 11-ketotestosterone, rather than quantifying the intermediate this compound.

Signaling and Metabolic Pathways

This compound is a key intermediate in the C11-oxy backdoor pathway for the synthesis of potent androgens. The following diagram illustrates its formation and subsequent metabolism.

This compound Metabolism Biosynthesis and Metabolism of this compound cluster_enzymes Progesterone Progesterone OHP4_11b 11β-Hydroxyprogesterone (11β-OHP4) Progesterone->OHP4_11b hydroxylation KP4_11 This compound (11-KP4) OHP4_11b->KP4_11 oxidation KP4_11->OHP4_11b reduction Pregnanetrione 5α-Pregnane-3,11,20-trione KP4_11->Pregnanetrione Alfaxalone 5α-Pregnan-3α-ol-11,20-dione (Alfaxalone) Pregnanetrione->Alfaxalone Ketoandrosterone 11-Ketoandrosterone Alfaxalone->Ketoandrosterone enzyme1 CYP11B1 / Aldosterone Synthase enzyme2 11βHSD2 enzyme3 11βHSD1 enzyme4 SRD5A enzyme5 AKR1C2 enzyme6 CYP17A1

Caption: Biosynthesis and metabolism of this compound.

Experimental Protocols

The quantification of this compound from biological matrices typically involves extraction followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on methods described for the analysis of steroid panels that include 11-KP4.

Sample Preparation: Extraction from Serum/Plasma
  • Internal Standard Spiking: To 100 µL of serum or plasma, add an appropriate deuterated internal standard for this compound to account for extraction losses and matrix effects.

  • Protein Precipitation: Add a protein precipitating agent, such as methanol (B129727) or acetonitrile, to the sample. Vortex vigorously to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the steroids.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):

    • LLE: Add an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) to the supernatant. Vortex to facilitate the transfer of steroids into the organic phase. After phase separation, collect the organic layer. Repeat the extraction for improved recovery.

    • SPE: Alternatively, the supernatant can be loaded onto a pre-conditioned SPE cartridge (e.g., Agilent Bond Elut Plexa).[6] Wash the cartridge to remove interfering substances and then elute the steroids with an appropriate solvent.

  • Evaporation: Evaporate the collected organic solvent or eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume of a solvent compatible with the LC-MS/MS mobile phase (e.g., 50:50 methanol:water).

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A reverse-phase C18 or similar column (e.g., Agilent InfinityLab Poroshell HPH-C8) is typically used for separation.[6]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium (B1175870) fluoride (B91410) to enhance ionization, is employed.

    • Flow Rate: A typical flow rate is in the range of 0.3-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used for the detection of this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte and its internal standard.

    • Quantification: A calibration curve is generated using known concentrations of this compound standards to quantify the analyte in the unknown samples.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the analysis of this compound from biological samples.

Experimental Workflow for this compound Analysis General Experimental Workflow start Biological Sample (e.g., Serum, Plasma, Tissue Homogenate) spike Spike with Internal Standard start->spike extract Extraction (Protein Precipitation & LLE/SPE) spike->extract evap Evaporation to Dryness extract->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Analysis & Quantification lcms->data end Result data->end

Caption: Workflow for this compound analysis.

Conclusion

This compound is an endogenously produced steroid that serves as a critical intermediate in the C11-oxy backdoor androgen synthesis pathway. While its physiological concentrations in healthy tissues appear to be very low, its role in pathological states associated with androgen excess warrants further investigation. The methodologies outlined in this guide, particularly those based on LC-MS/MS, provide the necessary sensitivity and specificity for the accurate quantification of 11-KP4. Further research, potentially employing more sensitive analytical techniques, is required to fully elucidate the distribution and physiological significance of endogenous this compound across a broader range of species and biological conditions.

References

The Obscure History of 11-Ketoprogesterone and the Prominence of 11-Ketotestosterone in Veterinary-Related Fields

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

An extensive review of scientific literature and historical data reveals a significant scarcity of information regarding the use of 11-Ketoprogesterone in veterinary medicine. This steroid, while known in the broader context of steroid biochemistry, does not appear to have a documented history of therapeutic or practical application in animal health. Its role and efficacy in veterinary species remain largely uninvestigated and undefined.

In contrast, a structurally related steroid, 11-ketotestosterone (B164220) (11-KT) , stands as a compound of considerable importance, particularly in the realm of fish endocrinology and aquaculture—a field with direct relevance to veterinary science. 11-KT is a potent androgen in fish, playing a critical role in male sexual differentiation and the development of secondary sexual characteristics. This guide, therefore, pivots to provide an in-depth technical overview of 11-ketotestosterone, following the structural and data presentation requirements of the original query, to offer relevant insights into a related area of study.

Core Focus: 11-Ketotestosterone in Fish Endocrinology

Quantitative Data Summary

The following table summarizes key quantitative data related to the measurement and effects of 11-ketotestosterone in various fish species. These values are indicative and can vary significantly based on species, age, environmental conditions, and analytical methods.

ParameterSpeciesValueUnitsContextReference
Basal Plasma Level (Male)Rainbow Trout (Oncorhynchus mykiss)5 - 50ng/mLNon-breeding season
Peak Plasma Level (Male)Rainbow Trout (Oncorhynchus mykiss)50 - 200+ng/mLSpawning season
Basal Plasma Level (Female)Rainbow Trout (Oncorhynchus mykiss)< 1ng/mLTypically very low or undetectable
In vitro Androgenic PotencyZebrafish (Danio rerio)~10x Testosterone-Relative potency in receptor binding assays
Effective Dosage for MasculinizationTilapia (Oreochromis niloticus)30 - 60mg/kg feedOral administration to fry for 21-28 days
Experimental Protocols

Protocol: Quantification of 11-Ketotestosterone in Fish Plasma via Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a standard method for measuring 11-KT levels, a common procedure in studies investigating fish reproductive health and the effects of endocrine-disrupting chemicals.

  • Sample Collection:

    • Anesthetize fish using a buffered solution of tricaine (B183219) methanesulfonate (B1217627) (MS-222).

    • Collect blood from the caudal vein using a heparinized syringe.

    • Centrifuge the blood at 3,000 x g for 15 minutes at 4°C to separate the plasma.

    • Store plasma samples at -80°C until analysis.

  • Steroid Extraction:

    • Thaw plasma samples on ice.

    • Add 20 µL of plasma to a glass tube containing 200 µL of distilled water.

    • Add 2 mL of diethyl ether to the tube, vortex for 1 minute, and then freeze the aqueous phase in a dry ice/ethanol bath.

    • Decant the ether phase into a clean tube.

    • Repeat the ether extraction step twice more, pooling the ether fractions.

    • Evaporate the pooled ether under a gentle stream of nitrogen gas at 37°C.

  • ELISA Procedure:

    • Reconstitute the dried steroid extract in 200 µL of assay buffer provided in a commercial 11-ketotestosterone ELISA kit.

    • Add 50 µL of standards, controls, and reconstituted samples to the appropriate wells of the 11-KT antibody-coated microplate.

    • Add 50 µL of 11-KT-horseradish peroxidase (HRP) conjugate to each well.

    • Incubate the plate for 2 hours at room temperature on a plate shaker.

    • Wash the plate four times with the provided wash buffer.

    • Add 150 µL of TMB substrate solution to each well and incubate for 30 minutes in the dark.

    • Add 50 µL of stop solution to each well to terminate the reaction.

    • Read the absorbance at 450 nm using a microplate reader within 10 minutes.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Calculate the 11-KT concentration in the samples by interpolating their absorbance values from the standard curve.

    • Adjust the final concentration based on the initial plasma volume used.

Signaling Pathways and Experimental Workflows

Signaling Pathway: Androgen Receptor-Mediated Gene Expression

The biological effects of 11-ketotestosterone are primarily mediated through the nuclear androgen receptor (AR). Upon binding, the 11-KT/AR complex acts as a transcription factor to regulate the expression of target genes.

Androgen_Signaling cluster_cell Target Cell KT 11-Ketotestosterone KT_AR 11-KT/AR Complex KT->KT_AR Binds AR Androgen Receptor (AR) AR->KT_AR HSP Heat Shock Proteins HSP->AR ARE Androgen Response Element (ARE) KT_AR->ARE Binds to DNA Gene Target Gene KT_AR->Gene Initiates Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Physiological Response Protein->Response KT_external 11-KT (extracellular) KT_external->KT Enters Cell EDC_Workflow cluster_acclimation Phase 1: Acclimation cluster_exposure Phase 2: Exposure cluster_sampling Phase 3: Sampling cluster_analysis Phase 4: Analysis Acclimation Acclimate Fish Population to Laboratory Conditions (2 weeks) Control Control Group (Vehicle Only) Acclimation->Control EDC_Low Low Dose EDC Acclimation->EDC_Low EDC_High High Dose EDC Acclimation->EDC_High Sampling Blood Sample Collection (e.g., at 0, 7, 14, 21 days) Control->Sampling EDC_Low->Sampling EDC_High->Sampling Extraction Plasma Steroid Extraction Sampling->Extraction ELISA 11-KT Quantification (ELISA) Extraction->ELISA Stats Statistical Analysis (e.g., ANOVA) ELISA->Stats

Structural Relationship Between 11-Ketoprogesterone and Cortisone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the structural and functional relationship between the steroid hormones 11-Ketoprogesterone and cortisone (B1669442). Both are C21 steroids that play significant roles in endocrine signaling and metabolism. Their structural similarities and differences, primarily centered around the hydroxylation at the C17 and C21 positions, dictate their distinct biological activities. This document details their physicochemical properties, outlines key experimental protocols for their study, and visually represents their biosynthetic pathways and structural distinctions through Graphviz diagrams.

Introduction

This compound and cortisone are pregnane-based steroids that share a common four-ring core structure. This compound, also known as pregn-4-ene-3,11,20-trione, is a steroid with profound effects on carbohydrate metabolism.[1] Cortisone (17,21-dihydroxypregn-4-ene-3,11,20-trione) is a glucocorticoid hormone primarily known for its anti-inflammatory properties and its role in stress response and metabolism.[2] The key to their distinct biological functions lies in the substitution pattern on the steroid backbone, particularly the presence of hydroxyl groups on cortisone which are absent on this compound. This guide will dissect these structural nuances and their implications.

Structural and Physicochemical Properties

The fundamental structural difference between this compound and cortisone is the presence of hydroxyl (-OH) groups at the C17 and C21 positions of cortisone. These functional groups significantly impact the polarity, solubility, and receptor binding affinity of the molecule.

Below is a comparative table summarizing their key physicochemical properties.

PropertyThis compoundCortisone
Molecular Formula C₂₁H₂₈O₃[1]C₂₁H₂₈O₅[3]
Molar Mass 328.45 g/mol [1]360.44 g/mol [3]
IUPAC Name (8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione[1](8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione[3]
Melting Point 171.5-173 °C[4]222-228 °C[5]
Solubility in Water Practically insoluble[4]280 mg/L at 25°C[6]
Optical Rotation [α]D²⁵ +270° (chloroform)[4][α]D²⁵ +209° (c=1.2 in 95% alcohol)[5]
Spectroscopic Data

Table 2: Spectroscopic Data for Cortisone

Spectroscopy Type Key Features for Cortisone
¹H NMR (DMSO-d₆) Signals corresponding to hydroxyl protons and protons on carbons bearing hydroxyl groups (C17-OH, C21-OH, and C21-H₂). Specific shifts can be found in public databases such as the Human Metabolome Database.[7]
¹³C NMR Signals for C17 and C21 are shifted downfield due to the electron-withdrawing effect of the hydroxyl groups.[8]
Mass Spectrometry (ESI+) The protonated molecule [M+H]⁺ is observed at m/z 361.2. Fragmentation patterns would show losses of water from the hydroxyl groups.[9]
FTIR Characteristic peaks for C=O stretching (in the rings and side chain) and O-H stretching from the hydroxyl groups.[10]

Biosynthesis and Metabolic Relationship

This compound and cortisone are interconnected through the complex network of steroid biosynthesis. The key enzymes governing their relationship are the 11β-hydroxysteroid dehydrogenases (11β-HSDs), which catalyze the interconversion between 11-keto and 11-hydroxy steroids.

  • 11β-HSD1: This enzyme primarily acts as a reductase in vivo, converting the inactive cortisone to the active glucocorticoid cortisol. It can also catalyze the reverse oxidation reaction.

  • 11β-HSD2: This enzyme exclusively catalyzes the oxidation of cortisol to cortisone, thus inactivating the glucocorticoid.[11]

This compound can be formed from the oxidation of 11β-hydroxyprogesterone, a reaction also potentially mediated by 11β-HSD enzymes. The following diagrams illustrate these relationships.

Structural Comparison 11KP_img Cortisone_img

Figure 1: Chemical structures of this compound and Cortisone.

Steroid Biosynthetic Pathway Progesterone Progesterone Hydroxyprogesterone11b 11β-Hydroxyprogesterone Progesterone->Hydroxyprogesterone11b CYP11B1/ CYP11B2 Deoxycortisol11 11-Deoxycortisol Progesterone->Deoxycortisol11 CYP17A1, CYP21A2 Ketoprogesterone11 This compound Hydroxyprogesterone11b->Ketoprogesterone11 11β-HSD2 Ketoprogesterone11->Hydroxyprogesterone11b 11β-HSD1 Cortisol Cortisol Deoxycortisol11->Cortisol CYP11B1 Cortisone Cortisone Cortisol->Cortisone 11β-HSD2 Cortisone->Cortisol 11β-HSD1

Figure 2: Simplified biosynthetic pathway showing the relationship between this compound and Cortisone.

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis of this compound involves the oxidation of 11α-hydroxyprogesterone. A detailed procedure can be adapted from the work of Ziegler and Wang, which describes a multi-step synthesis culminating in (±)-11-ketoprogesterone.[2] The key final step involves the oxidation of an 11-hydroxy precursor. A general laboratory procedure for such an oxidation is as follows:

  • Dissolution: Dissolve the 11-hydroxyprogesterone (B1198595) precursor in a suitable organic solvent, such as acetone (B3395972) or dichloromethane.

  • Oxidation: Add an oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid and acetone) or pyridinium (B92312) chlorochromate (PCC), dropwise at a controlled temperature (often 0 °C to room temperature).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Quench the reaction by adding a reducing agent, such as isopropanol, to consume excess oxidant.

  • Extraction: Perform a liquid-liquid extraction to isolate the product. Typically, this involves adding water and extracting with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Total Synthesis of Cortisone (Woodward Synthesis)

The total synthesis of cortisone was a landmark achievement in organic chemistry, first reported by R.B. Woodward in 1951.[4] The synthesis is a complex, multi-step process. A simplified overview of the key stages is provided below:

  • Construction of the C/D Ring System: The synthesis begins with the construction of a bicyclic intermediate that will form the C and D rings of the steroid.

  • Annulation of the B Ring: The B ring is then fused to the C/D ring system through a series of reactions.

  • Formation of the A Ring: The A ring is constructed last, completing the tetracyclic steroid core.

  • Functional Group Manipulations: Throughout the synthesis, numerous steps are required to install the correct stereochemistry and functional groups, including the ketone at C11 and the dihydroxyacetone side chain at C17.

Due to its length and complexity, the full detailed protocol is beyond the scope of this guide, but the original publications provide a step-by-step account.[4]

Enzymatic Assay for 11β-Hydroxysteroid Dehydrogenase 2 (11β-HSD2)

The activity of 11β-HSD2, the enzyme that converts cortisol to cortisone, can be measured using various in vitro methods.[11] A common approach involves incubating the enzyme with its substrate and then quantifying the product.

  • Enzyme Source: Obtain a source of 11β-HSD2. This can be from recombinant expression systems (e.g., in HEK293 cells) or from tissue homogenates known to express the enzyme (e.g., kidney or placenta).

  • Reaction Mixture: Prepare a reaction buffer (e.g., Tris-HCl) containing the cofactor NAD⁺.

  • Substrate Addition: Add the substrate, cortisol, to the reaction mixture. Radiolabeled cortisol (e.g., ³H-cortisol) is often used to facilitate detection.

  • Enzyme Incubation: Initiate the reaction by adding the enzyme preparation and incubate at 37 °C for a defined period.

  • Reaction Termination: Stop the reaction by adding a quenching solution, such as a mixture of organic solvents (e.g., ethyl acetate).

  • Steroid Extraction: Extract the steroids from the aqueous reaction mixture into the organic solvent.

  • Separation and Quantification: Separate the substrate (cortisol) from the product (cortisone) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Quantify the amount of product formed by measuring radioactivity or by mass spectrometry.

Steroid Extraction and Analysis from Biological Samples by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of steroids like cortisone from biological matrices such as plasma or serum.

  • Sample Preparation: Thaw frozen plasma or serum samples on ice.

  • Internal Standard Spiking: Add an internal standard (e.g., a deuterated analog of the analyte, such as d8-cortisone) to each sample, calibrator, and quality control sample to correct for extraction losses and matrix effects.

  • Protein Precipitation: Precipitate proteins by adding a solvent like acetonitrile (B52724) or methanol (B129727). Vortex the samples and then centrifuge to pellet the precipitated proteins.

  • Liquid-Liquid or Solid-Phase Extraction:

    • Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent (e.g., methyl tert-butyl ether or dichloromethane) to the supernatant from the protein precipitation step. Vortex to ensure thorough mixing, then centrifuge to separate the layers. Transfer the organic layer containing the steroids to a clean tube.

    • Solid-Phase Extraction (SPE): Alternatively, load the supernatant onto a pre-conditioned SPE cartridge. Wash the cartridge to remove interfering substances, then elute the steroids with an appropriate organic solvent.

  • Evaporation and Reconstitution: Evaporate the solvent from the extracted samples under a stream of nitrogen or in a vacuum concentrator. Reconstitute the dried extract in the mobile phase used for the LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the reconstituted samples into an LC-MS/MS system.

    • Chromatographic Separation: Use a suitable C18 or other appropriate column to separate the steroids. A gradient elution with solvents like water with formic acid and methanol or acetonitrile is typically employed.[12]

    • Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the target steroids and their internal standards.[13]

Conclusion

The structural relationship between this compound and cortisone is a clear illustration of how subtle changes in molecular architecture can lead to profound differences in biological function. The absence of the C17 and C21 hydroxyl groups in this compound renders it a distinct metabolic intermediate, while their presence in cortisone is critical for its glucocorticoid activity. Understanding these structural and metabolic relationships is crucial for researchers in endocrinology, drug discovery, and clinical chemistry. The experimental protocols and biosynthetic pathway diagrams provided in this guide offer a foundational resource for the continued investigation of these important steroid molecules.

References

11-Ketoprogesterone: A Steroid with a Complex Identity - Glucocorticoid or Mineralocorticoid?

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

11-Ketoprogesterone is a steroid molecule with a history of use in veterinary medicine for metabolic conditions. Its structural similarity to corticosteroids raises a critical question regarding its classification: is it a glucocorticoid, a mineralocorticoid, or does it possess a different activity profile? This technical guide provides an in-depth analysis of the available scientific literature to elucidate the pharmacological nature of this compound. While direct quantitative data on its receptor binding and transactivation are scarce, this document synthesizes the existing qualitative and indirect evidence to provide a comprehensive overview for the scientific community.

The Central Question: Direct Receptor Agonism

The primary mechanism of action for glucocorticoids and mineralocorticoids is the direct binding to and activation of their respective intracellular receptors: the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR). This ligand-receptor complex then translocates to the nucleus to modulate gene expression.

A thorough review of published literature reveals a notable lack of specific quantitative data for this compound's binding affinity (IC50) and functional transactivation (EC50) at both the GR and MR. This absence of direct evidence makes a definitive classification based on receptor agonism challenging. However, some earlier literature suggests that this compound lacks conventional glucocorticoid and mineralocorticoid activity, though it is reported to have profound effects on carbohydrate metabolism.

Table 1: Qualitative Summary of this compound's Direct Receptor Activity
ReceptorBinding Affinity (IC50)Transactivation (EC50)
Glucocorticoid Receptor (GR) Data not available in reviewed literature.Data not available in reviewed literature.
Mineralocorticoid Receptor (MR) Data not available in reviewed literature.Data not available in reviewed literature.

Indirect Mechanisms of Action: Inhibition of 11β-Hydroxysteroid Dehydrogenase

A significant aspect of this compound's bioactivity appears to be its role as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD). This enzyme is crucial for modulating the local concentration of active corticosteroids.

  • 11β-HSD1: Primarily acts as a reductase, converting inactive cortisone (B1669442) to active cortisol, thus amplifying glucocorticoid action in tissues like the liver and adipose tissue.

  • 11β-HSD2: Acts as a dehydrogenase, inactivating cortisol to cortisone, which is critical in mineralocorticoid-sensitive tissues like the kidney to prevent illicit activation of the MR by cortisol.

This compound has been shown to be a potent inhibitor of 11β-HSD, which can indirectly influence both glucocorticoid and mineralocorticoid signaling pathways. By inhibiting 11β-HSD2, for example, it could potentially allow cortisol to occupy and activate the MR, leading to mineralocorticoid-like effects.

In Vivo Evidence

Glucocorticoid-like Effects
Mineralocorticoid-like Effects

Experimental Protocols

To definitively characterize the glucocorticoid and mineralocorticoid activity of this compound, the following standard experimental protocols would be necessary.

Glucocorticoid Receptor Competitive Binding Assay

Objective: To determine the binding affinity (IC50) of this compound for the Glucocorticoid Receptor.

Methodology:

  • Receptor Source: Prepare a cytosolic fraction containing GR from a suitable cell line (e.g., A549 human lung carcinoma cells) or use purified recombinant human GR.

  • Radioligand: Use a constant, low concentration of a high-affinity radiolabeled glucocorticoid, such as [³H]-dexamethasone.

  • Competition: Incubate the receptor preparation and radioligand with a range of concentrations of unlabeled this compound. A known GR agonist (e.g., dexamethasone) should be used as a positive control.

  • Separation: After incubation to equilibrium, separate the bound from free radioligand using a method such as dextran-coated charcoal adsorption or filtration through glass fiber filters.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The IC50 value is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

Mineralocorticoid Receptor Transactivation Assay (Luciferase Reporter Assay)

Objective: To determine the functional activity (EC50) of this compound at the Mineralocorticoid Receptor.

Methodology:

  • Cell Culture and Transfection: Co-transfect a suitable mammalian cell line (e.g., HEK293) with two plasmids: one expressing the full-length human MR and another containing a luciferase reporter gene under the control of a mineralocorticoid-responsive promoter (e.g., MMTV promoter). A control plasmid (e.g., expressing Renilla luciferase) should also be co-transfected to normalize for transfection efficiency.

  • Compound Treatment: Treat the transfected cells with a range of concentrations of this compound. A known MR agonist (e.g., aldosterone) should be used as a positive control.

  • Cell Lysis and Luciferase Measurement: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the activity of both Firefly and Renilla luciferases using a luminometer.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and calculate the EC50 value, which is the concentration that produces 50% of the maximal response.

Signaling Pathways and Experimental Workflows

glucocorticoid_pathway Glucocorticoid Receptor Signaling Pathway cluster_nucleus Glucocorticoid Receptor Signaling Pathway GC Glucocorticoid (e.g., Cortisol) GR_cytoplasm Inactive GR (bound to HSPs) GC->GR_cytoplasm Binds GR_active Active GR (Ligand-bound) GR_cytoplasm->GR_active Conformational Change & HSP Dissociation GR_dimer GR Dimer GR_active->GR_dimer Dimerization nucleus Nucleus GR_active->nucleus GRE Glucocorticoid Response Element GR_dimer->GRE Binds transcription Gene Transcription (e.g., anti-inflammatory proteins) GRE->transcription

Caption: Canonical Glucocorticoid Receptor Signaling Pathway.

mineralocorticoid_pathway Mineralocorticoid Receptor Signaling Pathway cluster_nucleus Mineralocorticoid Receptor Signaling Pathway MC Mineralocorticoid (e.g., Aldosterone) MR_cytoplasm Inactive MR (bound to HSPs) MC->MR_cytoplasm Binds MR_active Active MR (Ligand-bound) MR_cytoplasm->MR_active Conformational Change & HSP Dissociation MR_dimer MR Dimer MR_active->MR_dimer Dimerization nucleus Nucleus MR_active->nucleus MRE Mineralocorticoid Response Element MR_dimer->MRE Binds transcription Gene Transcription (e.g., ENaC, Na+/K+-ATPase) MRE->transcription

Caption: Canonical Mineralocorticoid Receptor Signaling Pathway.

experimental_workflow Logical Workflow for Characterizing this compound start Start: Characterize this compound binding_assays Receptor Binding Assays (GR and MR) start->binding_assays transactivation_assays Transactivation Assays (GR and MR) binding_assays->transactivation_assays in_vivo_assays In Vivo Assays transactivation_assays->in_vivo_assays glycogen_assay Liver Glycogen (B147801) Deposition Assay (Glucocorticoid Activity) in_vivo_assays->glycogen_assay sodium_retention_assay Adrenalectomized Rat Sodium Retention Assay (Mineralocorticoid Activity) in_vivo_assays->sodium_retention_assay conclusion Conclusion: Classify Activity Profile glycogen_assay->conclusion sodium_retention_assay->conclusion

Caption: Recommended experimental workflow for the definitive classification of this compound.

Conclusion and Future Directions

Based on the currently available scientific literature, this compound cannot be definitively classified as a classical glucocorticoid or mineralocorticoid due to the lack of direct receptor binding and transactivation data. The existing evidence points towards a more complex pharmacological profile, with its most clearly defined role being the inhibition of 11β-hydroxysteroid dehydrogenase enzymes. Its reported effects on carbohydrate metabolism are suggestive of some glucocorticoid-like activity, but the mechanism remains to be elucidated.

For drug development professionals and researchers, it is crucial to recognize this ambiguity. Further investigation, following the experimental protocols outlined in this guide, is essential to fully characterize the activity of this compound. Such studies will be invaluable in determining its potential therapeutic applications and understanding its physiological and pathophysiological roles. The possibility that this compound acts as a selective modulator of corticosteroid action at the pre-receptor level warrants significant further exploration. Additionally, its role as a precursor in the backdoor pathway to potent androgens is an important consideration in its overall biological activity profile.

The Role of 11-Ketoprogesterone in the "Backdoor Pathway" of Androgen Synthesis: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of 11-ketoprogesterone in the "backdoor pathway" of androgen synthesis. This alternative route to the potent androgen dihydrotestosterone (B1667394) (DHT) bypasses the classical pathway involving testosterone, and is of increasing interest in various physiological and pathophysiological states, including congenital adrenal hyperplasia (CAH), benign prostatic hyperplasia (BPH), and castration-resistant prostate cancer (CRPC). This document details the enzymatic steps involved in the conversion of this compound to 11-ketodihydrotestosterone (B1662675) (11KDHT), summarizes available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Introduction to Androgen Synthesis Pathways

Androgens are crucial for the development and maintenance of male characteristics. The classical, or "frontdoor," pathway of androgen synthesis involves the conversion of cholesterol to dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, which are then converted to testosterone. Testosterone is subsequently converted to the more potent dihydrotestosterone (DHT) in target tissues by the enzyme 5α-reductase.

The "backdoor pathway" represents an alternative route to DHT synthesis that bypasses testosterone.[1] This pathway is particularly significant in certain physiological contexts, such as fetal development, and in pathological conditions where the classical pathway may be compromised or where there is an overproduction of precursor steroids.[2] A key feature of the backdoor pathway is the 5α-reduction of C21 steroid precursors, such as progesterone (B1679170) and 17α-hydroxyprogesterone (17OHP).[1]

Recently, a branch of the backdoor pathway involving 11-oxygenated C21 steroids has gained attention. These steroids, including this compound, can be metabolized to potent 11-oxygenated androgens like 11-ketodihydrotestosterone (11KDHT), which has a potency similar to DHT.[2]

The this compound Backdoor Pathway

This compound (11KP4) is a C21 steroid that can serve as a precursor for the synthesis of 11KDHT through a series of enzymatic reactions characteristic of the backdoor pathway. This pathway is particularly relevant in conditions with elevated levels of 11-oxygenated pregnanes, such as certain forms of congenital adrenal hyperplasia.[1]

Biosynthesis of this compound

Progesterone, a central intermediate in steroidogenesis, can be hydroxylated at the C11 position by cytochrome P450 11β-hydroxylase (CYP11B1) or aldosterone (B195564) synthase (CYP11B2) to form 11β-hydroxyprogesterone (11OHP4).[1] Subsequently, 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2) catalyzes the oxidation of 11OHP4 to this compound.[1] The reverse reaction is catalyzed by 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1).[1]

Conversion of this compound to 11-Ketodihydrotestosterone

The conversion of this compound to the potent androgen 11-ketodihydrotestosterone involves two key enzymatic steps that are hallmarks of the backdoor pathway:

  • 5α-Reduction: this compound is first converted to 5α-pregnane-3,11,20-trione (11-keto-dihydroprogesterone) by the action of 5α-reductase (SRD5A) enzymes, primarily SRD5A1.[1]

  • 3α-Reduction: Subsequently, 5α-pregnane-3,11,20-trione is reduced at the C3 position by a 3α-hydroxysteroid dehydrogenase, such as aldo-keto reductase 1C2 (AKR1C2), to yield 5α-pregnan-3α-ol-11,20-dione (alfaxalone).[1]

  • 17,20-Lyase Activity and Subsequent Steps: Alfaxalone can then be acted upon by CYP17A1 (17α-hydroxylase/17,20-lyase) to produce 11-ketoandrosterone.[1] Further metabolism, though not fully elucidated for this specific branch, would lead to the formation of 11-ketodihydrotestosterone. In vitro studies using the LNCaP prostate cancer cell line, which endogenously expresses the necessary enzymes, have demonstrated the conversion of this compound to 11-ketodihydrotestosterone.[1]

digraph "11_Ketoprogesterone_Backdoor_Pathway" {
  graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", max_width="760px"];
  node [shape=rectangle, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10];
  edge [color="#5F6368", arrowhead=normal, fontname="Arial", fontsize=8];

Progesterone [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "11β-Hydroxyprogesterone" [fillcolor="#FBBC05"]; "this compound" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "5α-Pregnane-3,11,20-trione" [fillcolor="#FBBC05"]; "5α-Pregnan-3α-ol-11,20-dione (Alfaxalone)" [fillcolor="#FBBC05"]; "11-Ketoandrosterone" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "11-Ketodihydrotestosterone" [shape=ellipse, style="filled,bold", fillcolor="#EA4335", fontcolor="#FFFFFF", peripheries=2];

Progesterone -> "11β-Hydroxyprogesterone" [label="CYP11B1/\nCYP11B2"]; "11β-Hydroxyprogesterone" -> "this compound" [label="11βHSD2"]; "this compound" -> "11β-Hydroxyprogesterone" [label="11βHSD1", style=dashed]; "this compound" -> "5α-Pregnane-3,11,20-trione" [label="SRD5A1"]; "5α-Pregnane-3,11,20-trione" -> "5α-Pregnan-3α-ol-11,20-dione (Alfaxalone)" [label="AKR1C2"]; "5α-Pregnan-3α-ol-11,20-dione (Alfaxalone)" -> "11-Ketoandrosterone" [label="CYP17A1"]; "11-Ketoandrosterone" -> "11-Ketodihydrotestosterone" [label="...", style=dotted];

{rank=same; Progesterone; "11β-Hydroxyprogesterone"; "this compound"} {rank=same; "5α-Pregnane-3,11,20-trione"; "5α-Pregnan-3α-ol-11,20-dione (Alfaxalone)"} {rank=same; "11-Ketoandrosterone"; "11-Ketodihydrotestosterone"} }

General experimental workflow for studying this compound metabolism in cell culture.
Steroid Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of multiple steroids in a single analysis.

General Protocol Outline:

  • Sample Preparation:

    • Internal Standards: Spike samples with a mixture of deuterated internal standards corresponding to the analytes of interest to correct for matrix effects and variations in extraction efficiency.

    • Extraction: Perform liquid-liquid extraction (LLE) with a solvent such as methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE) to isolate the steroids from the biological matrix.

    • Derivatization (Optional): For certain steroids, derivatization may be necessary to improve ionization efficiency and sensitivity.

  • Chromatographic Separation:

    • Use a reverse-phase C18 or similar column to separate the different steroid isomers.

    • Employ a gradient elution with a mobile phase consisting of, for example, water with a modifier (e.g., formic acid or ammonium (B1175870) fluoride) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Optimize the precursor-to-product ion transitions for each steroid and internal standard to ensure high selectivity and sensitivity.

  • Quantification:

    • Generate a calibration curve using standards of known concentrations.

    • Calculate the concentration of each steroid in the samples based on the peak area ratios of the analyte to its corresponding internal standard.

Clinical Relevance and Future Directions

The this compound backdoor pathway has significant implications for several clinical conditions:

  • Congenital Adrenal Hyperplasia (CAH): In 21-hydroxylase deficiency, the most common form of CAH, precursor steroids are shunted towards androgen synthesis. The backdoor pathway, including the 11-oxygenated branch, contributes to the hyperandrogenism seen in these patients.[1]

  • Benign Prostatic Hyperplasia (BPH) and Prostate Cancer: The presence and metabolism of this compound and other 11-oxygenated steroids in prostatic tissue suggest a role for this pathway in the growth and progression of these diseases, particularly in the context of castration resistance where the classical androgen pathway is suppressed.[3]

Future research should focus on:

  • Elucidating the complete enzymatic kinetics of the this compound backdoor pathway.

  • Quantifying the contribution of this pathway to the total androgen pool in various physiological and pathological states.

  • Developing targeted therapies that inhibit key enzymes in this pathway for the treatment of androgen-dependent diseases.

Conclusion

The this compound backdoor pathway represents an important alternative route for the synthesis of potent androgens. A thorough understanding of the enzymes, intermediates, and regulation of this pathway is essential for researchers, scientists, and drug development professionals working in the fields of endocrinology, oncology, and reproductive biology. The methodologies and data presented in this guide provide a foundation for further investigation into this clinically relevant metabolic route.

References

11-Ketoprogesterone: A Key Player in the Pathophysiology of Congenital Adrenal Hyperplasia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Congenital Adrenal Hyperplasia (CAH) encompasses a group of autosomal recessive disorders characterized by enzymatic defects in adrenal steroidogenesis. The most common form, accounting for over 95% of cases, is 21-hydroxylase deficiency (21OHD), resulting from mutations in the CYP21A2 gene. This deficiency leads to impaired cortisol and aldosterone (B195564) synthesis and a consequent overproduction of adrenal androgens, causing a range of clinical manifestations from neonatal salt-wasting crises and ambiguous genitalia in females to later-onset hyperandrogenism. While the classical understanding of CAH pathophysiology has centered on the accumulation of 17-hydroxyprogesterone (17OHP) and its shunting into the canonical androgen synthesis pathway, recent evidence has illuminated the significant role of alternative routes, particularly the "backdoor" and 11-oxygenated (11-oxy) androgen pathways. Within this alternative framework, 11-ketoprogesterone (11-KP) has emerged as a crucial intermediate, contributing to the hyperandrogenic state in CAH. This technical guide provides a comprehensive overview of the involvement of this compound in CAH, detailing its biosynthesis, metabolic fate, and clinical significance.

The 11-Oxygenated Backdoor Pathway and the Genesis of this compound in CAH

In the context of 21-hydroxylase deficiency, the classical steroidogenic pathway is blocked, leading to the accumulation of progesterone (B1679170) and 17OHP. These precursors are then shunted into alternative metabolic routes. The 11-oxygenated backdoor pathway represents a significant alternative, leading to the production of potent androgens independent of testosterone (B1683101) as an intermediate.

The initial step in this pathway involves the 11β-hydroxylation of progesterone by the enzyme CYP11B1 (11β-hydroxylase) to form 11β-hydroxyprogesterone (11-OHP4). Subsequently, 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) catalyzes the oxidation of 11β-hydroxyprogesterone to this compound. This conversion is a critical juncture, as this compound can then be further metabolized within the backdoor pathway to generate potent 11-oxygenated androgens, such as 11-ketotestosterone (B164220) and 11-ketodihydrotestosterone. The increased flux through this pathway in CAH patients contributes significantly to the overall androgen excess.

G Progesterone Progesterone 11β-Hydroxyprogesterone 11β-Hydroxyprogesterone Progesterone->11β-Hydroxyprogesterone CYP11B1 This compound This compound 11β-Hydroxyprogesterone->this compound HSD11B2 11-Keto-5α-pregnanedione 11-Keto-5α-pregnanedione This compound->11-Keto-5α-pregnanedione SRD5A Alfaxalone Alfaxalone 11-Keto-5α-pregnanedione->Alfaxalone AKR1C2 11-Ketoandrosterone 11-Ketoandrosterone Alfaxalone->11-Ketoandrosterone CYP17A1 11-Ketotestosterone 11-Ketotestosterone 11-Ketoandrosterone->11-Ketotestosterone AKR1C3

Biosynthesis of this compound and its conversion in the 11-Oxygenated Backdoor Pathway.

Quantitative Data on 11-Oxygenated Steroids in CAH

While specific quantitative data for this compound in large cohorts of CAH patients versus healthy controls are still emerging in the literature, studies analyzing panels of 11-oxygenated steroids consistently demonstrate their elevation in individuals with 21-hydroxylase deficiency. These studies underscore the clinical relevance of the 11-oxygenated backdoor pathway in the pathophysiology of CAH.

SteroidPatient GroupConcentration (ng/dL)Fold Change vs. ControlsReference
11-Ketotestosterone CAH (n=46, poor control)Median: 3.57 (IQR: 2.11-7.41) fold elevation vs. controls3.57[1]
11-Ketotestosterone CAH (n=46, good control)Median: 1.76 (IQR: 1.24-4.00) fold elevation vs. controls1.76[1]
11β-Hydroxyandrosterone (Urinary) CAH (Treated Children)Elevated z-scores-[2]
21-Deoxycortisol CAH (n=133)<39 - 14,105Significantly elevated[3][4]
17-Hydroxyprogesterone CAH (n=133)217 - 100,472Significantly elevated[3][4]

Note: This table summarizes available data on 11-oxygenated and related steroids in CAH. Direct comparative data for this compound remains a subject for further research.

Experimental Protocols for the Measurement of this compound

The accurate quantification of this compound and other steroid hormones is crucial for research and clinical diagnostics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

Principle

This method involves the extraction of steroids from a biological matrix (e.g., serum), followed by chromatographic separation and detection by tandem mass spectrometry. An internal standard is added at the beginning of the procedure to ensure accuracy and precision.

Detailed Methodology for Serum this compound Analysis by LC-MS/MS

1. Sample Preparation (Liquid-Liquid Extraction)

  • Materials:

    • Patient serum samples

    • Internal standard solution (e.g., deuterated this compound)

    • Methyl tert-butyl ether (MTBE)

    • Acetonitrile

    • Water

    • Conical glass tubes

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Pipette 200 µL of serum into a clean conical glass tube.

    • Add a known amount of internal standard solution.

    • Add 1 mL of MTBE to the tube.

    • Vortex vigorously for 1 minute to ensure thorough mixing and extraction.

    • Centrifuge at 3000 x g for 5 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer (containing the steroids) to a new clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of a 50:50 (v/v) mixture of mobile phase A and mobile phase B.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Serum Serum Sample (200 µL) Add_IS Add Internal Standard Serum->Add_IS Add_MTBE Add MTBE (1 mL) Add_IS->Add_MTBE Vortex Vortex (1 min) Add_MTBE->Vortex Centrifuge Centrifuge (3000 x g, 5 min) Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis LC_Separation Chromatographic Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection

Experimental workflow for this compound analysis.

2. Liquid Chromatography

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is commonly used for steroid separation.

  • Mobile Phase:

    • Mobile Phase A: 0.2 mM Ammonium Fluoride in water

    • Mobile Phase B: Methanol

  • Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic steroids.

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 65 35
    15.0 20 80
    15.5 0 100
    18.0 0 100
    18.1 65 35

    | 20.0 | 65 | 35 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

3. Tandem Mass Spectrometry

  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI is typically used for the analysis of these steroids.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for this compound and its internal standard.

    Analyte Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z)
    This compound 331.2 97.0 109.0

    | Deuterated 11-KP (IS) | Varies | Varies | Varies |

  • Instrument Parameters: Source temperature, gas flows, and collision energies should be optimized for maximum sensitivity for each analyte.

Signaling Pathways and Logical Relationships

The pathophysiology of CAH involves a complex interplay of hormonal feedback loops and enzymatic activities. The deficiency in 21-hydroxylase disrupts the normal steroidogenesis pathway, leading to the activation of alternative routes.

G cluster_classical Classical Pathway cluster_backdoor 11-Oxy Backdoor Pathway ACTH ACTH Adrenal_Cortex Adrenal Cortex ACTH->Adrenal_Cortex Progesterone Progesterone Adrenal_Cortex->Progesterone 17OH-Progesterone 17OH-Progesterone Adrenal_Cortex->17OH-Progesterone 21-Hydroxylase 21-Hydroxylase (Deficient in CAH) Progesterone->21-Hydroxylase This compound This compound Progesterone->this compound CYP11B1, HSD11B2 17OH-Progesterone->21-Hydroxylase Androgens Androgens 17OH-Progesterone->Androgens Canonical Androgen Pathway 11-Deoxycortisol 11-Deoxycortisol 21-Hydroxylase->11-Deoxycortisol Cortisol Cortisol 11-Deoxycortisol->Cortisol Cortisol->ACTH Negative Feedback This compound->Androgens Further Metabolism

Simplified steroidogenesis pathway in CAH highlighting the role of this compound.

Conclusion and Future Directions

The recognition of the 11-oxygenated backdoor pathway and the role of this compound has significantly advanced our understanding of the pathophysiology of congenital adrenal hyperplasia. The production of potent androgens through this alternative route provides a more complete explanation for the hyperandrogenic features observed in CAH patients. The development and application of sensitive and specific LC-MS/MS methods for the comprehensive profiling of steroid hormones, including this compound, are essential for both clinical diagnostics and for monitoring therapeutic efficacy.

Future research should focus on:

  • Establishing reference intervals for this compound and other 11-oxygenated steroids in healthy and CAH populations across different age groups.

  • Evaluating the clinical utility of this compound as a biomarker for disease severity and treatment monitoring in CAH.

  • Investigating the potential of targeting enzymes in the 11-oxygenated backdoor pathway as a novel therapeutic strategy for managing hyperandrogenism in CAH.

This in-depth understanding of the role of this compound will undoubtedly pave the way for improved diagnostic and therapeutic approaches for individuals with congenital adrenal hyperplasia.

References

11-Ketoprogesterone: A Technical Guide on its Emerging Clinical Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Historically relegated to the status of an inactive metabolite, 11-Ketoprogesterone (11-KP4) is now emerging as a bioactive steroid with significant potential clinical relevance. This technical guide synthesizes the current understanding of 11-KP4, focusing on its biosynthesis, metabolism, and mechanism of action, particularly its role as a potent antagonist of the mineralocorticoid receptor (MR). We explore its implications in human diseases such as hypertension and metabolic syndrome, presenting quantitative data, detailed experimental protocols, and pathway visualizations to provide a comprehensive resource for the scientific community. This document aims to catalyze further research into 11-KP4 as a potential biomarker and therapeutic target.

Introduction

This compound (pregn-4-ene-3,11,20-trione) is a C21 steroid derived from progesterone (B1679170).[1][2] For many years, it was considered a minor, biologically inert byproduct of progesterone metabolism.[1] However, recent investigations have revealed its capacity to act as a potent antagonist of the mineralocorticoid receptor, challenging the conventional view and opening new avenues for research into its physiological and pathophysiological roles.[3] This guide provides an in-depth overview of the science underpinning the potential clinical utility of this re-emerging molecule.

Biosynthesis and Metabolism

This compound is not a primary product of the adrenal glands but is synthesized from progesterone through enzymatic conversions. The biosynthesis primarily involves two key steps:

  • 11β-Hydroxylation: Progesterone is first hydroxylated at the 11-position by cytochrome P450 11β-hydroxylase (CYP11B1) or aldosterone (B195564) synthase (CYP11B2) to form 11β-hydroxyprogesterone (11β-OHP4).[4][5]

  • Oxidation: 11β-OHP4 is then converted to this compound by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).[4][6][7]

The reverse reaction, the conversion of 11-KP4 back to 11β-OHP4, is readily catalyzed by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[4][6] This bidirectional control modulates the local concentrations of these bioactive steroids.

Progesterone Progesterone 11β-Hydroxyprogesterone 11β-Hydroxyprogesterone Progesterone->11β-Hydroxyprogesterone CYP11B1 / CYP11B2 This compound This compound 11β-Hydroxyprogesterone->this compound 11β-HSD2 This compound->11β-Hydroxyprogesterone 11β-HSD1

Caption: Biosynthesis and interconversion of this compound.

Furthermore, 11-KP4 can be metabolized through the "backdoor" androgen synthesis pathway to produce potent androgens like 11-ketodihydrotestosterone (B1662675) (11KDHT), which is relevant in conditions of androgen excess such as congenital adrenal hyperplasia.[4][8]

Mechanism of Action: Mineralocorticoid Receptor Antagonism

The most significant aspect of 11-KP4's bioactivity is its function as a mineralocorticoid receptor (MR) antagonist. The MR is a nuclear receptor that, when activated by its primary ligand aldosterone, regulates gene expression to control electrolyte balance and blood pressure.[9][10] Inappropriate activation of the MR is implicated in a range of cardiovascular and metabolic diseases.[11][12]

This compound competes with aldosterone for binding to the MR, but upon binding, it does not induce the conformational changes necessary for receptor activation.[13] This effectively blocks the downstream signaling cascade, preventing sodium and water retention and mitigating the pathological effects of MR over-activation.[10]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Agonist Binding This compound This compound This compound->MR Antagonist Binding MRE Hormone Response Element MR->MRE Translocation & Binding Inactive_State Transcription Blocked MR->Inactive_State Gene_Transcription Gene Transcription (Sodium & Water Retention) MRE->Gene_Transcription Activation

Caption: Simplified signaling of MR activation and 11-KP4 antagonism.

Potential Clinical Relevance in Human Diseases

Hypertension

Given that MR antagonists are established therapeutic agents for hypertension and heart failure, the endogenous MR-blocking properties of 11-KP4 are of significant interest.[10][14] By counteracting aldosterone, 11-KP4 could play a physiological role in blood pressure homeostasis. Studies have shown that progesterone itself is negatively associated with hypertension.[15] However, the clinical picture is complex. Precursors like 11β-hydroxyprogesterone, which inhibit 11β-HSD, can be hypertensinogenic in rats by allowing glucocorticoids to access and activate the MR, highlighting the delicate balance of this system.[16][17]

Metabolic Syndrome

MR activation is increasingly recognized as a contributor to metabolic syndrome, influencing adiposity, insulin (B600854) resistance, and inflammation. The enzyme 11β-HSD1, which can generate the precursor to 11-KP4, is a key player in the metabolic syndrome.[18] this compound has also been shown to have profound effects on carbohydrate metabolism, similar to cortisone.[1][19] Its ability to antagonize the MR suggests it may have protective effects against the metabolic derangements associated with MR over-activation.

Quantitative Data Summary

The efficacy of a receptor antagonist is quantified by its binding affinity and functional inhibition. The following table presents comparative data for MR ligands.

CompoundReceptorActionIC50 (nM)
AldosteroneMineralocorticoid ReceptorAgonist~0.5 - 2
SpironolactoneMineralocorticoid ReceptorAntagonist~2.4 - 24
EplerenoneMineralocorticoid ReceptorAntagonist~2.6 - 30
ProgesteroneMineralocorticoid ReceptorAntagonist~1.8
This compound Mineralocorticoid ReceptorAntagonistPotent

Table 1: Comparative activity of steroids at the Mineralocorticoid Receptor. Data for specific IC50 values of this compound as an MR antagonist are emerging; current literature describes it as a potent inhibitor of MR-mediated effects.[3][20]

Key Experimental Protocols

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive method for accurately measuring steroid concentrations in biological matrices like serum or plasma.[21][22]

Methodology:

  • Sample Preparation: Serum/plasma samples are spiked with a stable isotope-labeled internal standard (e.g., ¹³C₃-11-Ketoprogesterone).

  • Extraction: Steroids are extracted from the matrix using liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction.

  • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system, where 11-KP4 is separated from other steroids on a C18 column using a solvent gradient.

  • Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer. 11-KP4 is ionized (typically by electrospray ionization) and detected using multiple reaction monitoring (MRM) for high specificity and sensitivity.

  • Quantification: The concentration is calculated from the ratio of the analyte peak area to the internal standard peak area against a calibration curve.

start Biological Sample (Serum, Plasma) step1 Add Isotope-Labeled Internal Standard start->step1 step2 Steroid Extraction (LLE or SPE) step1->step2 step3 LC Separation (e.g., C18 Column) step2->step3 step4 MS/MS Detection (MRM Mode) step3->step4 end Data Analysis & Quantification step4->end

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

In Vitro Mineralocorticoid Receptor Antagonist Bioassay

A cell-based reporter gene assay is used to determine the functional antagonist activity of a compound.[9]

Methodology:

  • Cell System: Use a mammalian cell line (e.g., HEK293) engineered to stably express the human mineralocorticoid receptor (MR) and a reporter gene (e.g., firefly luciferase) linked to an MR-responsive promoter element.

  • Assay Plate Preparation: Seed the reporter cells into 96-well plates and allow them to adhere.

  • Compound Treatment: Treat cells with a fixed, sub-maximal concentration of aldosterone (agonist) in combination with a range of concentrations of the test compound (this compound). Include controls for baseline (vehicle only) and maximal activation (aldosterone only).

  • Incubation: Incubate the plates for 18-24 hours to allow for receptor activation and reporter gene expression.

  • Signal Detection: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls. Plot the percentage inhibition of the aldosterone response against the log concentration of this compound. Fit the data using a four-parameter logistic equation to determine the IC50 value, which represents the concentration of antagonist required to inhibit 50% of the maximal agonist response.

Future Directions and Conclusion

The re-evaluation of this compound as a bioactive MR antagonist marks a significant shift in steroid biology. It presents a compelling case for a previously overlooked endogenous regulatory mechanism in cardiovascular and metabolic health.

Key areas for future research include:

  • Clinical Association Studies: Large-scale cohort studies are needed to define the relationship between circulating 11-KP4 levels, blood pressure, and metabolic disease markers in humans.

  • Pharmacological Development: The structure of 11-KP4 could serve as a scaffold for designing novel, highly selective MR antagonists with improved pharmacokinetic properties.

  • Tissue-Specific Roles: Investigating the local production and action of 11-KP4 in tissues like the kidney, heart, and adipose tissue will be crucial to understanding its precise physiological functions.

References

A Technical Guide to the Biosynthesis of 11-Ketoprogesterone from Progesterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

11-Ketoprogesterone (also known as pregn-4-ene-3,11,20-trione) is a key steroid intermediate with significant applications in the synthesis of corticosteroids like cortisone.[1] While chemical synthesis routes exist, microbial biotransformation presents a highly specific, efficient, and environmentally benign alternative. This guide provides an in-depth overview of the core biosynthetic pathway, focusing on the microbial-mediated conversion of progesterone (B1679170) into this compound. It details the enzymatic steps, key microorganisms, quantitative performance metrics, experimental protocols, and purification strategies relevant to researchers in steroid chemistry and drug development.

The Biosynthetic Pathway

The conversion of progesterone to this compound is a two-step enzymatic process. This biotransformation is not a single-organism, single-pathway process but is predominantly achieved through the synergistic action of two key enzyme activities found in various microorganisms.

  • Step 1: 11α-Hydroxylation: The initial and often rate-limiting step is the regioselective hydroxylation of the progesterone backbone at the C-11 position to form 11α-hydroxyprogesterone. This reaction is catalyzed by a family of enzymes known as steroid 11α-hydroxylases , which are typically cytochrome P450 monooxygenases.[2][3]

  • Step 2: Oxidation: The newly introduced hydroxyl group at the C-11 position is then oxidized to a ketone group, yielding the final product, this compound. This step is catalyzed by 11β-hydroxysteroid dehydrogenases (11β-HSDs) .[4][5][6]

The overall transformation is a highly sought-after reaction in industrial steroid synthesis, with fungi from the genera Aspergillus and Rhizopus being the most studied and industrially relevant biocatalysts.[7][8]

Biosynthesis_Pathway Progesterone Progesterone Intermediate 11α-Hydroxyprogesterone Progesterone->Intermediate   11α-Hydroxylase   (e.g., Aspergillus, Rhizopus) Product This compound Intermediate->Product   11β-Hydroxysteroid   Dehydrogenase

Caption: Biosynthetic conversion of progesterone to this compound.

Key Biocatalysts and Quantitative Data

Filamentous fungi are the primary workhorses for the 11α-hydroxylation of progesterone. Species like Aspergillus ochraceus, Aspergillus niger, and Rhizopus nigricans are particularly effective.[7][8][9] These organisms naturally possess the robust enzymatic machinery required for this specific transformation. The subsequent oxidation to this compound can sometimes be achieved by the same organism or may require a different biocatalyst or chemical step.

The efficiency of this biotransformation is influenced by numerous factors including the microbial strain, substrate concentration, medium composition, pH, and temperature.[10]

Table 1: Performance of Key Microorganisms in Progesterone Biotransformation

MicroorganismPrimary Product(s)Substrate Conc.Product Titer/YieldTime (h)Reference
Aspergillus niger11α-hydroxyprogesterone, 11α,6β-dihydroxyprogesterone10 mg / flask65.7% relative yield6-60[7]
Rhizopus nigricans11α-hydroxyprogesteroneNot specifiedHigh bioconversionNot specified[2][8]
Aspergillus brasiliensis11α-hydroxyprogesterone, 14α-hydroxyprogesterone100 mgAcceptable yields168 (7 days)[11]
Aspergillus ustus11α-hydroxyprogesterone, 11α,15β-dihydroxyprogesteroneNot specifiedMain productNot specified[12]
Penicillium chrysogenumTestololactone (B45059) (via Baeyer-Villiger oxidation)300-1200 mg/LUp to 100% efficiency42[13]

Note: Data is often reported for the primary hydroxylation step. Yields for the subsequent oxidation to this compound can vary and are sometimes performed as a separate step.

Detailed Experimental Protocols

This section outlines a generalized protocol for the microbial transformation of progesterone, synthesized from common methodologies found in the literature.[7][11]

Inoculum Preparation and Cultivation
  • Strain Maintenance: Maintain the selected fungal strain (e.g., Aspergillus ochraceus) on Potato Dextrose Agar (PDA) slants at 4°C.

  • Seed Culture: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of a suitable seed medium (e.g., corn steep liquor, dextrose).[14] Incubate at 26-28°C on a rotary shaker at 125-180 rpm for 48 hours until sufficient mycelial growth or pellet formation is observed.[11]

Biotransformation (Fermentation)
  • Production Medium: Inoculate a larger fermentation vessel (e.g., 1 L flask with 200 mL medium) with the seed culture (typically 5-10% v/v). The production medium is often similar to the seed medium.

  • Growth Phase: Incubate the production culture under the same conditions as the seed culture for 24-48 hours to allow for substantial biomass accumulation.

  • Substrate Addition: Prepare a stock solution of progesterone (e.g., 10 g/L) in a water-miscible organic solvent like acetone (B3395972) or propylene (B89431) glycol.[7] Add the progesterone solution to the 48-hour-grown culture to achieve the desired final concentration (e.g., 0.5-1.0 g/L). A control flask without the microorganism should be run in parallel.[11]

  • Transformation Phase: Continue the incubation for an additional 72-168 hours. Monitor the transformation progress periodically by withdrawing samples for analysis.

Extraction and Purification
  • Mycelia Separation: After the incubation period, separate the fungal mycelia from the fermentation broth by filtration or centrifugation.

  • Solvent Extraction: Extract the filtrate (broth) multiple times with an immiscible organic solvent such as chloroform (B151607) or methylene (B1212753) chloride.[14] The mycelia can also be extracted separately to recover any intracellular product.

  • Washing and Drying: Combine the organic extracts and wash them with a mild base (e.g., 2% sodium bicarbonate solution) to remove acidic impurities, followed by washing with distilled water.[14] Dry the organic phase over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a crude solid residue.

  • Chromatography: Purify the crude product using column chromatography (e.g., silica (B1680970) gel) with a suitable solvent system (e.g., a gradient of chloroform:acetone) to separate this compound from residual progesterone and hydroxylated intermediates.[11]

Analytical Monitoring
  • Thin Layer Chromatography (TLC): Use silica gel TLC plates with a mobile phase like chloroform:acetone (e.g., 7:3 v/v) to quickly monitor the disappearance of the progesterone spot and the appearance of product spots.[11] Visualize spots using a UV lamp or by staining with an appropriate reagent (e.g., anisaldehyde).

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, use a reverse-phase HPLC system (e.g., C18 column) with a mobile phase such as methanol:water to determine the concentration of substrate and products over time.[7]

Experimental_Workflow cluster_upstream Upstream Processing cluster_biotransformation Biotransformation cluster_downstream Downstream Processing A Strain Maintenance (e.g., PDA Slant) B Seed Culture (48h, 28°C, 180 rpm) A->B C Production Culture (48h Growth Phase) B->C D Substrate Addition (Progesterone in Acetone) C->D E Fermentation (72-168h) D->E F Process Monitoring (TLC / HPLC) E->F G Biomass Separation (Filtration) E->G H Solvent Extraction (e.g., Methylene Chloride) G->H I Purification (Column Chromatography) H->I J Final Product (this compound) I->J

Caption: General experimental workflow for microbial production of this compound.

Factors Influencing Biotransformation

The success and efficiency of the bioconversion are governed by several interdependent parameters. Understanding these relationships is crucial for process optimization.

Logical_Relationships Yield Product Yield & Conversion Efficiency Strain Microbial Strain Strain->Yield Substrate Substrate Conc. Substrate->Yield pH Medium pH pH->Yield Temp Temperature Temp->Yield Aeration Aeration / Agitation Aeration->Yield Medium Medium Composition (Carbon/Nitrogen Source) Medium->Yield

Caption: Key factors influencing the efficiency of progesterone biotransformation.

  • Substrate Concentration: Higher progesterone concentrations can lead to substrate inhibition, reducing the efficiency of the hydroxylase enzyme.[10] Emulsification of the substrate can sometimes improve bioavailability and conversion rates.[15]

  • pH and Temperature: Optimal ranges for pH and temperature are typically broad and often align with the optimal growth conditions for the specific microorganism being used.[10]

  • Aeration and Agitation: As hydroxylation is an oxygen-dependent reaction, sufficient aeration is critical. Agitation helps ensure homogenous mixing of the substrate, cells, and nutrients.[10]

  • Medium Composition: The presence of certain sugars, like glucose, can enhance the reaction, possibly by supporting the regeneration of necessary cofactors (e.g., NADPH).[10]

Conclusion

The biosynthesis of this compound from progesterone via microbial transformation is a well-established and powerful tool for pharmaceutical manufacturing. The process hinges on the highly regioselective 11α-hydroxylation reaction, primarily carried out by filamentous fungi, followed by an oxidation step. By carefully selecting robust microbial strains and optimizing fermentation and downstream processing parameters, researchers and drug development professionals can achieve high-purity yields of this crucial steroid intermediate. Further research in strain improvement through genetic engineering and process optimization using advanced bioreactor technology continues to enhance the industrial viability of this biosynthetic route.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 11-Ketoprogesterone in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

11-Ketoprogesterone (11KP4) is a C21 steroid that plays a significant role in alternative androgen biosynthesis pathways, often referred to as the "backdoor pathway".[1][2] It is synthesized from progesterone (B1679170) via 11β-hydroxylation followed by oxidation.[1] The measurement of this compound in plasma is crucial for researchers in endocrinology, drug development, and clinical diagnostics, particularly in studies related to congenital adrenal hyperplasia (CAH), polycystic ovary syndrome (PCOS), and certain cancers like prostate cancer.[2][3][4] Accurate quantification of 11KP4 provides insights into adrenal steroidogenesis and disorders of sex development.

This document provides detailed protocols for the measurement of this compound in plasma samples, with a primary focus on the highly sensitive and specific method of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Alternative immunoassay methods are also discussed.

Metabolic Pathway of this compound

This compound is an intermediate in the C11-oxy backdoor pathway. Progesterone is first converted to 11β-hydroxyprogesterone (11OHP4) by the enzyme Cytochrome P450 11β-hydroxylase (CYP11B1) or Aldosterone Synthase.[1] Subsequently, 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) catalyzes the conversion of 11OHP4 to this compound.[1][3] The reverse reaction is readily catalyzed by 11β-HSD1.[1][5] 11KP4 can then be further metabolized by enzymes such as 5α-reductase (SRD5A) and Cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) to produce potent androgens like 11-ketodihydrotestosterone (B1662675) (11KDHT).[1][2]

metabolic_pathway P4 Progesterone OHP4 11β-hydroxyprogesterone (11OHP4) P4->OHP4 CYP11B1 / Aldosterone Synthase KP4 This compound (11KP4) OHP4->KP4 11β-HSD2 KP4->OHP4 11β-HSD1 Metabolites Downstream Metabolites (e.g., 11-Ketodihydrotestosterone) KP4->Metabolites SRD5A, CYP17A1, etc.

Metabolic synthesis pathway of this compound.

Analytical Methodologies

The gold standard for quantifying steroid hormones, including this compound, in plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers superior sensitivity and selectivity compared to traditional immunoassays.[6][7]

  • LC-MS/MS: This method provides high specificity by separating the analyte chromatographically before detecting it based on its unique mass-to-charge ratio and fragmentation pattern. It allows for the simultaneous measurement of multiple steroids in a single run.[8][9]

  • Immunoassays (EIA, ELISA, RIA): While immunoassays are available for progesterone, specific commercial kits for this compound are less common.[10][11][12] These methods can be high-throughput but may suffer from cross-reactivity with other structurally similar steroids, potentially leading to inaccurate results.[7]

Experimental Protocols

Plasma Sample Collection and Handling

Proper sample collection and handling are critical to ensure the stability and integrity of this compound.

  • Anticoagulant: Collect whole blood in tubes containing EDTA or heparin.

  • Processing Time: It is crucial to separate plasma from blood cells promptly. For related 11-oxygenated androgens, it is recommended to centrifuge the samples within 2 hours of collection to prevent significant changes in concentration.[13]

  • Centrifugation: Centrifuge the blood sample at approximately 1000 x g for 15 minutes at 2-8°C.[13]

  • Storage: Immediately after separation, aliquot the plasma into cryovials and store frozen at -20°C for short-term storage or at -80°C for long-term storage to prevent degradation.[13] Avoid repeated freeze-thaw cycles.

Experimental Workflow: LC-MS/MS

The general workflow for measuring this compound involves sample preparation (extraction), chromatographic separation, and mass spectrometric detection.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample (e.g., 200 µL) IS Add Internal Standard Sample->IS Extract Liquid-Liquid Extraction (e.g., with MTBE or Ethyl Acetate) IS->Extract Evap Evaporate to Dryness Extract->Evap Recon Reconstitute in Mobile Phase Evap->Recon LC UHPLC Separation (C18 Column) Recon->LC MS Tandem MS Detection (MRM Mode) LC->MS Quant Quantification (Calibration Curve) MS->Quant Report Report Results Quant->Report

General workflow for this compound analysis by LC-MS/MS.
Detailed Protocol: Liquid-Liquid Extraction (LLE)

This protocol is a representative method for extracting steroids from plasma and can be adapted for this compound.

  • Thaw frozen plasma samples on ice.

  • In a polypropylene (B1209903) tube, add 200 µL of plasma sample, calibrator, or quality control sample.

  • Add 10-20 µL of an internal standard working solution (e.g., a deuterated analog of progesterone or this compound) and vortex briefly.[6][14]

  • Add 1 mL of an organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.[4][14]

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.[6]

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[6]

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol: LC-MS/MS Analysis

Instrument parameters must be optimized for the specific LC-MS/MS system being used. The following are typical starting conditions for steroid analysis.[7][8][14]

  • LC System: UPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm × 50 mm, <2.7 µm particle size).[7]

  • Mobile Phase A: Water with 0.1% formic acid.[8]

  • Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.[8]

  • Gradient: A gradient elution starting from a lower percentage of Mobile Phase B, ramping up to a high percentage to elute the steroids, followed by re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.[7]

  • Injection Volume: 10 - 20 µL.[7]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Heated Electrospray Ionization (HESI) in Positive Ion Mode.[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor > product ion transitions for this compound and its internal standard must be determined by infusing pure standards.

Data Presentation: Quantitative Performance

While specific validation data for an this compound-only assay is not detailed in the provided literature, the performance of multi-steroid LC-MS/MS assays provides a strong indication of expected results. The following table summarizes typical quantitative parameters for related 11-oxygenated steroids and other androgens measured in serum or plasma.

AnalyteLower Limit of Quantitation (LOQ)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)Mean Recovery (%)Reference
11-Ketotestosterone (B164220) 0.24 nmol/L< 7.9%< 5.3%95.3 - 111.6%[9]
11β-Hydroxyandrostenedione 0.25 nmol/L< 7.9%< 5.3%95.3 - 111.6%[9]
Testosterone 0.25 nmol/L< 7.9%< 5.3%95.3 - 111.6%[9]
Progesterone 0.06 ng/mL< 14.0%< 15.0%Not Specified[14]
17α-Hydroxyprogesterone 0.50 nmol/L< 7.9%< 5.3%95.3 - 111.6%[9]

References

Application Note and Protocol for the Quantification of 11-Ketoprogesterone using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of 11-Ketoprogesterone (11-KP4) in biological matrices, primarily human serum, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a steroid hormone metabolite of growing interest in endocrinology and clinical research. Accurate and precise quantification is essential for understanding its physiological and pathological roles.

Introduction

This compound is an 11-oxygenated progestogen that is part of the broader steroid biosynthesis pathway. While research has historically focused on other steroid hormones, the role of 11-oxygenated steroids in various physiological processes is gaining increased attention. LC-MS/MS offers a highly sensitive and specific method for the quantification of steroid hormones, overcoming the limitations of traditional immunoassays, which can be prone to cross-reactivity with structurally similar compounds. This application note details a robust LC-MS/MS method for the reliable quantification of this compound.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of this compound and other related 11-oxygenated steroids using LC-MS/MS. These values can serve as a benchmark for method development and validation.

Table 1: Method Performance Characteristics

AnalyteMatrixLower Limit of Quantification (LLOQ)Linearity (R²)Intra-assay Imprecision (%)Inter-assay Imprecision (%)Mean Recovery (%)Reference
This compound (11KP4)Serum0.1 ng/mL>0.99Not SpecifiedNot SpecifiedNot Specified[1]
11-Ketotestosterone (B164220) (11KT)Serum0.24 nmol/L>0.99<7.9<5.395.3 - 111.6[2][3]
11β-hydroxyandrostenedioneSerum0.25 nmol/L>0.99<7.9<5.395.3 - 111.6[2][3]
17-hydroxyprogesteroneSerum0.50 nmol/L>0.99<7.9<5.395.3 - 111.6[2][3]

Table 2: Mass Spectrometry Parameters for a Steroid Panel Including this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
This compound (11KP4)Not SpecifiedNot SpecifiedPositive ESI
11-Ketotestosterone (11KT)Not SpecifiedNot SpecifiedPositive ESI
AndrostenedioneNot SpecifiedNot SpecifiedPositive ESI
TestosteroneNot SpecifiedNot SpecifiedPositive ESI
ProgesteroneNot SpecifiedNot SpecifiedPositive ESI

Note: Specific precursor and product ions for this compound are not detailed in the provided search results and would need to be optimized during method development. The ionization mode is typically positive electrospray ionization (ESI) for these compounds.

Experimental Protocols

Principle

The analytical method is based on the principle of stable isotope dilution LC-MS/MS. An isotopically labeled internal standard (e.g., this compound-d4) is added to the biological sample. The sample is then subjected to a preparation procedure to extract the analyte and internal standard. The extract is analyzed by LC-MS/MS, where the analyte is separated from other matrix components by liquid chromatography and then detected by tandem mass spectrometry based on its specific mass-to-charge ratio (m/z) transitions. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials and Reagents
  • This compound analytical standard

  • Isotopically labeled this compound internal standard (e.g., this compound-d4)

  • LC-MS/MS grade methanol, acetonitrile (B52724), water, and formic acid

  • Methyl tert-butyl ether (MTBE)

  • Human serum (for calibration standards and quality controls)

  • Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) cartridges

  • Standard laboratory glassware and consumables

Sample Preparation: Supported Liquid Extraction (SLE)
  • Aliquoting: To 200 µL of serum sample, calibrator, or quality control, add the isotopically labeled internal standard solution.

  • Mixing: Vortex the samples for 10 seconds to ensure thorough mixing.

  • Loading: Load the samples onto a supported liquid extraction (SLE) plate or cartridge.

  • Elution: Allow the sample to absorb for 5 minutes, then apply the elution solvent (e.g., methyl tert-butyl ether). Collect the eluate.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Injection: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Aliquoting and Internal Standard Addition: To 180 µL of serum, add the internal standard.[1]

  • Extraction: Add an extraction solvent such as methyl tert-butyl ether (MTBE), vortex thoroughly, and centrifuge to separate the organic and aqueous layers.[1][4]

  • Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under nitrogen.[4]

  • Reconstitution: Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[4]

Liquid Chromatography (LC) Conditions
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for steroid analysis (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[5]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[6]

  • Flow Rate: A typical flow rate is between 0.4 and 0.6 mL/min.

  • Gradient: A gradient elution is employed to achieve optimal separation of the steroids. The gradient typically starts with a higher percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B is increased over the course of the run.

  • Column Temperature: Maintained at a constant temperature, for example, 25°C.[6]

  • Injection Volume: Typically 5-20 µL.[6]

  • Run Time: A short run time of around 4 minutes has been shown to be effective for the analysis of a panel of steroids.[2][3]

Tandem Mass Spectrometry (MS/MS) Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for quantitative analysis.

  • Ionization Source: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) operated in positive ion mode.[7]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for this compound and its internal standard.

  • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized to achieve the best signal intensity for the analyte.

Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing blank matrix samples to ensure no significant interference at the retention time of the analyte.

  • Linearity and Range: Determined by analyzing a series of calibration standards over a defined concentration range. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

  • Accuracy and Precision: Evaluated by analyzing quality control samples at multiple concentration levels (low, medium, and high) on different days.

  • Matrix Effect: The effect of the sample matrix on the ionization of the analyte is assessed.

  • Recovery: The efficiency of the extraction procedure is determined.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions is evaluated.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis sample Serum Sample (200 µL) add_is Add Internal Standard sample->add_is mix Vortex Mix add_is->mix load_sle Load onto SLE Plate mix->load_sle elute Elute with Organic Solvent load_sle->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_separation LC Separation (C18 Column) inject->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for LC-MS/MS quantification of this compound.

References

Application Notes: Quantitative Determination of 11-Ketoprogesterone Using Competitive ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide a detailed protocol for the quantitative determination of 11-Ketoprogesterone in biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This immunoassay is designed for researchers, scientists, and drug development professionals investigating the roles of C11-oxy C21 steroids in various physiological and pathophysiological processes. The protocol outlines the necessary reagents, step-by-step assay procedure, and data analysis methods.

Introduction

This compound (11-KP4) is a C21 steroid that can be synthesized from progesterone.[1] It is part of a metabolic pathway that may contribute to the pool of potent androgens.[1] The ability to accurately quantify this compound is crucial for understanding its biological significance. The competitive ELISA provides a sensitive and specific method for this purpose. This assay is based on the principle of competition between this compound in the sample and a fixed amount of enzyme-labeled this compound for a limited number of binding sites on a specific antibody. The intensity of the color produced is inversely proportional to the concentration of this compound in the sample.

Principle of the Assay

The competitive ELISA involves the following key steps:

  • A microtiter plate is pre-coated with a capture antibody specific for this compound.

  • Standards, controls, and samples are added to the wells, followed by the addition of an this compound-enzyme conjugate (e.g., horseradish peroxidase - HRP).

  • During incubation, the unlabeled this compound from the sample and the enzyme-conjugated this compound compete for binding to the capture antibody.

  • After washing to remove unbound reagents, a substrate solution is added. The enzyme on the bound conjugate catalyzes a colorimetric reaction.

  • The reaction is stopped, and the optical density (OD) is measured at a specific wavelength. The concentration of this compound in the samples is determined by comparing their OD values to a standard curve.

ELISA_Principle cluster_coating Plate Coating cluster_competition Competitive Binding cluster_detection Detection Plate Microtiter Well Antibody Anti-11-KP4 Antibody Plate->Antibody Coating & Blocking Bound_Complex Antibody-Antigen Complex Antibody->Bound_Complex Incubation Sample_11KP4 11-KP4 (Sample) Sample_11KP4->Bound_Complex Enzyme_11KP4 11-KP4-HRP Conjugate Enzyme_11KP4->Bound_Complex Substrate TMB Substrate Bound_Complex->Substrate Washing Step Color Color Development (Blue) Substrate->Color Enzymatic Reaction Stopped_Color Stopped Reaction (Yellow) Color->Stopped_Color Add Stop Solution Reader Plate Reader Stopped_Color->Reader Read OD 450nm

Figure 1. Principle of the this compound Competitive ELISA.

Materials and Methods

Materials Provided
ComponentQuantity (96 tests)Storage
Antibody-Coated Microplate1 plate4°C
This compound Standard1 vial-20°C
This compound-HRP Conjugate1 vial4°C
Assay Buffer Concentrate (5X)28 mL4°C
Wash Buffer Concentrate (20X)30 mL4°C
TMB Substrate11 mL4°C (Protect from light)
Stop Solution11 mLRoom Temperature
Plate Sealer2 sheetsRoom Temperature
Materials Required but Not Provided
  • Deionized or distilled water

  • Precision pipettes and disposable tips

  • Graduated cylinders

  • Vortex mixer

  • Microplate reader capable of measuring absorbance at 450 nm[2][3][4]

  • Microplate shaker (optional)

  • Tubes for standard dilution

Experimental Protocols

Reagent Preparation
  • Bring all reagents to room temperature (18-25°C) before use. [2]

  • 1X Assay Buffer: Dilute the 5X Assay Buffer Concentrate 1:5 with deionized water. Store at 4°C for up to 3 months.[4]

  • 1X Wash Buffer: Dilute the 20X Wash Buffer Concentrate 1:20 with deionized water. Store at 4°C for up to 3 months.[4]

  • This compound Standard Dilution:

    • Reconstitute the this compound Standard with 1.0 mL of 1X Assay Buffer to create the stock solution. Mix gently.

    • Perform serial dilutions of the stock solution with 1X Assay Buffer to create the standard curve points. A suggested range is 0 pg/mL to 1000 pg/mL. Use fresh tubes for each dilution.

Standard TubeConcentration (pg/mL)Volume of 1X Assay BufferVolume and Source of 11-KP4
S11000As neededStock Solution
S2500300 µL300 µL of S1
S3250300 µL300 µL of S2
S4125300 µL300 µL of S3
S562.5300 µL300 µL of S4
S631.25300 µL300 µL of S5
S0 (Blank)0300 µLN/A
Sample Preparation
  • Serum/Plasma: Collect blood samples and process them to obtain serum or plasma. Samples may require extraction.

  • Other Biological Fluids: Clarify by centrifugation.

  • It is recommended to perform a dilution series for unknown samples to ensure the results fall within the linear range of the standard curve.

Assay Procedure

ELISA_Workflow start Start prep Prepare Reagents and Standards start->prep add_samples Add 50 µL of Standards, Controls, or Samples to Wells prep->add_samples add_conjugate Add 50 µL of 11-KP4-HRP Conjugate add_samples->add_conjugate incubate1 Cover and Incubate 1 hour at 37°C add_conjugate->incubate1 wash1 Wash Wells 3 Times with 1X Wash Buffer incubate1->wash1 add_substrate Add 100 µL of TMB Substrate wash1->add_substrate incubate2 Incubate 15-20 min at 37°C in the Dark add_substrate->incubate2 add_stop Add 50 µL of Stop Solution incubate2->add_stop read Read Absorbance at 450 nm add_stop->read analyze Calculate Results read->analyze end End analyze->end

Figure 2. Experimental workflow for the this compound ELISA.

  • Determine the number of wells to be used for standards, samples, and controls. Run all in duplicate or triplicate.[5]

  • Add Standards and Samples: Add 50 µL of each standard, sample, or control into the appropriate wells.[2][3]

  • Add Conjugate: Immediately add 50 µL of this compound-HRP Conjugate to each well.[2][3]

  • Incubation: Cover the plate with a plate sealer and incubate for 1 hour at 37°C.[2][6] A microplate shaker can be used during this step.[7]

  • Washing: Aspirate the contents of the wells. Wash each well with 300 µL of 1X Wash Buffer. Repeat the wash process for a total of three washes.[7] After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any remaining buffer.

  • Substrate Addition: Add 100 µL of TMB Substrate to each well.[4]

  • Incubation: Cover the plate and incubate for 15-20 minutes at 37°C in the dark.[2] The solution in the wells will turn blue.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[2][3][4]

  • Read Plate: Read the optical density (OD) of each well at 450 nm within 10 minutes of adding the Stop Solution.[4]

Data Analysis

  • Calculate Mean Absorbance: Average the duplicate or triplicate OD readings for each standard, control, and sample.

  • Generate Standard Curve:

    • Subtract the mean OD of the highest standard (which should be near zero) from all other mean OD values.

    • Plot the mean OD values (Y-axis) against the corresponding concentrations of the standards (X-axis).

    • Use a four-parameter logistic (4-PL) curve fit for the best results.[4]

  • Calculate Sample Concentrations: Interpolate the concentration of this compound in the samples from the standard curve using their mean OD values.[5] Remember to multiply by the dilution factor if samples were diluted.

Example Standard Curve Data
Standard Conc. (pg/mL)Mean OD at 450 nm
10000.150
5000.280
2500.550
1250.980
62.51.650
31.252.500
0 (Blank)3.200

Note: The data above is for illustrative purposes only. A new standard curve must be generated for each assay.

Troubleshooting

ProblemPossible CauseSolution
No or Weak Signal Reagents expired or improperly stored.Check expiration dates and storage conditions.[8]
Omission of a reagent or step.Carefully review and follow the protocol.[9]
Insufficient incubation time.Ensure adherence to specified incubation times.[8][9]
High Background Insufficient washing.Increase the number of washes or soaking time.[9][10]
High concentration of detection reagent.Ensure proper dilution of the HRP conjugate.[10][11]
TMB substrate exposed to light.Store and handle TMB substrate in the dark.[11]
Poor Reproducibility Pipetting errors.Calibrate pipettes and ensure consistent technique.[10]
Inconsistent incubation temperatures.Ensure a stable incubation environment.[8]
Wells not washed uniformly.Use an automated plate washer or ensure consistent manual washing.[11]

For more detailed troubleshooting, refer to general ELISA troubleshooting guides.[8][9][10][11][12]

References

Application Notes and Protocols for the Sample Preparation of 11-Ketoprogesterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and preparation of 11-Ketoprogesterone from various biological matrices for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a steroid hormone that plays a role in various physiological processes. Accurate and reliable quantification of this compound in biological samples is crucial for research in endocrinology, drug development, and clinical diagnostics. This document outlines detailed protocols for sample preparation from serum, plasma, urine, and tissue, along with quantitative data to aid in method selection and validation.

Metabolic Pathway of this compound

This compound is synthesized from progesterone (B1679170) through a series of enzymatic reactions. It is a key intermediate in the "backdoor" pathway of androgen synthesis, which can lead to the production of potent androgens such as 11-ketodihydrotestosterone.[1]

Metabolic Pathway of this compound Metabolic Pathway of this compound Progesterone Progesterone 11β-hydroxyprogesterone 11β-hydroxyprogesterone Progesterone->11β-hydroxyprogesterone CYP11B1/CYP11B2 This compound This compound 11β-hydroxyprogesterone->this compound 11β-HSD2 11-ketodihydrotestosterone 11-ketodihydrotestosterone This compound->11-ketodihydrotestosterone Backdoor Pathway Enzymes

Figure 1: Simplified metabolic pathway of this compound.

Sample Preparation Workflow Overview

A typical workflow for the analysis of this compound from biological samples involves extraction, purification, and in some cases, derivatization prior to instrumental analysis.

Sample Preparation Workflow General Sample Preparation Workflow for this compound Analysis cluster_sample Sample Collection & Pre-treatment cluster_extraction Extraction cluster_downstream Downstream Processing Biological_Sample Biological Sample (Serum, Plasma, Urine, Tissue) Spike_IS Spike with Internal Standard Biological_Sample->Spike_IS LLE Liquid-Liquid Extraction (LLE) Spike_IS->LLE Method 1 SPE Solid-Phase Extraction (SPE) Spike_IS->SPE Method 2 SLE Supported Liquid Extraction (SLE) Spike_IS->SLE Method 3 Evaporation Evaporation LLE->Evaporation SPE->Evaporation SLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Derivatization Derivatization (for GC-MS) Reconstitution->Derivatization Optional Analysis LC-MS/MS or GC-MS Analysis Reconstitution->Analysis Derivatization->Analysis

Figure 2: Overview of sample preparation workflows.

Quantitative Data Summary

The following table summarizes typical quantitative data for steroid analysis using various sample preparation methods. While specific data for this compound is limited, these values for similar steroid hormones can serve as a benchmark for method development and validation.

AnalyteMatrixPreparation MethodRecovery (%)LOQ (ng/mL)Reference
ProgesteroneHuman PlasmaProtein Precipitation98.60.8[2]
ProgesteroneHuman PlasmaMagnetic Solid Phase Extraction98 - 1025.0[3]
Steroid PanelHuman SerumSupported Liquid Extraction (SLE)>750.005 - 0.02[4][5]
Steroid PanelHuman SerumSolid Phase Extraction (SPE)42 - 950.001 - 0.01[6]
11-KetotestosteroneHuman SerumSupported Liquid Extraction (SLE)95.3 - 111.60.08 (0.24 nmol/L)[7]
CorticosteroneMurine PlasmaLiquid-Liquid Extraction (LLE)Not specified0.20[8]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Serum and Plasma

This protocol is a general procedure for the extraction of steroids from serum or plasma using ethyl acetate (B1210297) or diethyl ether.[9]

Materials:

  • Serum or plasma sample

  • Ethyl acetate or diethyl ether, ACS Grade

  • Internal standard (IS) solution

  • Deionized water

  • Dry ice/ethanol (B145695) bath (optional)

  • Centrifuge

  • SpeedVac or nitrogen evaporator

Procedure:

  • To 1 mL of serum or plasma in a glass centrifuge tube, add a known amount of IS.

  • Add 5 mL of ethyl acetate or diethyl ether (a 5:1 solvent-to-sample ratio).[9]

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.[9]

  • Allow the phases to separate by letting the tube stand for 5 minutes or by centrifugation at 2000 x g for 10 minutes.

  • Method A (with freezing): Freeze the aqueous (bottom) layer in a dry ice/ethanol bath and pour off the organic (top) layer into a clean tube.[9]

  • Method B (without freezing): Carefully aspirate the organic (top) layer and transfer it to a clean tube.

  • Repeat the extraction (steps 2-6) on the remaining aqueous layer with an additional 5 mL of solvent to maximize recovery. Combine the organic extracts.

  • Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen or using a SpeedVac at 40-50°C.

  • Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Serum, Plasma, and Urine

This protocol is a general procedure for the extraction and clean-up of steroids using C18 SPE cartridges. For urine samples, a hydrolysis step is required to cleave conjugated steroids.[10][11]

Materials:

  • Serum, plasma, or hydrolyzed urine sample

  • C18 SPE cartridges (e.g., 200 mg)

  • Methanol (B129727), HPLC grade

  • Deionized water, HPLC grade

  • Elution solvent (e.g., methanol, ethyl acetate)

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • For Urine Samples - Enzymatic Hydrolysis:

    • To 1 mL of urine, add 1 mL of phosphate (B84403) buffer (pH 7.0) and a known amount of IS.[11]

    • Add 50 µL of β-glucuronidase solution.[11]

    • Incubate at 50-55°C for 2-4 hours.[11]

    • Cool the sample before proceeding to SPE.[11]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5-10 mL of methanol followed by 5-10 mL of deionized water through the cartridge. Do not allow the cartridge to dry.[10]

  • Sample Loading: Apply the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5-10 mL of deionized water to remove polar impurities. A subsequent wash with a non-polar solvent like hexane (B92381) can be performed to remove lipids.[10]

  • Drying: Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the steroids from the cartridge with 2 mL of methanol or ethyl acetate into a clean collection tube.[10]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Supported Liquid Extraction (SLE) for Serum and Plasma

This protocol utilizes a 96-well SLE plate for high-throughput sample preparation.[9]

Materials:

  • Serum or plasma sample

  • ISOLUTE® SLE+ 400 µL 96-well plate

  • Internal standard (IS) solution in methanol

  • Elution solvent (e.g., ethyl acetate, methyl tert-butyl ether (MTBE))

  • Positive pressure manifold or vacuum manifold

  • 96-well collection plate

  • Plate evaporator

Procedure:

  • Sample Pre-treatment: To 300 µL of serum or plasma, add 25 µL of the methanolic IS solution. Mix thoroughly.

  • Sample Loading: Load the pre-treated sample into each well of the ISOLUTE® SLE+ plate. Apply low pressure or vacuum to initiate flow and allow the sample to be absorbed for 5 minutes.

  • Analyte Extraction:

    • Add 500 µL of ethyl acetate to each well and allow it to flow under gravity for 5 minutes.

    • Add a second aliquot of 500 µL of ethyl acetate and allow it to flow under gravity for another 5 minutes.

    • Apply a short pulse of positive pressure or vacuum to elute the remaining solvent.

  • Post-Elution: Dry the extract in the collection plate using a nitrogen evaporator at approximately 40°C.

  • Reconstitution: Reconstitute the dried samples in 200 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 4: Extraction from Tissue

This protocol describes the extraction of steroids from tissue samples.[5][12]

Materials:

  • Tissue sample (50-100 mg)

  • Homogenization buffer (e.g., ice-cold PBS)

  • Acetonitrile (B52724), ACS Grade

  • Hexane, ACS Grade

  • Homogenizer (e.g., bead beater or pestle)

  • Centrifuge

  • Nitrogen evaporator or SpeedVac

Procedure:

  • Homogenization:

    • Weigh 50-100 mg of frozen tissue.

    • Add 4 volumes of ice-cold homogenization buffer (e.g., 200 µL for 50 mg of tissue).[5]

    • Homogenize the tissue until a uniform consistency is achieved.[5]

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[5]

    • Collect the supernatant.[5]

  • Liquid-Liquid Extraction:

    • To the supernatant, add 15 mL of acetonitrile and vortex.[12]

    • Centrifuge at 10,000 x g for 10 minutes at 4°C and transfer the supernatant to a new tube.[12]

    • Add 30 mL of hexane to the acetonitrile extract, vortex for 5 minutes, and allow the layers to separate.[12]

    • Collect the lower acetonitrile layer.[12]

  • Evaporation and Reconstitution:

    • Evaporate the acetonitrile extract to dryness.

    • Reconstitute the dried extract in a suitable solvent for analysis. For immunoassays, dissolve in 100 µL of ethanol followed by at least 400 µL of the assay buffer.[12] For LC-MS/MS, reconstitute in the initial mobile phase.

Protocol 5: Derivatization for GC-MS Analysis

For GC-MS analysis, the keto groups of this compound must be derivatized to increase volatility and thermal stability. A two-step methoximation and silylation procedure is common for ketosteroids.[13]

Materials:

  • Dried sample extract

  • Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials

Procedure:

  • Methoximation:

    • Add 20 µL of methoxyamine hydrochloride in pyridine to the dried sample extract in a GC vial.

    • Heat and agitate at 60-80°C for 45-60 minutes.[13]

    • Cool the sample to room temperature.

  • Silylation:

    • Add 80 µL of MSTFA + 1% TMCS to the vial.

    • Heat and agitate at 80-100°C for 30-60 minutes.[13]

    • Cool the sample to room temperature before GC-MS injection.

Conclusion

The choice of sample preparation method for this compound analysis will depend on the sample matrix, the required sensitivity and throughput, and the available instrumentation. For high-throughput analysis of serum and plasma, Supported Liquid Extraction (SLE) offers a streamlined and efficient workflow. Solid-Phase Extraction (SPE) provides excellent sample clean-up, which is particularly important for complex matrices like urine. Traditional Liquid-Liquid Extraction (LLE) remains a robust and widely used method. For GC-MS analysis, derivatization is a mandatory step to ensure the volatility and stability of this compound. The protocols provided here serve as a detailed guide for researchers to develop and validate their own methods for the accurate quantification of this important steroid.

References

Applications of 11-Ketoprogesterone in Cell Culture Experiments: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

11-Ketoprogesterone (pregn-4-ene-3,11,20-trione) is a pregnane (B1235032) steroid that plays a significant role in steroid metabolism. While not a classical bioactive hormone that directly activates nuclear steroid receptors with high affinity, its presence and conversion in various cell types make it a crucial molecule for study in several research contexts, particularly in endocrinology and cancer biology. In cell culture experiments, this compound is primarily utilized as a substrate to study enzyme activity, as a metabolic intermediate in steroidogenic pathways, and as a potential modulator of cellular functions through less conventional mechanisms.

This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, summarizing key quantitative data and outlining experimental designs.

Application Notes

1. Investigation of 11β-Hydroxysteroid Dehydrogenase (11β-HSD) Activity:

This compound is a key substrate for the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which converts it to 11β-hydroxyprogesterone. Conversely, it is a product of 11β-hydroxyprogesterone metabolism by 11β-HSD2. This makes it an excellent tool to probe the activity and directionality of these enzymes in various cell types.

  • Cell Models:

    • Vascular Smooth Muscle Cells (VSMCs): To study the role of local glucocorticoid metabolism in vascular function.

    • HEK-293 cells: Often used for transient transfection studies to express and characterize 11β-HSD1 and 11β-HSD2.

    • Adipocytes and Hepatocytes: To investigate its role in metabolic regulation.

  • Mechanism of Action: In VSMCs, this compound has been shown to be a directionally specific inhibitor of the 11β-HSD oxidoreductase reaction (conversion of 11-dehydrocorticosterone (B106187) to corticosterone)[1].

2. Elucidation of Steroid Backdoor Pathways in Cancer:

In certain cancers, particularly prostate cancer, alternative "backdoor" pathways for androgen synthesis are crucial for tumor growth and resistance to therapy. This compound can be metabolized through this pathway to potent androgens like 11-ketodihydrotestosterone (B1662675) (11KDHT).

  • Cell Models:

    • LNCaP and PC3 cells (Prostate Cancer): These cell lines endogenously express the necessary enzymes for the backdoor pathway and are standard models for studying androgen synthesis[1].

    • HEK-293 cells: Can be used for overexpression of specific enzymes like 5α-reductase (SRD5A) and cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) to dissect the metabolic steps[1].

3. Investigation of Non-Genomic Steroid Signaling:

There is evidence to suggest that this compound may act through membrane glucocorticoid receptors (mGRs), initiating rapid, non-genomic signaling cascades[2]. This is a nascent area of research with significant potential.

  • Potential Cell Models:

    • Neuronal cells: To explore rapid effects on neuronal excitability.

    • Immune cells: To investigate rapid immunomodulatory effects.

Quantitative Data Summary

ParameterCell LineConcentration RangeIncubation TimeObserved EffectReference
Enzyme Inhibition Rat Vascular Smooth Muscle Cell Homogenates1 µmol/LShort incubationSelective inhibition of 11β-HSD oxidoreductase activity.[1]
Metabolism LNCaP cellsNot specifiedUp to 48 hoursMetabolized to 11-ketodihydrotestosterone (11KDHT).[1]
Metabolism HEK-293 cells (with overexpressed enzymes)Not specifiedNot specifiedConverted to 5α-pregnan-3,11,20-trione and 5α-pregnan-3α-ol-11,20-dione (alfaxalone).[1]

Experimental Protocols

Protocol 1: Assay for 11β-HSD1 Activity using this compound as a Substrate

Objective: To quantify the conversion of this compound to 11β-hydroxyprogesterone in cultured cells to determine 11β-HSD1 activity.

Materials:

  • Cell line of interest (e.g., HEK-293 cells transfected with an 11β-HSD1 expression vector, or a cell line with endogenous expression).

  • Cell culture medium and supplements.

  • This compound (substrate).

  • 11β-hydroxyprogesterone (standard for quantification).

  • Solvents for extraction (e.g., ethyl acetate).

  • LC-MS/MS system for steroid analysis.

Procedure:

  • Cell Culture: Plate cells in a 24-well plate at a suitable density and allow them to adhere and reach approximately 80% confluency.

  • Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO). Dilute the stock solution in serum-free cell culture medium to final working concentrations (e.g., 10 nM, 100 nM, 1 µM).

  • Cell Treatment: Remove the growth medium from the cells and wash once with sterile PBS. Add the medium containing this compound to the cells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation: Incubate the cells for a defined period (e.g., 1, 4, 8, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection: After incubation, collect the cell culture medium.

  • Steroid Extraction: Extract the steroids from the collected medium using a suitable organic solvent like ethyl acetate. Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Quantification: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis. Quantify the amount of 11β-hydroxyprogesterone produced by comparing it to a standard curve.

  • Data Analysis: Express the 11β-HSD1 activity as the amount of 11β-hydroxyprogesterone produced per unit time per milligram of total cell protein.

Protocol 2: Analysis of this compound Metabolism in Prostate Cancer Cells

Objective: To investigate the conversion of this compound to downstream androgens in prostate cancer cell lines.

Materials:

  • LNCaP or PC3 cells.

  • RPMI-1640 medium supplemented with charcoal-stripped fetal bovine serum (CS-FBS).

  • This compound.

  • Androgen standards for LC-MS/MS (e.g., 11-ketodihydrotestosterone).

  • LC-MS/MS system.

Procedure:

  • Androgen Deprivation: Culture LNCaP or PC3 cells in RPMI-1640 with 10% CS-FBS for at least 48 hours to minimize the influence of endogenous androgens.

  • Cell Seeding: Seed the cells in 6-well plates.

  • Treatment: Treat the cells with this compound at a relevant concentration (e.g., 100 nM) in fresh RPMI-1640 with 10% CS-FBS. Include a vehicle control.

  • Time Course: Incubate the cells for different time points (e.g., 24, 48, 72 hours).

  • Metabolite Extraction: At each time point, collect the cell culture medium and extract the steroids as described in Protocol 1.

  • LC-MS/MS Analysis: Analyze the extracted samples for the presence and quantity of this compound and its metabolites, particularly 11-ketodihydrotestosterone.

  • Cell Viability Assay (Optional): In a parallel plate, assess the effect of this compound treatment on cell proliferation using an MTT or similar assay.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound

metabolic_pathway P4 Progesterone 11OHP4 11β-hydroxyprogesterone P4->11OHP4 CYP11B1/2 11KP4 This compound 11OHP4->11KP4 11β-HSD2 11KP4->11OHP4 11β-HSD1 5aP_trione 5α-pregnan-3,11,20-trione 11KP4->5aP_trione SRD5A Alfaxalone Alfaxalone 5aP_trione->Alfaxalone AKR1C2 11KDHT 11-ketodihydrotestosterone Alfaxalone->11KDHT CYP17A1

Caption: Metabolic conversion of this compound in steroidogenic pathways.

Experimental Workflow for Studying this compound Metabolism

experimental_workflow start Start: Culture Prostate Cancer Cells (LNCaP) androgen_deprivation Androgen Deprivation (CS-FBS medium) start->androgen_deprivation treatment Treat with this compound androgen_deprivation->treatment incubation Incubate for 24-72h treatment->incubation sample_collection Collect Cell Culture Medium incubation->sample_collection extraction Steroid Extraction sample_collection->extraction analysis LC-MS/MS Analysis extraction->analysis data_quantification Quantify Metabolites (e.g., 11KDHT) analysis->data_quantification end End: Determine Metabolic Fate data_quantification->end

Caption: Workflow for analyzing this compound metabolism in prostate cancer cells.

Hypothesized Signaling via Membrane Glucocorticoid Receptor (mGR)

mgr_signaling cluster_cell Cell Membrane 11KP4 This compound mGR Membrane Glucocorticoid Receptor (mGR) 11KP4->mGR Binds signaling_cascade Rapid Intracellular Signaling Cascade mGR->signaling_cascade Activates cellular_response Cellular Response (e.g., altered ion flux, kinase activation) signaling_cascade->cellular_response Leads to

Caption: Hypothesized non-genomic signaling of this compound via mGR.

References

Application Notes and Protocols for In Vitro Metabolism Studies of 11-Ketoprogesterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro metabolism of 11-Ketoprogesterone, a key intermediate in steroid hormone synthesis. The following sections detail the primary metabolic pathways, enzymatic kinetics, and standardized protocols for conducting in vitro metabolism studies. This information is critical for understanding the biotransformation of this compound and its potential physiological and pharmacological implications.

Introduction to this compound Metabolism

This compound is a C21 steroid that can be metabolized through several key enzymatic pathways, primarily involving hydroxysteroid dehydrogenases (HSDs), reductases, and cytochrome P450 enzymes. Understanding its metabolism is crucial as the resulting metabolites can possess distinct biological activities. The primary metabolic transformations include the reduction of the C11-keto group and reductions at the A-ring (C3, C4-5) and C20-keto group. A significant metabolic route is the "backdoor pathway," which can lead to the formation of potent androgens such as 11-ketodihydrotestosterone (B1662675) (11KDHT).

Key Metabolic Pathways and Enzymes

The in vitro metabolism of this compound is primarily catalyzed by the following enzymes:

  • 11β-Hydroxysteroid Dehydrogenase Type 1 and 2 (11β-HSD1 and 11β-HSD2): These enzymes catalyze the interconversion of this compound and 11β-hydroxyprogesterone. 11β-HSD1 predominantly exhibits reductase activity (converting this compound to 11β-hydroxyprogesterone), while 11β-HSD2 primarily has oxidase activity (catalyzing the reverse reaction).[1][2]

  • 5α-Reductase (SRD5A1 and SRD5A2) and 5β-Reductase (AKR1D1): These enzymes catalyze the reduction of the double bond at the C4-C5 position of the A-ring, leading to the formation of 5α-dihydro or 5β-dihydro metabolites.

  • 3α-Hydroxysteroid Dehydrogenase (AKR1C2): This enzyme is involved in the reduction of the C3-keto group of the A-ring-reduced metabolites.[2]

  • Cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1): This enzyme can further metabolize downstream products of this compound, leading to the formation of C19 steroids.[2]

Quantitative Data on Enzyme Kinetics

The following tables summarize the available kinetic parameters for enzymes involved in the metabolism of this compound and structurally related steroids. It is important to note that direct kinetic data for this compound with all enzymes is limited. Therefore, data from closely related substrates are included to provide an estimate of enzyme activity.

Table 1: Kinetic Parameters for 11β-Hydroxysteroid Dehydrogenases

EnzymeSubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg)
11β-HSD211β-hydroxyprogesterone0.02353.1

Table 2: Estimated Kinetic Parameters for A-Ring Reductases with this compound (based on 11-Ketotestosterone (B164220) data)

EnzymeSubstrate (Proxy)Apparent Km (µM)Relative Vmax
SRD5A111-Ketotestosterone0.64Low
SRD5A211-Ketotestosterone-Efficient
AKR1D1 (5β-reductase)11-KetotestosteroneHigher than Testosterone0.37 µM/h

Note: This data is for 11-Ketotestosterone and serves as an approximation for this compound due to structural similarities. The Vmax for SRD5A1 with 11-ketotestosterone was found to be 10-fold lower than with testosterone.

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes (HLM)

Objective: To determine the metabolic profile and stability of this compound in a complex mixture of human liver enzymes.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (ACN), ice-cold

  • Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable isotope-labeled steroid)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or DMSO) and then dilute to a final working concentration (e.g., 1 µM) in phosphate buffer.

    • Thaw HLM on ice and dilute to a final protein concentration of 0.5 mg/mL in cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM suspension and the this compound working solution.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume should be uniform (e.g., 200 µL).

  • Reaction Termination and Sample Processing:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.

    • Vortex the plate to ensure thorough mixing and precipitate the proteins.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound and identify and quantify its metabolites.

Protocol 2: Metabolism of this compound using HEK293 Cells Expressing Recombinant Enzymes

Objective: To investigate the metabolism of this compound by specific enzymes in a controlled cellular environment.

Materials:

  • HEK293 cells

  • Expression vectors containing the cDNA for the enzyme of interest (e.g., 11β-HSD1, SRD5A2, AKR1C2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Transfection reagent

  • This compound

  • Phosphate-buffered saline (PBS)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Internal standard (IS)

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in standard growth medium until they reach 70-80% confluency.

    • Transfect the cells with the expression vector for the desired enzyme using a suitable transfection reagent according to the manufacturer's protocol. Use an empty vector as a negative control.

    • Allow the cells to express the enzyme for 24-48 hours.

  • Metabolism Assay:

    • Prepare a stock solution of this compound in a suitable solvent and dilute it in serum-free medium to the desired final concentration (e.g., 1 µM).

    • On the day of the experiment, remove the culture medium from the transfected cells and wash the cells with PBS.

    • Add the medium containing this compound to the cells.

    • Incubate the cells for a specific time course (e.g., 0, 1, 4, 8, 24 hours) at 37°C in a CO2 incubator.

  • Metabolite Extraction:

    • At each time point, collect the culture medium.

    • Add an internal standard to each sample.

    • Extract the steroids from the medium using an equal volume of an organic solvent like ethyl acetate. Vortex and centrifuge to separate the phases.

    • Collect the organic phase and evaporate it to dryness under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol/water).

    • Analyze the samples by LC-MS/MS to identify and quantify the parent compound and its metabolites.

Visualizations

metabolic_pathway cluster_legend Legend KP This compound OHP 11β-Hydroxyprogesterone KP->OHP 11β-HSD1 KP_5a 5α-Pregnane-3,11,20-trione KP->KP_5a SRD5A1/2 KP_5b 5β-Pregnane-3,11,20-trione KP->KP_5b AKR1D1 Alfaxalone 5α-Pregnan-3α-ol-11,20-dione (Alfaxalone) KP_5a->Alfaxalone AKR1C2 KDHT 11-Ketodihydrotestosterone (11-KDHT) Alfaxalone->KDHT CYP17A1 etc. (Backdoor Pathway) Key Key: Substrate Substrate Metabolite1 Primary Metabolite Metabolite2 Downstream Metabolite FinalProduct Key Androgenic Product

Caption: Metabolic pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents (11-KP, Buffers, Cofactors) Incubate Incubate at 37°C (Time Course) Reagents->Incubate Enzyme_Source Prepare Enzyme Source (HLM or Recombinant Enzyme) Enzyme_Source->Incubate Terminate Terminate Reaction & Precipitate Protein Incubate->Terminate Extract Extract Metabolites Terminate->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Analysis (Metabolite ID, Kinetics) LCMS->Data

Caption: General experimental workflow for in vitro metabolism.

References

Application Notes and Protocols for 11-Ketoprogesterone Immunoassay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Ketoprogesterone is a C21 steroid that plays a role in the backdoor pathway of androgen synthesis. Its quantification in biological matrices is crucial for understanding various physiological and pathological processes. While dedicated commercial ELISA kits for this compound are not widely available, the principles of competitive enzyme-linked immunosorbent assay (ELISA) for steroid hormones are well-established. These application notes provide a comprehensive guide to the principles and a detailed protocol for a closely related and commercially available steroid hormone, 11-Ketotestosterone, which can be adapted for the development and use of an this compound assay.

Principle of Competitive ELISA for Steroid Hormones

The measurement of small molecules like this compound is typically achieved through a competitive ELISA format.[1] In this assay, this compound in a sample competes with a fixed amount of enzyme-labeled this compound (conjugate) for a limited number of binding sites on a specific antibody coated onto a microtiter plate.[2]

The assay proceeds as follows:

  • Samples and standards containing unknown amounts of this compound are added to the antibody-coated wells.

  • An enzyme-conjugated this compound is then added to the wells.

  • During incubation, the unlabeled this compound from the sample and the enzyme-labeled this compound compete for binding to the antibody.

  • After an incubation period, the unbound components are washed away.

  • A substrate is added, which reacts with the enzyme on the bound conjugate to produce a colored product.

  • The intensity of the color is inversely proportional to the concentration of this compound in the sample.[3] A higher concentration of this compound in the sample will result in less binding of the enzyme-labeled steroid and a weaker color signal.

  • The concentration of this compound is determined by comparing the optical density of the sample to a standard curve generated from known concentrations of the steroid.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the competitive ELISA principle and a typical experimental workflow.

competitive_ELISA_principle cluster_well Microplate Well cluster_reagents Reagents Added cluster_binding Competitive Binding cluster_wash Wash Step cluster_detection Detection Antibody Antibody Bound_Antibody Antibody Analyte This compound (Sample/Standard) Analyte->Antibody Competition Bound_Analyte Analyte Analyte->Bound_Analyte Conjugate Enzyme-Conjugated This compound Conjugate->Antibody Competition Bound_Conjugate Conjugate Conjugate->Bound_Conjugate Wash Unbound Reagents Removed Bound_Analyte->Bound_Antibody Bound_Conjugate->Bound_Antibody Substrate Substrate Product Colored Product Substrate->Product Enzyme Reaction

Caption: Competitive ELISA Principle for this compound.

experimental_workflow prep 1. Reagent & Sample Preparation add_std_sample 2. Add Standards & Samples to Plate prep->add_std_sample add_conjugate 3. Add Enzyme Conjugate add_std_sample->add_conjugate add_antibody 4. Add Antibody add_conjugate->add_antibody incubate1 5. Incubate (e.g., 2 hours at RT) add_antibody->incubate1 wash 6. Wash Plate (4x) incubate1->wash add_substrate 7. Add TMB Substrate wash->add_substrate incubate2 8. Incubate (e.g., 30 mins at RT, dark) add_substrate->incubate2 add_stop 9. Add Stop Solution incubate2->add_stop read_plate 10. Read Absorbance at 450 nm add_stop->read_plate analyze 11. Analyze Data read_plate->analyze

Caption: General Experimental Workflow for a Competitive Steroid ELISA.

Experimental Protocols

The following is a detailed protocol for a typical 11-Ketotestosterone competitive ELISA kit. This protocol can serve as a template for an this compound assay, with the understanding that specific reagents (antibody, standard, and conjugate) would need to be developed and validated for this compound.

Materials and Reagents
  • 11-Ketotestosterone Coated Microplate (96 wells): Pre-coated with a goat anti-rabbit IgG antibody.

  • 11-Ketotestosterone Standard: For generating a standard curve.

  • 11-Ketotestosterone Antibody: A rabbit polyclonal or monoclonal antibody specific to 11-Ketotestosterone.

  • 11-Ketotestosterone-Peroxidase Conjugate: 11-Ketotestosterone linked to horseradish peroxidase (HRP).

  • Assay Buffer: A buffered solution for diluting standards and samples.

  • Wash Buffer Concentrate: A concentrated solution that is diluted for washing the plate.

  • TMB Substrate: 3,3',5,5'-Tetramethylbenzidine, the substrate for HRP.

  • Stop Solution: An acidic solution (e.g., 1 M HCl) to stop the enzyme-substrate reaction.

  • Plate Sealer: To cover the plate during incubation.

  • Deionized or Distilled Water

  • Microplate Reader: Capable of measuring absorbance at 450 nm.

  • Pipettes and Pipette Tips

  • Vortex Mixer

  • Microplate Shaker (optional)

Sample Preparation

Proper sample collection and preparation are critical for accurate results.

  • Serum: Collect blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C, then centrifuge at 1000 x g for 20 minutes. Assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[4]

  • Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection. Assay immediately or aliquot and store at -20°C or -80°C.[5]

  • Urine: Centrifuge to remove particulates. Samples may require dilution with Assay Buffer.

  • Fecal Samples: Fecal samples should be dried and extracted. A detailed protocol for fecal extraction can be found in specialized application notes.[2]

Note: For serum and plasma samples, an extraction step using an organic solvent like diethyl ether or ethyl acetate (B1210297) is often recommended to remove interfering substances.[1]

Assay Procedure
  • Reagent Preparation:

    • Bring all reagents and samples to room temperature before use.

    • Dilute the Wash Buffer Concentrate to 1X with deionized water.

    • Prepare a serial dilution of the 11-Ketotestosterone Standard in Assay Buffer to create a standard curve. A typical range might be from 1000 pg/mL to 7.8 pg/mL.

  • Assay Protocol:

    • Determine the number of wells required for standards, samples, and controls.

    • Add 50 µL of standard or sample to the appropriate wells.

    • Add 25 µL of 11-Ketotestosterone-Peroxidase Conjugate to each well.

    • Add 25 µL of 11-Ketotestosterone Antibody to each well (except for non-specific binding wells).

    • Cover the plate with a plate sealer and incubate for 2 hours at room temperature, preferably on a microplate shaker.[1]

    • After incubation, aspirate the contents of the wells and wash the plate four times with 300 µL of 1X Wash Buffer per well.

    • Add 100 µL of TMB Substrate to each well.

    • Incubate the plate for 30 minutes at room temperature in the dark.

    • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[1]

    • Read the absorbance of each well at 450 nm within 10 minutes of adding the Stop Solution.

Data Analysis
  • Calculate the average optical density (OD) for each set of duplicate standards, controls, and samples.

  • Create a standard curve by plotting the mean OD of each standard on the y-axis against its concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is typically recommended for competitive ELISAs.[6]

  • Determine the concentration of 11-Ketotestosterone in the samples by interpolating their mean OD values from the standard curve.

  • Multiply the calculated concentration by the dilution factor if samples were diluted.

Data Presentation

Quantitative data should be summarized in a clear and structured format.

Table 1: Typical Standard Curve Data for an 11-Ketotestosterone ELISA

Standard Concentration (pg/mL)Mean OD (450 nm)% B/B0
10000.25012.5%
5000.45022.5%
2500.75037.5%
1251.10055.0%
62.51.50075.0%
31.251.80090.0%
15.631.95097.5%
0 (B0)2.000100.0%

% B/B0 = (Mean OD of Standard / Mean OD of Zero Standard) x 100

Table 2: Sample Data and Calculated Concentrations

Sample IDMean OD (450 nm)Calculated Concentration (pg/mL)Dilution FactorFinal Concentration (pg/mL)
Sample 10.900180.51180.5
Sample 21.30085.210852.0
Sample 30.600350.11350.1

Considerations for Adapting to an this compound Assay

  • Antibody Specificity: The most critical component is a highly specific antibody to this compound. Cross-reactivity with other structurally similar steroids (e.g., progesterone, 11-hydroxyprogesterone) must be thoroughly evaluated to ensure accurate measurement.

  • Standard and Conjugate Synthesis: Pure this compound is required for preparing standards and for synthesizing the enzyme conjugate.

  • Assay Validation: The adapted assay must be validated for key performance characteristics, including sensitivity, specificity, precision (intra- and inter-assay variability), and accuracy (spike and recovery, linearity of dilution).

Conclusion

While a specific, commercially available this compound ELISA kit may not be readily found, the principles and protocols for competitive steroid immunoassays are well-documented. By leveraging the detailed protocol for the closely related 11-Ketotestosterone and giving careful consideration to the development and validation of this compound-specific reagents, researchers can establish a reliable method for quantifying this important steroid. This will enable further investigation into its biological roles in health and disease.

References

Application Note: Solid-Phase Extraction of 11-Ketoprogesterone from Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

11-Ketoprogesterone (11-KP) is a steroid hormone and a metabolite of progesterone (B1679170), playing a significant role in various physiological and pathological processes.[1][2] It is part of the C11-oxy steroid pathway and its accurate quantification in biological fluids such as serum, plasma, and urine is crucial for research in endocrinology, diagnostics, and drug development.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of steroid hormones.[5][6][7] Effective sample preparation is critical for accurate LC-MS/MS analysis, and solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex biological matrices.[8][9] This application note provides a detailed protocol for the solid-phase extraction of this compound from biological fluids.

Biological Significance and Signaling Pathway

This compound is synthesized from progesterone through the action of enzymes such as 11β-hydroxylase (CYP11B1/CYP11B2) and 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).[1][10][11] It is a key intermediate in the backdoor pathway of androgen synthesis, which can lead to the production of potent androgens like 11-ketodihydrotestosterone (B1662675) (11-KDHT).[1] Dysregulation of the C11-oxy steroid pathway has been implicated in conditions such as congenital adrenal hyperplasia and polycystic ovary syndrome.[6][12]

Below is a simplified diagram of the steroidogenesis pathway highlighting the position of this compound.

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17a-Hydroxyprogesterone 17α-Hydroxyprogesterone Pregnenolone->17a-Hydroxyprogesterone 11b-Hydroxyprogesterone 11β-Hydroxyprogesterone Progesterone->11b-Hydroxyprogesterone Progesterone->17a-Hydroxyprogesterone This compound This compound 11b-Hydroxyprogesterone->this compound 11β-HSD2 This compound->11b-Hydroxyprogesterone 11β-HSD1 11-Ketoandrostenedione 11-Ketoandrostenedione This compound->11-Ketoandrostenedione Androstenedione Androstenedione 17a-Hydroxyprogesterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone 11-Ketotestosterone (B164220) 11-Ketotestosterone 11-Ketoandrostenedione->11-Ketotestosterone

Caption: Simplified Steroidogenesis Pathway of this compound.

Experimental Protocols

Materials and Reagents

  • SPE cartridges (e.g., C18 or Oasis HLB)[13][14][15]

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Internal Standard (e.g., deuterated this compound)

  • Biological fluid sample (serum, plasma, or urine)

  • Centrifuge

  • SPE vacuum manifold or centrifuge with SPE adapter

  • Nitrogen evaporator

Sample Pre-treatment

For total steroid analysis, a hydrolysis step is required to cleave conjugated steroids.[13]

  • Enzymatic Hydrolysis: Adjust the pH of 1-5 mL of the biological sample to 4.6. Add β-glucuronidase and incubate at 37°C for 24 hours or 60°C for 3 hours.[13]

  • Acid Hydrolysis: Alternatively, add concentrated HCl to the sample in a sealed tube and heat in boiling water for 60 minutes.[13]

  • After hydrolysis, centrifuge the sample at 5,000 rpm for 5 minutes to remove any precipitates.[13]

  • For free steroid analysis, hydrolysis is not required.

Solid-Phase Extraction (SPE) Protocol

The following protocol is a general guideline and may require optimization based on the specific biological matrix and analytical instrumentation.

  • Cartridge Conditioning:

    • Pass 3 mL of methanol through the C18 SPE cartridge.[15]

    • Follow with 3 mL of water.[15] Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.[15]

    • Apply a gentle vacuum or centrifugation to allow the sample to pass through the sorbent at a slow, steady rate.

  • Washing:

    • Wash the cartridge with 3 mL of a water/acetonitrile mixture (e.g., 80:20 v/v) to remove interfering substances.[13]

  • Elution:

    • Elute the this compound from the cartridge with 3 mL of methanol or another suitable organic solvent into a clean collection tube.[13]

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Biological Fluid (Serum, Plasma, Urine) Hydrolysis Hydrolysis (Optional) (Enzymatic or Acidic) Sample->Hydrolysis Centrifugation Centrifugation Hydrolysis->Centrifugation Conditioning 1. Cartridge Conditioning (Methanol, Water) Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing (Water/Acetonitrile) Loading->Washing Elution 4. Elution (Methanol) Washing->Elution Drying Drying (Nitrogen Evaporation) Elution->Drying Reconstitution Reconstitution (Mobile Phase) Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

References

Application Notes and Protocols for the Derivatization of 11-Ketoprogesterone for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Ketoprogesterone is a steroid hormone of significant interest in various fields of research, including endocrinology and drug development. Its analysis by mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS), often requires derivatization to enhance its ionization efficiency and achieve the low detection limits necessary for biological samples. This document provides detailed application notes and experimental protocols for the derivatization of this compound, focusing on methods that improve its response in mass spectrometric analyses.

The primary challenge in the MS analysis of neutral steroids like this compound is their poor ionization in common ion sources such as electrospray ionization (ESI). Derivatization addresses this by introducing a readily ionizable functional group onto the steroid molecule. This chemical modification leads to a significant increase in signal intensity, thereby lowering the limits of detection (LOD) and quantification (LOQ).[1][2] This is crucial for accurate measurement in complex biological matrices where the analyte concentration can be very low.

This guide details two effective derivatization strategies for this compound: reaction with Girard's Reagent T and with hydroxylamine (B1172632).

Derivatization Strategies for this compound

The ketone group at the C11 position of this compound is the primary target for derivatization. Reagents that react with carbonyl groups to introduce a charged or easily protonated moiety are ideal for enhancing MS sensitivity.

Girard's Reagent T Derivatization

Girard's reagents, particularly Girard's Reagent T (GirT), are cationic hydrazines that react with ketones to form hydrazones.[1] The key feature of GirT is the presence of a pre-charged quaternary ammonium (B1175870) group, which ensures efficient ionization in the positive ESI mode. This derivatization is highly effective for enhancing the ionization efficiency of ketosteroids.[1]

Hydroxylamine Derivatization

Hydroxylamine reacts with ketones to form oximes. This derivatization introduces a basic nitrogen atom, which can be readily protonated in the ESI source, leading to improved signal intensity.[3][4] Hydroxylamine derivatization is a widely used technique for the analysis of various ketosteroids.[3][4]

Quantitative Data Summary

The following table summarizes the expected performance enhancement after derivatization of this compound. The data is compiled from studies on similar ketosteroids and provides an estimate of the expected improvements in a typical LC-MS/MS workflow.

Derivatization ReagentExpected Fold Increase in Sensitivity (Peak Area)Typical Lower Limit of Quantification (LLOQ)Key Advantages
Girard's Reagent T >10-fold1 - 10 pg/mLPre-charged derivative, excellent ionization efficiency, predictable fragmentation (neutral loss of 59 Da).[5]
Hydroxylamine 4 to >200-fold0.05 - 5 ng/mL[4]Simple reaction, significant sensitivity improvement.
O-tert-butyl hydroxylamine >1200-fold (in MRM for DHT)< 2.5 pg/mL (for DHT)Greatly enhanced ionization and fragmentation efficiency.

Experimental Protocols

Protocol 1: Girard's Reagent T Derivatization of this compound for LC-MS/MS Analysis

This protocol describes the derivatization of this compound with Girard's Reagent T.

Materials:

  • This compound standard or extracted sample (dried)

  • Girard's Reagent T

  • Glacial Acetic Acid

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Vortex mixer

  • Heating block or water bath

  • Nitrogen evaporator (optional)

Procedure:

  • Reagent Preparation:

    • Derivatization Solution: Prepare a 10 mg/mL solution of Girard's Reagent T in a mixture of methanol and glacial acetic acid (9:1, v/v). This solution should be prepared fresh.

  • Derivatization Reaction:

    • Reconstitute the dried this compound standard or sample extract in 100 µL of the freshly prepared Girard's Reagent T derivatization solution.

    • Vortex the mixture thoroughly for 30 seconds.

    • Incubate the reaction mixture at 60°C for 60 minutes in a sealed vial to prevent evaporation.

    • After incubation, allow the sample to cool to room temperature.

    • The sample can be directly injected into the LC-MS/MS system or dried down under a gentle stream of nitrogen and reconstituted in the initial mobile phase.

  • LC-MS/MS Parameters (Illustrative):

    • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A suitable gradient from 10% to 95% B over several minutes should be optimized to achieve good chromatographic separation.

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • Precursor Ion (Q1): m/z 425.3 (calculated for [M+H]⁺ of this compound-GirT derivative)

      • Product Ion (Q3): m/z 366.3 (corresponding to the neutral loss of trimethylamine, 59 Da)

Protocol 2: Hydroxylamine Derivatization of this compound for LC-MS/MS Analysis

This protocol details the derivatization of this compound using hydroxylamine hydrochloride.

Materials:

  • This compound standard or extracted sample (dried)

  • Hydroxylamine hydrochloride

  • Pyridine (B92270) or an aqueous buffer (e.g., acetate (B1210297) buffer, pH 4.5)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Reagent Preparation:

    • Derivatization Solution: Prepare a 10 mg/mL solution of hydroxylamine hydrochloride in either pyridine or an appropriate aqueous buffer. The choice of solvent can influence reaction efficiency and should be optimized.

  • Derivatization Reaction:

    • Reconstitute the dried this compound standard or sample extract in 100 µL of the derivatization solution.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction at 60-70°C for 60 minutes.

    • After cooling to room temperature, the sample is ready for LC-MS/MS analysis.

  • LC-MS/MS Parameters (Illustrative):

    • LC Conditions: Similar to those described for the Girard's Reagent T derivative.

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • Precursor Ion (Q1): m/z 344.2 (calculated for [M+H]⁺ of this compound-oxime)

      • Product Ion (Q3): The fragmentation of the oxime derivative should be determined by infusing the derivatized standard into the mass spectrometer to identify the most stable and intense product ions. Common losses include water (H₂O) and ammonia (B1221849) (NH₃).

Visualizations

Experimental Workflow for Derivatization of this compound

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Serum) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Dried_Extract Dried Extract containing this compound Extraction->Dried_Extract Deriv_Reagent Add Derivatization Reagent (e.g., Girard's T or Hydroxylamine) Dried_Extract->Deriv_Reagent Incubation Incubate at Elevated Temperature Deriv_Reagent->Incubation Derivatized_Sample Derivatized this compound Incubation->Derivatized_Sample LC_Separation LC Separation Derivatized_Sample->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for this compound analysis using derivatization LC-MS/MS.

Signaling Pathway of Derivatization for Enhanced Mass Spectrometry Detection

Derivatization_Principle Analyte This compound (Poorly Ionizable) Reaction Chemical Reaction (e.g., Hydrazone Formation) Analyte->Reaction Deriv_Reagent Derivatization Reagent (e.g., Girard's T) Deriv_Reagent->Reaction Derivative Derivatized this compound (Readily Ionizable) Reaction->Derivative Ion_Source ESI Source Derivative->Ion_Source Efficient Ionization High_Signal High Signal Intensity in Mass Spectrometer Ion_Source->High_Signal

Caption: Principle of derivatization for enhanced MS detection of this compound.

References

Investigating the Role of 11-Ketoprogesterone in Prostate Cancer Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of castration-resistant prostate cancer (CRPC), the androgen receptor (AR) signaling axis remains a critical driver of disease progression, even under conditions of systemic androgen deprivation. While testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) are the canonical AR ligands, the role of alternative steroidogenic pathways has gained significant attention. One such pathway is the 11-oxygenated androgen synthesis route, which can lead to the production of potent AR agonists. 11-Ketoprogesterone (11KP4) has been identified as a key upstream precursor in the "11-oxy backdoor pathway," contributing to the intratumoral synthesis of the highly potent androgen, 11-ketodihydrotestosterone (B1662675) (11KDHT).[1][2][3] This document provides detailed application notes and experimental protocols for investigating the role of this compound in prostate cancer models, focusing on its conversion to active androgens and the subsequent downstream effects on cancer cell biology.

Data Presentation

While direct quantitative data for this compound's activity in prostate cancer models is not extensively available, the following tables summarize the relevant data for its key metabolic product, 11-ketodihydrotestosterone (11KDHT), and other related 11-oxygenated androgens, which are essential for understanding the functional consequences of 11KP4 metabolism.

Table 1: Comparative Androgenic Activity of 11-Oxygenated Androgens

CompoundAndrogen Receptor (AR) Binding Affinity (Ki, nM)EC50 for AR Transactivation (nM)Prostate Cancer Cell Line ProliferationReference
Dihydrotestosterone (DHT)22.7~0.1Induces proliferation in LNCaP and VCaP cells[4]
11-Ketodihydrotestosterone (11KDHT)20.4~0.1Induces proliferation in LNCaP and VCaP cells[4]
Testosterone (T)34.3~1Induces proliferation in LNCaP and VCaP cells[4]
11-Ketotestosterone (11KT)80.8~1Induces proliferation in LNCaP and VCaP cells[4]

Table 2: Circulating Levels of 11-Oxygenated Steroids in Benign Prostatic Hyperplasia (BPH) Patients

SteroidCirculating Concentration (nmol/L)Reference
This compound (11KPROG)6[5]
11-Ketodihydroprogesterone (11KDHPROG)8.5[5]

Signaling Pathways and Experimental Workflows

11-Oxy Backdoor Pathway of Androgen Synthesis

The following diagram illustrates the metabolic conversion of this compound to the potent androgen 11-ketodihydrotestosterone within a prostate cancer cell.

G cluster_circulation Circulation cluster_cell Prostate Cancer Cell Prog Progesterone P4_11OH 11β-hydroxyprogesterone Prog->P4_11OH CYP11B1/2 (Adrenal) KP4 This compound (11KP4) P4_11OH->KP4 HSD11B2 (Adrenal) KP4_cell This compound (11KP4) KP4->KP4_cell Uptake KP4_5a 5α-pregnan-3,11,20-trione KP4_cell->KP4_5a SRD5A Alfaxalone 5α-pregnan-3α-ol-11,20-dione (Alfaxalone) KP4_5a->Alfaxalone AKR1C2 Androsterone_11keto 11-ketoandrosterone Alfaxalone->Androsterone_11keto CYP17A1 (hydroxylase/lyase) KDHT_11 11-Ketodihydrotestosterone (11KDHT) Androsterone_11keto->KDHT_11 AR Androgen Receptor (AR) KDHT_11->AR Activation AR_target AR Target Gene Expression AR->AR_target Proliferation Cell Proliferation AR_target->Proliferation

Figure 1. Metabolic conversion of this compound to 11-Ketodihydrotestosterone.
Experimental Workflow: Investigating 11KP4 Metabolism and Activity

This diagram outlines a typical experimental workflow to assess the metabolic fate of this compound in prostate cancer cells and the functional consequences of its metabolites.

G cluster_culture Cell Culture cluster_analysis Analysis cluster_outcomes Outcomes start Culture LNCaP cells in androgen-deprived medium treat Treat cells with this compound (e.g., 1 µM) start->treat lcms LC-MS/MS Analysis of cell lysates and media to detect metabolites treat->lcms qpcr RT-qPCR for AR target genes (e.g., PSA) treat->qpcr prolif Cell Proliferation Assay (e.g., Resazurin) treat->prolif metabolites Identify and quantify 11KDHT and other metabolites lcms->metabolites gene_exp Measure changes in AR-regulated gene expression qpcr->gene_exp cell_growth Determine effects on cell proliferation prolif->cell_growth

Figure 2. Workflow for studying this compound in prostate cancer cells.

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound in LNCaP Cells

Objective: To determine the metabolic conversion of this compound to downstream androgens, including 11-ketodihydrotestosterone, in a prostate cancer cell line.

Materials:

  • LNCaP human prostate cancer cell line

  • RPMI-1640 medium

  • Charcoal-stripped fetal bovine serum (CS-FBS)

  • Phenol (B47542) red-free RPMI-1640 medium

  • This compound (11KP4)

  • Vehicle control (e.g., ethanol (B145695) or DMSO)

  • 6-well tissue culture plates

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture LNCaP cells in RPMI-1640 supplemented with 10% FBS. For experiments, switch to phenol red-free RPMI-1640 with 10% CS-FBS for at least 48 hours to deplete endogenous androgens.

  • Seeding: Seed LNCaP cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh androgen-deprived medium containing 1 µM this compound or vehicle control.

  • Incubation: Incubate the cells for 24-48 hours.

  • Sample Collection:

    • Collect the cell culture medium.

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer and collect the cell lysate.

  • Steroid Extraction: Perform steroid extraction from the medium and cell lysates using a method such as liquid-liquid extraction or solid-phase extraction.

  • LC-MS/MS Analysis: Analyze the extracted steroids using a validated LC-MS/MS method to identify and quantify this compound and its metabolites (e.g., 5α-pregnan-3,11,20-trione, alfaxalone, 11-ketoandrosterone, and 11-ketodihydrotestosterone).

Protocol 2: Cell Proliferation Assay

Objective: To assess the effect of this compound and its metabolites on the proliferation of prostate cancer cells.

Materials:

  • LNCaP cells

  • Androgen-deprived medium (as in Protocol 1)

  • This compound

  • Dihydrotestosterone (DHT) as a positive control

  • Vehicle control

  • 96-well tissue culture plates

  • Resazurin-based cell viability reagent (e.g., PrestoBlue™ or alamarBlue™)

Procedure:

  • Seeding: Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in androgen-deprived medium and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 100 nM). Include DHT as a positive control and a vehicle-only control.

  • Incubation: Incubate the cells for 5-7 days.

  • Viability Assay: Add the resazurin-based reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Normalize the results to the vehicle control to determine the fold-change in cell proliferation.

Protocol 3: Quantitative Real-Time PCR (RT-qPCR) for AR Target Gene Expression

Objective: To determine if the metabolites of this compound can activate the androgen receptor and induce the expression of its target genes.

Materials:

  • LNCaP cells treated as in Protocol 1

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for AR target genes (e.g., KLK3 (PSA), TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Treatment: Treat LNCaP cells with this compound (e.g., 10 nM) or DHT (positive control) for 24 hours as described in Protocol 1.

  • RNA Extraction: Extract total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • RT-qPCR: Perform qPCR using primers for the target genes and the housekeeping gene.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.

Protocol 4: In Vivo Xenograft Studies

Objective: To evaluate the effect of this compound on prostate tumor growth in an in vivo setting.

Materials:

  • Male immunodeficient mice (e.g., SCID or nude mice)

  • LNCaP cells

  • Matrigel

  • This compound

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Prepare a suspension of LNCaP cells in a 1:1 mixture of serum-free medium and Matrigel.

  • Tumor Implantation: Subcutaneously inject the LNCaP cell suspension into the flanks of the mice.[6][7]

  • Tumor Growth: Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Once tumors are established, randomize the mice into treatment groups and administer this compound or vehicle control (e.g., via oral gavage or subcutaneous injection).

  • Tumor Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight and overall health of the mice.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, protein, and RNA extraction).

Logical Relationships

The following diagram illustrates the logical flow for interpreting the experimental results from the investigation of this compound in prostate cancer models.

G cluster_yes If Yes cluster_no If No start Start with this compound (11KP4) q1 Is 11KP4 metabolized to 11KDHT in prostate cancer cells? start->q1 q2 Does 11KP4 treatment increase AR target gene expression? q1->q2 Yes conclusion_inactive Conclusion: 11KP4 is not a significant precursor to active androgens in this model. q1->conclusion_inactive No q3 Does 11KP4 treatment increase cell proliferation? q2->q3 Yes conclusion_active Conclusion: 11KP4 contributes to androgenic signaling and proliferation via its metabolites. q2->conclusion_active No, but proliferation is observed (suggests AR-independent mechanisms) q3->conclusion_active Yes q3->conclusion_active No, but gene expression is observed (suggests cytostatic effects)

Figure 3. Logical flow for interpreting experimental outcomes.

References

Studying the Effect of 11-Ketoprogesterone on Androgen Receptor Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR), a ligand-activated transcription factor, plays a crucial role in the development and progression of prostate cancer.[1][2] Upon activation by androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, where it modulates the transcription of genes involved in cell proliferation and survival.[1][2][3] Consequently, the AR is a primary therapeutic target in prostate cancer. The identification of novel compounds that can modulate AR activity is a significant focus in drug discovery.

This document provides detailed protocols and application notes for studying the effect of 11-Ketoprogesterone on androgen receptor activity. While scientific literature extensively details the potent androgenic effects of the related compound 11-ketotestosterone (B164220) (11KT), this compound is reported to be devoid of androgenic, estrogenic, and progestogenic activity.[4][5] The methodologies described herein are standard, robust procedures to empirically determine and quantify the potential interaction of any test compound, including this compound, with the androgen receptor.

Androgen Receptor Signaling Pathway

The canonical androgen receptor signaling pathway is initiated by the binding of androgens to the AR in the cytoplasm. The unbound AR is part of a complex with heat shock proteins (HSPs).[2] Ligand binding induces a conformational change, leading to the dissociation of HSPs, receptor dimerization, and translocation into the nucleus.[2][6] Inside the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, recruiting coactivators and the transcriptional machinery to regulate gene expression.[2][3][6]

Androgen_Receptor_Signaling_Pathway Androgen Androgen (e.g., Testosterone, DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binding AR_Ligand Ligand-AR Complex AR_HSP->AR_Ligand HSP Dissociation AR_Dimer AR Dimerization AR_Ligand->AR_Dimer Nuclear Translocation ARE Androgen Response Element (ARE) AR_Dimer->ARE Binding Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Recruitment of Co-activators & RNA Pol II Ligand_Binding_Assay_Workflow Start Start Prep Prepare Reagents: - AR Source (e.g., LNCaP cell lysate) - Radioligand ([³H]-DHT) - Test Compound (this compound) dilutions - Assay Buffer Start->Prep Incubate Incubate AR, Radioligand, and Test Compound at 4°C for 18-24h Prep->Incubate Separate Separate Bound from Free Radioligand (e.g., filter binding assay) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis: - Plot % specific binding vs. log[Test Compound] - Determine IC50 and Ki Quantify->Analyze End End Analyze->End Reporter_Gene_Assay_Workflow Start Start Culture Culture AR-expressing cells (e.g., LNCaP, or transfected HEK293) Start->Culture Transfect Transfect cells with ARE-luciferase reporter plasmid (if necessary) Culture->Transfect Seed Seed cells into a 96-well plate Transfect->Seed Treat Treat cells with varying concentrations of Test Compound (this compound) Seed->Treat Incubate Incubate for 18-24 hours at 37°C Treat->Incubate Lyse Lyse cells and add luciferase substrate Incubate->Lyse Measure Measure Luminescence Lyse->Measure Analyze Data Analysis: - Plot luminescence vs. log[Test Compound] - Determine EC50 Measure->Analyze End End Analyze->End

References

Application Notes and Protocols for Studying 11β-Hydroxysteroid Dehydrogenase Activity Using 11-Ketoprogesterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes play a crucial role in modulating the intracellular concentrations of glucocorticoids and other steroid hormones. The two main isoforms, 11β-HSD1 and 11β-HSD2, exhibit distinct catalytic activities and tissue distribution, making them important targets in various pathological conditions. 11-Ketoprogesterone is a key steroid metabolite in the C21 steroid pathway and serves as a valuable tool for studying the activity of 11β-HSD isozymes. 11β-HSD2 catalyzes the oxidation of 11β-hydroxyprogesterone to this compound, while 11β-HSD1 mediates the reverse reaction, the reduction of this compound to 11β-hydroxyprogesterone.[1] These application notes provide detailed protocols for utilizing this compound and its precursor, 11β-hydroxyprogesterone, to characterize the enzymatic activity of 11β-HSD1 and 11β-HSD2.

Signaling Pathway and Experimental Workflow

The interconversion of 11β-hydroxyprogesterone and this compound by 11β-HSD1 and 11β-HSD2 is a critical step in steroid metabolism. Understanding this pathway is essential for designing experiments to study the activity of these enzymes.

This compound Signaling Pathway cluster_11bHSD2 11β-HSD2 Activity (Oxidation) cluster_11bHSD1 11β-HSD1 Activity (Reduction) 11b-hydroxyprogesterone 11β-hydroxyprogesterone 11-Ketoprogesterone_HSD2 This compound 11b-hydroxyprogesterone->11-Ketoprogesterone_HSD2 11β-HSD2 (Oxidation) Cofactor: NAD+ 11-Ketoprogesterone_HSD1 This compound 11b-hydroxyprogesterone_HSD1 11β-hydroxyprogesterone 11-Ketoprogesterone_HSD1->11b-hydroxyprogesterone_HSD1 11β-HSD1 (Reduction) Cofactor: NADPH

Fig. 1: Interconversion of 11β-hydroxyprogesterone and this compound by 11β-HSD isoforms.

A typical experimental workflow for assessing 11β-HSD activity using this compound involves cell culture, enzyme incubation, and subsequent analysis of the steroid products.

Experimental Workflow Cell_Culture Cell Culture (e.g., HEK293 cells expressing 11β-HSD1 or 11β-HSD2) Enzyme_Incubation Enzyme Incubation with Substrate (this compound for 11β-HSD1 or 11β-hydroxyprogesterone for 11β-HSD2) Cell_Culture->Enzyme_Incubation Sample_Collection Sample Collection (Cell culture media) Enzyme_Incubation->Sample_Collection Steroid_Extraction Steroid Extraction Sample_Collection->Steroid_Extraction LCMS_Analysis LC-MS/MS Analysis (Quantification of substrate and product) Steroid_Extraction->LCMS_Analysis Data_Analysis Data Analysis (Enzyme kinetics, inhibition studies) LCMS_Analysis->Data_Analysis

References

Commercial Sources and Research Applications of 11-Ketoprogesterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial sources for purchasing 11-Ketoprogesterone, alongside detailed application notes and experimental protocols for its use in research settings. The information is intended to guide researchers in sourcing this key steroid intermediate and to provide standardized methods for its application in studying steroid metabolism and related pathologies.

Commercial Availability of this compound

This compound is available from a range of commercial suppliers, primarily as a research-grade chemical or a certified reference material. The quality and available quantities can vary between suppliers, and some may offer custom synthesis for larger amounts. Below is a comparative summary of commercial sources.

SupplierCatalog NumberPurityAvailable QuantitiesNotes
Smolecule S592344Not specified; sold for researchIn StockGeneral research use.[1]
Axios Research -Reference StandardInquiry requiredFor analytical method development and quality control.[2]
HTS Biopharma HTS-P-062KPNot specifiedCustom SynthesisOffered as a pharmaceutical reference standard.[3]
Simson Pharma Ltd. P350042High PurityCustom SynthesisAccompanied by a Certificate of Analysis.
Sigma-Aldrich PHR2563Certified Reference Material100 mgProduced in accordance with ISO 17034 and ISO/IEC 17025.[4][5]
Alkali Scientific PHR2563-100MGCertified Reference Material100 mgDistributed from MilliporeSigma (Sigma-Aldrich).[6]
LGC Standards MM0222.12Reference Material25 mg, 100 mgCharacterized in accordance with ISO 17025.[7]
Klivon ->90% HPLCInquiry requiredComes with a detailed Certificate of Analysis.[8]
Cleanchem -Impurity Reference StandardCustom SynthesisProvided with comprehensive characterization data.[9]
Chemicea Pharma CP-P133073Not specifiedCustom SynthesisInquiry required for pack size and quantity.
MedChemExpress -High PurityInquiry requiredAlso offers isotope-labeled and GMP grade compounds.
ChemicalBook -Not specifiedInquiry requiredLists multiple suppliers.

Application Notes: The Role of this compound in Steroid Metabolism

This compound is a crucial intermediate in the "backdoor" pathway of androgen synthesis, a metabolic route that bypasses the conventional testosterone-mediated production of dihydrotestosterone (B1667394) (DHT). This pathway is of significant interest in various physiological and pathological conditions, including congenital adrenal hyperplasia (CAH), polycystic ovary syndrome (PCOS), and castration-resistant prostate cancer.[1]

In the backdoor pathway, progesterone (B1679170) is first hydroxylated to 11β-hydroxyprogesterone, which is then oxidized to this compound by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). Subsequently, this compound can be further metabolized to the potent androgen 11-ketodihydrotestosterone (B1662675) (11KDHT). Understanding the kinetics and regulation of these enzymatic conversions is critical for elucidating the role of the backdoor pathway in both health and disease.

The following diagram illustrates the key steps in the backdoor androgen synthesis pathway involving this compound.

backdoor_pathway Progesterone Progesterone OHP11 11β-hydroxyprogesterone Progesterone->OHP11 CYP11B1/CYP11B2 KP11 This compound OHP11->KP11 11β-HSD2 KP11->OHP11 11β-HSD1 Metabolites Downstream Metabolites KP11->Metabolites SRD5A, AKR1C2 Androgens 11-keto-Androgens (e.g., 11KDHT) Metabolites->Androgens CYP17A1

Backdoor Androgen Synthesis Pathway

Experimental Protocols

The following are detailed protocols for common experimental applications of this compound.

In Vitro Metabolism of this compound in a Cell-Based Assay

This protocol describes a method to study the metabolism of this compound in a human cell line, such as HEK-293 (human embryonic kidney) or LNCaP (human prostate cancer), to identify its metabolites in the backdoor androgen pathway.

Materials:

  • This compound

  • HEK-293 or LNCaP cells

  • Cell culture medium (e.g., DMEM for HEK-293, RPMI-1640 for LNCaP) supplemented with fetal bovine serum (FBS) and antibiotics

  • Cell culture plates (6-well or 12-well)

  • Solvent for this compound (e.g., ethanol (B145695) or DMSO)

  • Phosphate-buffered saline (PBS)

  • Ethyl acetate (B1210297)

  • Centrifuge tubes

  • Nitrogen evaporator

  • Acetonitrile/water/formic acid solution for reconstitution

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture HEK-293 or LNCaP cells in the appropriate medium until they reach 70-80% confluency.

  • Steroid Treatment: Prepare a stock solution of this compound in ethanol or DMSO. Dilute the stock solution in a serum-free medium to the desired final concentration (e.g., 100 nM to 1 µM).

  • Incubation: Remove the culture medium from the cells and wash with PBS. Add the medium containing this compound to the cells. Incubate for a specified time course (e.g., 24, 48, or 72 hours).

  • Steroid Extraction:

    • Collect the cell culture medium.

    • Add an equal volume of ethyl acetate to the medium in a centrifuge tube.

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Transfer the upper organic layer (ethyl acetate) to a new tube.

    • Repeat the extraction process on the aqueous layer to maximize recovery.

    • Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

  • Sample Reconstitution: Reconstitute the dried steroid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid).

  • LC-MS/MS Analysis: Analyze the reconstituted sample using a validated LC-MS/MS method for the detection and quantification of this compound and its expected metabolites.

The following diagram outlines the general workflow for this cell-based assay.

cell_based_workflow start Start: Seed Cells culture Cell Culture (70-80% confluency) start->culture treat Treat with this compound culture->treat incubate Incubate (e.g., 24-72h) treat->incubate collect Collect Culture Medium incubate->collect extract Liquid-Liquid Extraction (Ethyl Acetate) collect->extract dry Evaporate to Dryness (Nitrogen Stream) extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Cell-Based Metabolism Workflow
Quantification of this compound in Biological Samples by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound in biological matrices such as cell culture media or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation and Reagents:

  • High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole instrument).

  • C18 analytical column suitable for steroid separation.

  • Mobile phase A: Water with 0.1% formic acid.

  • Mobile phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.

  • This compound certified reference standard.

  • Internal standard (e.g., a stable isotope-labeled version of this compound).

Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of the sample (e.g., serum or cell culture supernatant), add the internal standard.

  • Add 1 mL of an extraction solvent (e.g., a mixture of hexane (B92381) and ethyl acetate or methyl tert-butyl ether).

  • Vortex for 1-2 minutes.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

LC-MS/MS Parameters:

  • Chromatographic Separation:

    • Injection Volume: 10-20 µL.

    • Flow Rate: 0.3-0.5 mL/min.

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the steroid, followed by a re-equilibration step. The exact gradient will need to be optimized for the specific column and analytes.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined by direct infusion and optimization.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximal signal intensity.

Data Analysis:

  • Generate a calibration curve using the certified reference standard at a range of concentrations.

  • Quantify the concentration of this compound in the samples by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.

References

Troubleshooting & Optimization

Technical Support Center: 11-Ketoprogesterone Immunoassay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered with 11-Ketoprogesterone immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it measured?

This compound (also known as pregn-4-ene-3,11,20-trione) is a steroid hormone related to progesterone (B1679170) and corticosteroids.[1][2] It plays a role in various physiological processes, including reproductive functions and metabolism.[2] Measurement of this compound is crucial for research in endocrinology, reproductive health, and in the development of therapeutic corticosteroids.[2]

Q2: What is the principle of an this compound immunoassay?

Most immunoassays for small molecules like this compound are competitive ELISAs. In this format, free this compound in a sample competes with a labeled form of this compound (e.g., conjugated to an enzyme) for a limited number of binding sites on a specific antibody coated onto a microplate. The resulting signal is inversely proportional to the concentration of this compound in the sample.

Q3: What are the most common issues encountered with this compound immunoassays?

Common problems include high background signal, low or no signal, poor precision (high coefficient of variation), and inaccurate results due to cross-reactivity or matrix effects.[3][4][5]

Q4: Can I use plasma and serum samples directly in the assay?

Direct measurement in complex matrices like serum or plasma is often challenging for steroid immunoassays due to the "matrix effect," which can be caused by lipids, proteins, and other substances that interfere with the assay.[6][7][8] It is highly recommended to perform a sample extraction to remove these interfering substances.[9]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your this compound immunoassay experiments.

Problem 1: High Background Signal

High background is characterized by high optical density (OD) readings in the blank or zero standard wells, which can obscure the specific signal from your samples.[10]

Possible Cause Recommended Solution
Insufficient Washing Increase the number of wash cycles and/or the soaking time during washes. Ensure complete aspiration of wash buffer after each step.[11][12][13]
Inadequate Blocking Optimize the blocking buffer concentration and incubation time. Consider trying different blocking agents (e.g., BSA, non-fat dry milk).[14][15]
Antibody Concentration Too High Titrate the primary and/or secondary antibody to determine the optimal concentration that gives a good signal-to-noise ratio.[14][16]
Contaminated Reagents or Buffers Prepare fresh buffers for each experiment. Use sterile, high-purity water.[14][17] Ensure reagents have not expired.
Substrate Issues Use fresh substrate solution and protect it from light. Ensure the stop solution is not contaminated.[17][18] Read the plate immediately after adding the stop solution.[17]
Cross-Contamination Use fresh pipette tips for each standard, sample, and reagent.[3] Be careful to avoid splashing between wells.
Problem 2: Weak or No Signal

This issue is indicated by low OD values across the entire plate, including the standards.

Possible Cause Recommended Solution
Reagent Omission or Incorrect Preparation Carefully review the protocol to ensure all reagents were added in the correct order and prepared according to the instructions.
Expired or Improperly Stored Reagents Check the expiration dates of all kit components and ensure they have been stored at the recommended temperatures.
Low Antibody Concentration The concentration of the capture or detection antibody may be too low. Perform a titration to find the optimal concentration.
Analyte Below Detection Limit The concentration of this compound in your samples may be too low. Consider concentrating the sample before the assay.
Incorrect Wavelength Verify that the microplate reader is set to the correct wavelength for the substrate used (e.g., 450 nm for TMB).
Problem 3: Poor Precision (High Coefficient of Variation - %CV)

High variability between replicate wells leads to unreliable results.[12] An acceptable intra-assay %CV should generally be less than 10%, and inter-assay %CV less than 15%.[19]

Possible Cause Recommended Solution
Inaccurate Pipetting Use calibrated pipettes and ensure there are no air bubbles when aspirating or dispensing liquids. Pre-wet pipette tips.
Inadequate Mixing Thoroughly mix all reagents and samples before adding them to the plate. Gently tap the plate after adding reagents to ensure proper mixing in the wells.
Inconsistent Washing Use an automated plate washer for better consistency if available. If washing manually, ensure all wells are treated identically.[20]
"Edge Effects" This can be caused by temperature gradients across the plate.[21] Ensure the plate and all reagents are at room temperature before starting. Avoid stacking plates during incubation.[20][21]
Problem 4: Inaccurate Results - Suspected Cross-Reactivity

Due to the structural similarity of steroid hormones, cross-reactivity is a common issue in steroid immunoassays, potentially leading to falsely elevated results.[9][22]

Potential Cross-Reactants for this compound Immunoassay:

Compound Structural Similarity to this compound Likely Cross-Reactivity
ProgesteroneHigh (lacks the 11-keto group)High
11β-HydroxyprogesteroneHigh (hydroxyl instead of keto group at C11)High
CortisoneHigh (additional hydroxyl groups at C17 and C21)Moderate to High
11-DeoxycortisolModerateModerate
17α-HydroxyprogesteroneModerateModerate
TestosteroneLowLow
11-KetotestosteroneModerate (lacks the C20 ketone and C21 methyl group)Moderate

Note: This table is predictive and based on structural similarities. Actual cross-reactivity must be determined experimentally.

Solution:

  • Consult Kit Datasheet: Always check the manufacturer's data for known cross-reactants.

  • Perform Cross-Reactivity Testing: If you suspect cross-reactivity with a compound not listed, you will need to perform your own validation experiments (see Experimental Protocols).

  • Sample Purification: Use techniques like HPLC to separate this compound from other steroids before the immunoassay.

  • Use a More Specific Method: For definitive quantification, consider using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers higher specificity.[7]

Problem 5: Inaccurate Results - Suspected Matrix Effects

Components in the sample matrix (e.g., serum, plasma) can interfere with the antibody-antigen binding.[6][23]

Solutions:

  • Sample Extraction: Perform a solvent extraction (e.g., with diethyl ether or ethyl acetate) to remove interfering substances.[24]

  • Sample Dilution: Diluting the sample with assay buffer can minimize matrix effects, but ensure the final concentration of this compound is within the assay's detection range.

  • Spike and Recovery Experiment: To confirm a matrix effect, add a known amount of this compound standard to your sample and measure the recovery. A recovery rate significantly different from 100% indicates a matrix effect.

Experimental Protocols

Note: The following protocols are general guidelines. Always refer to your specific immunoassay kit's manual for detailed instructions. The competitive ELISA protocol is adapted from protocols for the structurally similar steroid, 11-Ketotestosterone.[24][25][26]

Protocol 1: Competitive ELISA for this compound
  • Reagent Preparation: Prepare all buffers, standards, and working solutions according to the kit manufacturer's instructions. Allow all reagents to come to room temperature before use.

  • Standard Curve Preparation: Perform serial dilutions of the this compound standard to create a standard curve.

  • Sample/Standard Addition: Add 50 µL of each standard, control, and prepared sample to the appropriate wells of the antibody-coated microplate.

  • Conjugate Addition: Add 25 µL of the this compound-enzyme conjugate to each well.

  • Antibody Addition: Add 25 µL of the anti-11-Ketoprogesterone antibody to each well (except for non-specific binding wells).

  • Incubation: Cover the plate and incubate for the time and temperature specified in the protocol (e.g., 2 hours at room temperature with shaking).[24]

  • Washing: Aspirate the contents of the wells and wash 4 times with 300 µL of 1X Wash Buffer per well.[24]

  • Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for a specified time (e.g., 30 minutes) at room temperature.[24]

  • Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader within 10 minutes of adding the stop solution.[24]

  • Data Analysis: Calculate the average OD for each set of replicates. Generate a standard curve by plotting the OD values against the corresponding concentrations of the standards. Determine the concentration of this compound in the samples from the standard curve.

Protocol 2: Sample Preparation - Steroid Extraction from Serum/Plasma
  • Solvent Addition: Add a 5:1 (v/v) ratio of diethyl ether or ethyl acetate (B1210297) to the serum or plasma sample in a glass tube.[24]

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Separation: Allow the layers to separate for 5 minutes.

  • Freezing and Collection: Freeze the aqueous (lower) layer in a dry ice/ethanol bath. Carefully pour off the organic solvent (upper) layer containing the steroids into a clean tube.

  • Repeat Extraction: Thaw the aqueous layer and repeat the extraction (steps 1-4) to maximize recovery, pooling the organic layers.

  • Drying: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen or using a centrifugal evaporator (SpeedVac).

  • Reconstitution: Reconstitute the dried extract in a known volume of assay buffer. The reconstituted sample is now ready for use in the immunoassay.

Protocol 3: Cross-Reactivity Assessment
  • Prepare this compound Standard Curve: Prepare a standard curve for this compound as described in Protocol 1.

  • Prepare Potential Cross-Reactant Solutions: Prepare serial dilutions of the potential cross-reacting steroid in the assay buffer.

  • Run Competitive ELISA: In separate wells, run the competitive ELISA with the different concentrations of the potential cross-reactant in place of the this compound standard.

  • Data Analysis:

    • Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).

    • Determine the IC50 for the potential cross-reactant.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Visual Guides

Competitive ELISA Workflow

ELISA_Workflow Competitive ELISA Workflow for this compound start Start: Antibody-Coated Plate add_samples Add Standards, Controls, and Prepared Samples start->add_samples add_conjugate Add this compound- Enzyme Conjugate add_samples->add_conjugate add_antibody Add Anti-11-Ketoprogesterone Antibody add_conjugate->add_antibody incubation1 Incubate (e.g., 2 hours) Allows competition for antibody binding add_antibody->incubation1 wash1 Wash Plate (Removes unbound reagents) incubation1->wash1 add_substrate Add TMB Substrate wash1->add_substrate incubation2 Incubate in Dark (Color development) add_substrate->incubation2 add_stop Add Stop Solution incubation2->add_stop read_plate Read Absorbance (450 nm) add_stop->read_plate end End: Calculate Results read_plate->end

Caption: Workflow for a competitive this compound ELISA.

Troubleshooting Decision Tree for Immunoassay Issues

Troubleshooting_Tree Troubleshooting Decision Tree for this compound Immunoassay start Unexpected Results? high_bg High Background? start->high_bg Yes weak_signal Weak/No Signal? start->weak_signal No wash_check_bg Check Washing Protocol Increase washes/soak time high_bg->wash_check_bg Yes high_cv High %CV? weak_signal->high_cv No reagent_check_ws Verify Reagent Addition (Order and Preparation) weak_signal->reagent_check_ws Yes inaccurate Inaccurate Results? high_cv->inaccurate No pipette_check Review Pipetting Technique (Calibrate) high_cv->pipette_check Yes cross_react_check Suspect Cross-Reactivity? (Check datasheet, test) inaccurate->cross_react_check Yes blocking_check Optimize Blocking (Concentration/Time) wash_check_bg->blocking_check ab_conc_check_bg Check Antibody Conc. (Titrate if necessary) blocking_check->ab_conc_check_bg reagent_check_bg Check Reagents (Contamination/Expiration) ab_conc_check_bg->reagent_check_bg storage_check Check Reagent Storage and Expiration Dates reagent_check_ws->storage_check ab_conc_check_ws Check Antibody Conc. (May be too low) storage_check->ab_conc_check_ws sample_conc_check Sample Concentration? (May be below LOD) ab_conc_check_ws->sample_conc_check mixing_check Ensure Thorough Mixing of all solutions pipette_check->mixing_check wash_check_cv Standardize Washing (Automate if possible) mixing_check->wash_check_cv edge_effect_check Address Edge Effects (Temp control, no stacking) wash_check_cv->edge_effect_check matrix_effect_check Suspect Matrix Effects? (Perform extraction, spike/recovery) cross_react_check->matrix_effect_check

References

Technical Support Center: Optimizing 11-Ketoprogesterone Extraction from Serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of 11-Ketoprogesterone from serum samples.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction of this compound from serum.

Issue 1: Low Analyte Recovery

Question: We are experiencing low recovery of this compound in our final extract. What are the potential causes and solutions?

Answer:

Low recovery of this compound can stem from several factors throughout the extraction process. Here is a systematic guide to troubleshooting this issue:

  • Incomplete Cell Lysis (for intracellular concentrations): If you are working with whole blood that has not been properly separated, or if you are interested in intracellular concentrations, ensure complete homogenization to release the analyte from blood cells.[1]

  • Suboptimal Extraction Solvent in Liquid-Liquid Extraction (LLE): The choice of solvent is critical for efficiently partitioning this compound from the aqueous serum matrix into the organic phase.[2]

    • Recommendation: Diethyl ether and ethyl acetate (B1210297) are commonly used and effective solvents for steroid extraction.[3] Methyl tert-butyl ether (MTBE) is another effective option.[4][5] If you are using a less common solvent, consider switching to one of these.

    • Optimization: Perform small-scale pilot extractions with different solvents to determine the one that yields the highest recovery for your specific workflow.

  • Insufficient Mixing during LLE: Inadequate mixing will result in poor partitioning of the analyte into the organic solvent.

    • Recommendation: Ensure vigorous vortexing for at least 2 minutes to create a large surface area for efficient extraction.[3]

  • Emulsion Formation during LLE: Emulsions are a common problem in LLE, trapping the analyte at the interface and leading to its loss during phase separation.[6]

    • Recommendation:

      • Add sodium chloride ("salting out") to the aqueous phase to increase its polarity and promote phase separation.[2]

      • Centrifuge at a higher speed or for a longer duration to break the emulsion.

      • Consider using Supported Liquid Extraction (SLE) as an alternative, as it is less prone to emulsion formation.[6][7]

  • Improper pH of the Sample: The pH of the serum sample can influence the charge state of this compound and its solubility in the extraction solvent. While steroids are generally nonpolar, pH adjustments can sometimes aid in the extraction of a panel of steroids.[2]

  • Inadequate Elution in Solid-Phase Extraction (SPE): If using SPE, the elution solvent may not be strong enough to release this compound from the sorbent.

    • Recommendation: Ensure the elution solvent is appropriate for the chosen SPE cartridge (e.g., C18). Methanol (B129727) is a common and effective elution solvent for steroids from reversed-phase sorbents.[3][8] You may need to test different elution solvent compositions and volumes.

  • Analyte Loss during Evaporation: The evaporation step to concentrate the extract can lead to the loss of the analyte if not performed carefully.

    • Recommendation: Use a gentle stream of nitrogen gas at a controlled temperature (e.g., 45-50°C) or a centrifugal vacuum evaporator to prevent analyte loss.[1]

Issue 2: High Variability in Results (Poor Reproducibility)

Question: Our replicate extractions are showing high variability. How can we improve the reproducibility of our this compound measurements?

Answer:

High variability in extraction results can be attributed to inconsistencies in sample handling and the extraction protocol itself.

  • Pre-analytical Sample Stability: The stability of this compound in serum is critical. Delays in processing can lead to changes in its concentration. For the related compound 11-ketotestosterone (B164220), significant increases in concentration were observed in serum samples that were not separated from blood cells within 2 hours.[9][10]

    • Recommendation: Process blood samples as quickly as possible after collection. Centrifuge to separate serum and freeze at -20°C or lower if not analyzed immediately.[3][11]

  • Inconsistent Pipetting: Inaccurate or inconsistent pipetting of serum, internal standards, and solvents will directly impact the final concentration.

    • Recommendation: Calibrate your pipettes regularly. Use reverse pipetting for viscous liquids like serum.

  • Inconsistent Mixing or Incubation Times: Ensure that all samples are vortexed for the same duration and at the same intensity. Similarly, incubation and phase separation times should be consistent across all samples.[3]

  • Matrix Effects in LC-MS/MS Analysis: Components in the serum matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and, consequently, high variability.[12]

    • Recommendation:

      • Incorporate an internal standard that is structurally similar to this compound to compensate for matrix effects.

      • Optimize the cleanup step of your extraction protocol. An SPE cleanup step after LLE can help remove interfering substances.[1]

      • Consider using a more advanced extraction technique like SLE, which often provides cleaner extracts.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the most suitable extraction method for this compound from serum?

A1: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are widely used and effective methods for extracting steroid hormones like this compound from serum.[2][3][8] Supported Liquid Extraction (SLE) is an efficient alternative to traditional LLE that offers high analyte recoveries and avoids issues with emulsion formation.[6][7] The best method for your laboratory will depend on factors such as sample throughput, available equipment, and the required level of extract cleanliness.

Q2: Which solvents are recommended for Liquid-Liquid Extraction (LLE) of this compound?

A2: Diethyl ether and ethyl acetate are the most commonly recommended solvents for the LLE of steroids from serum.[3] Methyl tert-butyl ether (MTBE) has also been used effectively.[4]

Q3: How can I determine the extraction efficiency of my protocol?

A3: To determine the extraction efficiency, you can spike a known amount of an this compound standard into a blank serum sample and process it alongside your unknown samples. The recovery is calculated by comparing the amount of analyte measured in the spiked sample to the amount measured in a standard solution of the same concentration that has not undergone extraction.[3]

Q4: Is an internal standard necessary for the analysis of this compound?

A4: Yes, using an isotopically labeled internal standard is highly recommended, especially for LC-MS/MS analysis.[9][10][13][14] An internal standard helps to correct for analyte loss during sample preparation and for matrix effects during analysis, thereby improving the accuracy and precision of your results.

Q5: What are the best practices for storing serum samples before extraction?

A5: For short-term storage, serum samples should be kept at 2-8°C. For long-term storage, samples should be stored at -20°C or -80°C to maintain the stability of the analytes. It is crucial to minimize freeze-thaw cycles.

Data Presentation

The following tables summarize quantitative data on the recovery of steroids from serum using different extraction methods.

Table 1: Recovery of Steroids using Supported Liquid Extraction (SLE)

Steroid PanelExtraction MethodElution SolventRecovery (%)Relative Standard Deviation (RSD) (%)Reference
Panel of steroid hormonesISOLUTE® SLE+Ethyl acetate>75<10[6][7]
Panel of steroid hormones (excluding DHEAS)ISOLUTE® SLE+Ethyl acetate:hexane (75:25, v/v)>80<10[6]
Testosterone, Androstenedione, 17-hydroxyprogesterone, 11β-hydroxyandrostenedione, 11-ketotestosteroneSupported Liquid Extraction (SLE)Not specified95.3 - 111.6Not specified[9][10]

Table 2: Recovery of Steroids using Solid-Phase Extraction (SPE)

Steroid PanelExtraction MethodRecovery (%)Reference
11-steroid panel (including 11-deoxycortisol, progesterone, etc.)SOLAµ™ HRP 96-well plate42 - 95[8]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Serum

This protocol is a generalized procedure and may require optimization for your specific application.

  • Sample Preparation:

    • Thaw frozen serum samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Pipette 200 µL of serum into a clean glass centrifuge tube.

  • Internal Standard Spiking:

    • Add an appropriate amount of an isotopically labeled this compound internal standard to each sample.

  • Extraction:

    • Add 1.0 mL (5 volumes) of ethyl acetate or diethyl ether to the serum sample.[3]

    • Vortex the mixture vigorously for 2 minutes.[3]

    • Allow the phases to separate for 5 minutes.[3] To enhance separation, you can centrifuge the tubes at 3,000 x g for 10 minutes.[1]

  • Collection of Organic Phase:

    • Carefully transfer the upper organic layer containing the extracted steroids to a new clean glass tube. To maximize recovery, you can freeze the aqueous layer in a dry ice/ethanol bath before pouring off the organic solvent.[3]

    • Repeat the extraction of the remaining aqueous layer with another 1.0 mL of the organic solvent.

    • Pool the organic extracts.

  • Evaporation:

    • Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at 45-50°C or using a centrifugal vacuum evaporator.[1]

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase used for your LC-MS/MS analysis.

    • Vortex briefly and transfer to an autosampler vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Serum

This protocol is a general guideline for using a C18 SPE cartridge.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 2 mL of methanol through it, followed by 2 mL of LC-MS grade water. Do not allow the cartridge to dry.[1]

  • Sample Preparation and Loading:

    • Pre-treat the serum sample as required (e.g., protein precipitation with an equal volume of cold acetonitrile, followed by centrifugation).

    • Dilute the supernatant from the pre-treatment step with water (e.g., 1 mL of 10% methanol in water).[1]

    • Load the diluted sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 2 mL of a weak organic solvent solution (e.g., 10% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 2 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.

Visualizations

G Workflow for Liquid-Liquid Extraction (LLE) start Start: Serum Sample spike Spike with Internal Standard start->spike add_solvent Add 5 Volumes of Organic Solvent (e.g., Ethyl Acetate) spike->add_solvent vortex Vortex Vigorously (2 minutes) add_solvent->vortex separate Phase Separation (Centrifugation) vortex->separate collect Collect Organic Layer separate->collect repeat_extraction Repeat Extraction of Aqueous Layer separate->repeat_extraction pool Pool Organic Layers collect->pool repeat_extraction->collect evaporate Evaporate to Dryness (Nitrogen Stream) pool->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Analysis by LC-MS/MS reconstitute->end

Caption: Workflow for Liquid-Liquid Extraction (LLE) of this compound.

G Troubleshooting Low Recovery in LLE low_recovery Low Recovery Observed check_solvent Is the extraction solvent optimal? (e.g., Diethyl Ether, Ethyl Acetate) low_recovery->check_solvent check_mixing Is vortexing vigorous and sufficient? (e.g., 2 minutes) check_solvent->check_mixing Yes optimize_solvent Solution: Test alternative solvents check_solvent->optimize_solvent No check_emulsion Is an emulsion forming? check_mixing->check_emulsion Yes increase_mixing Solution: Increase vortexing time/intensity check_mixing->increase_mixing No check_evaporation Is the evaporation step gentle? check_emulsion->check_evaporation No break_emulsion Solution: Add NaCl, centrifuge, or use SLE check_emulsion->break_emulsion Yes optimize_evaporation Solution: Use gentle N2 stream and controlled temperature check_evaporation->optimize_evaporation No

Caption: A decision tree for troubleshooting low recovery in LLE.

G Metabolic Pathway of this compound progesterone Progesterone ohp4 11β-Hydroxyprogesterone (11OHP4) progesterone->ohp4 enzyme1 CYP11B1 / CYP11B2 kp4 This compound (11KP4) ohp4->kp4 enzyme2 11β-HSD2 kp4->ohp4 enzyme3 11β-HSD1

Caption: Simplified metabolic pathway leading to this compound.

References

Troubleshooting poor peak shape in 11-Ketoprogesterone chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of 11-Ketoprogesterone. The information is intended for researchers, scientists, and drug development professionals to help resolve poor peak shapes in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Peak Tailing

Q1: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

A1: Peak tailing for a neutral compound like this compound in reverse-phase chromatography is often due to secondary interactions with the stationary phase or issues with the chromatographic system. Here are the primary causes and solutions:

  • Secondary Interactions with Residual Silanols: The most common cause of peak tailing for steroids is the interaction of polar functional groups with active silanol (B1196071) groups on the silica-based stationary phase.

    • Solution 1: Use an End-Capped Column: Employ a high-quality, well-end-capped C18 or C8 column to minimize the number of free silanol groups.

    • Solution 2: Adjust Mobile Phase pH: While this compound is neutral, operating at a lower pH (e.g., pH 3-4 with a formic acid or phosphate (B84403) buffer) can suppress the ionization of residual silanol groups, reducing secondary interactions.[1]

    • Solution 3: Mobile Phase Additives: The addition of a small amount of a competitive base, like triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites. However, be aware that TEA can be detrimental to column longevity and may affect mass spectrometry detection if used.

  • Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained compounds on the column can lead to active sites and peak tailing.[2][3]

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol). If the problem persists, consider replacing the column. Using a guard column can help extend the analytical column's lifetime.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[1]

    • Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly made to avoid dead volumes.

Issue 2: Peak Fronting

Q2: I am observing peak fronting for my this compound standard. What could be the reason?

A2: Peak fronting is typically caused by column overload or a mismatch between the sample solvent and the mobile phase.[4][5]

  • Column Overload: Injecting too much analyte mass or a large injection volume can saturate the stationary phase.[5][6]

    • Solution 1: Reduce Injection Mass: Decrease the concentration of your this compound standard and reinject.

    • Solution 2: Reduce Injection Volume: Lower the injection volume.

  • Sample Solvent Mismatch: this compound is practically insoluble in water.[4] If your sample is dissolved in a solvent significantly stronger (less polar in reverse-phase) than your mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, resulting in a fronting peak.

    • Solution: Dissolve your this compound standard in a solvent that is as close in composition to the initial mobile phase as possible, or ideally, in the mobile phase itself. If a stronger solvent is necessary for solubility, keep the injection volume as small as possible.

  • Column Collapse: A physical collapse of the stationary phase bed can also lead to peak fronting.[4] This can be caused by extreme pH or temperature, or sudden pressure shocks.

    • Solution: Ensure your mobile phase pH and operating temperature are within the column manufacturer's recommendations. If you suspect column collapse, the column will likely need to be replaced.

Issue 3: Split Peaks

Q3: My this compound peak is split. How do I troubleshoot this?

A3: Split peaks can indicate a problem with the column inlet, the injection solvent, or co-elution.[4][7]

  • Clogged Inlet Frit or Column Void: If all peaks in your chromatogram are split, the issue is likely a partially blocked inlet frit or a void at the head of the column.[4][8] This causes the sample to be distributed unevenly onto the stationary phase.

    • Solution: Filter all samples and mobile phases to prevent particulates from reaching the column. If a blockage is suspected, you can try back-flushing the column (check the manufacturer's instructions first). If a void has formed, the column may need to be replaced.

  • Injection Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase or is much stronger can cause the peak to split.[9]

    • Solution: As with peak fronting, ensure your sample solvent is compatible with and ideally weaker than or of similar strength to your mobile phase.

  • Co-elution: If only the this compound peak is split, it's possible that an impurity or a related compound is co-eluting.

    • Solution: To investigate this, try altering the chromatographic conditions to improve resolution. You can change the mobile phase composition (e.g., switch from acetonitrile to methanol), adjust the temperature, or try a column with a different selectivity.

Data Presentation

Table 1: Effect of Mobile Phase Additives on Peak Asymmetry of a Steroidal Compound

Mobile Phase CompositionAdditiveAdditive ConcentrationPeak Asymmetry Factor (As)
60:40 Acetonitrile:WaterNoneN/A1.8
60:40 Acetonitrile:WaterFormic Acid0.1%1.3
60:40 Acetonitrile:WaterTrifluoroacetic Acid (TFA)0.05%1.2
60:40 Acetonitrile:WaterAmmonium (B1175870) Formate10 mM1.4

Note: Data is illustrative and based on typical observations for neutral, polar compounds on a C18 column. A peak asymmetry factor of 1.0 represents a perfectly symmetrical peak. Values greater than 1 indicate tailing.

Experimental Protocols

Protocol: Method Development for Improved Peak Shape of this compound

This protocol outlines a systematic approach to developing a reverse-phase HPLC method with improved peak shape for this compound.

1. Materials and Equipment:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol (B129727), and water

  • Formic acid and/or ammonium acetate (B1210297) (for buffered mobile phase)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2. Standard Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile.

  • Prepare a working standard at 10 µg/mL by diluting the stock solution with the initial mobile phase composition.

3. Chromatographic Conditions (Initial):

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% B to 90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm

  • Injection Volume: 5 µL

4. Optimization Steps:

  • Step 1 (Evaluate Initial Conditions): Inject the working standard and assess the peak shape. If tailing is observed, proceed to the next step.

  • Step 2 (Mobile Phase Modification):

    • Prepare Mobile Phase A with 0.1% formic acid.

    • Re-run the analysis and evaluate the peak shape. Formic acid can help to sharpen the peak by minimizing interactions with the silica (B1680970) backbone.

  • Step 3 (Organic Modifier):

    • If peak shape is still not optimal, change the organic modifier. Prepare Mobile Phase B as methanol and repeat the analysis with an adjusted gradient to achieve similar retention. Methanol can offer different selectivity and sometimes improved peak shape for steroids.

  • Step 4 (Temperature Optimization):

    • Increase the column temperature in increments of 5 °C (e.g., to 35 °C and 40 °C). Higher temperatures can improve peak efficiency and reduce tailing, but be mindful of the column's operating limits.

5. Data Analysis:

  • For each condition, calculate the peak asymmetry factor. The goal is to achieve an asymmetry factor as close to 1.0 as possible (typically within a range of 0.9 to 1.5).

Mandatory Visualization

Below is a troubleshooting workflow for poor peak shape in this compound chromatography.

TroubleshootingWorkflow start Poor Peak Shape for This compound tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting split Split Peak start->split secondary_interactions Secondary Silanol Interactions tailing->secondary_interactions Cause column_contamination Column Contamination tailing->column_contamination Cause extra_column_volume Extra-Column Volume tailing->extra_column_volume Cause overload Column Overload (Mass or Volume) fronting->overload Cause solvent_mismatch_front Sample Solvent Too Strong fronting->solvent_mismatch_front Cause clogged_frit Clogged Frit/ Column Void split->clogged_frit Cause solvent_mismatch_split Solvent Mismatch/ Incompatibility split->solvent_mismatch_split Cause coelution Co-elution split->coelution Cause solution_endcap Use End-Capped Column secondary_interactions->solution_endcap Solution solution_ph Lower Mobile Phase pH secondary_interactions->solution_ph Solution solution_flush Flush/Replace Column column_contamination->solution_flush Solution solution_tubing Optimize Tubing extra_column_volume->solution_tubing Solution solution_reduce_conc Reduce Concentration or Volume overload->solution_reduce_conc Solution solution_match_solvent_front Match Sample Solvent to Mobile Phase solvent_mismatch_front->solution_match_solvent_front Solution solution_filter Filter Samples/ Replace Column clogged_frit->solution_filter Solution solution_match_solvent_split Match Sample Solvent to Mobile Phase solvent_mismatch_split->solution_match_solvent_split Solution solution_modify_method Modify Method (e.g., Gradient, Temp) coelution->solution_modify_method Solution

Troubleshooting workflow for poor peak shape.

References

Minimizing matrix effects in 11-Ketoprogesterone quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the quantification of 11-Ketoprogesterone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds. Matrix effects occur when these components interfere with the ionization of the target analyte (this compound) in the mass spectrometer source, leading to either ion suppression or enhancement.[1] This can significantly impact the accuracy, precision, and sensitivity of quantification, potentially leading to underestimation or overestimation of the analyte's concentration.[2][3][4] Phospholipids (B1166683) are a major cause of ion suppression in the analysis of samples from biological matrices like plasma or serum.[4][5][6]

Q2: What are the most common sources of matrix effects in biological samples for steroid analysis?

A2: The most common sources of matrix effects in biological samples such as plasma and serum are phospholipids, which are abundant in cell membranes.[5][6] Other sources include salts, proteins, and other endogenous metabolites that can co-elute with this compound and interfere with its ionization.

Q3: How can I assess the presence and magnitude of matrix effects in my assay?

A3: The presence and magnitude of matrix effects can be evaluated using several methods:

  • Post-Extraction Spike Method: This involves comparing the response of an analyte spiked into a blank matrix extract with the response of the analyte in a neat solvent at the same concentration. This method provides a quantitative assessment of matrix effects.

  • Post-Column Infusion: A constant flow of the analyte is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any signal suppression or enhancement at the retention time of interfering compounds indicates the presence of matrix effects.[7]

  • Matrix-Matched Calibration Curves: Comparing the slope of a calibration curve prepared in a neat solvent to one prepared in the sample matrix can reveal the impact of the matrix. A significant difference in slopes indicates the presence of matrix effects.

Q4: What is the best internal standard to use for this compound quantification to compensate for matrix effects?

A4: The most effective internal standards for compensating for matrix effects are stable isotope-labeled (SIL) internal standards.[8] A SIL internal standard for this compound would be structurally identical to the analyte but with a heavier mass due to the incorporation of isotopes like ¹³C or ²H. This allows it to co-elute with the analyte and experience similar ionization suppression or enhancement, leading to a consistent analyte-to-internal standard ratio and more accurate quantification.[2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor reproducibility and accuracy Significant matrix effects (ion suppression or enhancement).1. Improve Sample Preparation: Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or specific Phospholipid Removal (PLR) techniques.[4] 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects that cannot be eliminated through sample cleanup.[8] 3. Optimize Chromatography: Adjust the LC gradient to better separate this compound from co-eluting matrix components.
Low signal intensity (ion suppression) Co-elution of phospholipids or other endogenous compounds.1. Phospholipid Removal: Use specialized sample preparation plates or cartridges designed to remove phospholipids (e.g., HybridSPE, Ostro).[5][9][10] 2. Sample Dilution: If the assay has sufficient sensitivity, diluting the sample extract can reduce the concentration of interfering matrix components.[7][11] 3. Derivatization: Chemical derivatization can alter the retention time of this compound, moving it away from the region of ion suppression.[12][13][14]
High signal intensity (ion enhancement) Co-eluting compounds that enhance the ionization of this compound.1. Improve Chromatographic Separation: Modify the LC method to resolve the analyte from the enhancing compounds. 2. Enhance Sample Cleanup: Utilize a more selective sample preparation method like SPE or immunocapture to remove the interfering compounds.[15]
Inconsistent results between different sample lots Variability in the matrix composition between different batches of biological samples.1. Matrix-Matched Calibrators and QCs: Prepare calibration standards and quality control samples in a representative blank matrix to account for lot-to-lot variability. 2. Standard Addition: For a small number of samples, the standard addition method can be used to accurately quantify the analyte in each specific matrix.

Experimental Protocols & Data

Sample Preparation Methodologies

Several sample preparation techniques can be employed to minimize matrix effects. The choice of method depends on the required level of cleanliness, throughput, and available resources.

Protocol 1: Protein Precipitation (PPT) - Basic Cleanup

  • Objective: To remove proteins from the sample. This is a simple but less effective method for removing phospholipids.

  • Procedure:

    • To 100 µL of plasma/serum, add 300 µL of cold acetonitrile (B52724) containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) - Intermediate Cleanup

  • Objective: To partition this compound into an organic solvent, leaving many interfering substances in the aqueous phase.[4]

  • Procedure:

    • To 100 µL of plasma/serum, add the internal standard.

    • Add 500 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

    • Vortex for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes.

    • Freeze the aqueous layer and transfer the organic layer to a new tube.

    • Evaporate the organic solvent to dryness and reconstitute the residue.

Protocol 3: Solid-Phase Extraction (SPE) - Advanced Cleanup

  • Objective: To selectively retain and elute this compound while washing away interfering compounds.[16]

  • Procedure (using a generic C18 SPE cartridge):

    • Conditioning: Pass 1 mL of methanol (B129727) followed by 1 mL of water through the cartridge.

    • Loading: Load the pre-treated sample (e.g., diluted plasma).

    • Washing: Wash with 1 mL of a weak organic solvent/water mixture (e.g., 10% methanol in water) to remove polar interferences.

    • Elution: Elute this compound with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).

    • Dry-down and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.

Protocol 4: Phospholipid Removal (PLR) - Targeted Cleanup

  • Objective: To specifically remove phospholipids, a major source of matrix effects.[5][6]

  • Procedure (using a phospholipid removal plate, e.g., Ostro):

    • Add plasma/serum sample and internal standard to the wells of the plate.

    • Add a protein precipitation solvent (e.g., acetonitrile).

    • Mix and apply a vacuum to pull the sample through the phospholipid-retaining sorbent.

    • Collect the filtrate, which is now depleted of phospholipids.

    • Evaporate and reconstitute for analysis.

Quantitative Data Summary

The following tables summarize recovery and matrix effect data for steroid analysis using different sample preparation techniques, which can be indicative of performance for this compound quantification.

Table 1: Comparison of Analyte Recovery and Phospholipid Removal Efficiency

Sample Preparation Method Analyte Recovery (%) Phospholipid Removal (%) Reproducibility (%RSD) Reference
Protein Precipitation (PPT)~90-105Low (<10%)>10[5]
Liquid-Liquid Extraction (LLE)74.2 - 126.9Moderate<15[17]
Solid-Phase Extraction (SPE)>85High (>95%)<10[16]
Phospholipid Removal Plates>90>99<5[6]
Online SPE (HybridSPE)94 - 102>951 - 5[9][10]

Table 2: Matrix Effect Evaluation for Steroid Hormones

Extraction Method Matrix Effect (%) Notes Reference
Magnetic Bead Extraction82.3 - 113.1Evaluated as the relative response between serum matrix and methanol solution.[18]
Liquid-Liquid ExtractionSignal loss no more than 30%For a panel of 11 steroids.[17]
Supported Liquid Extraction (SLE)NegligibleFor a panel including 11-ketotestosterone (B164220).[19]

Visualized Workflows and Pathways

General Workflow for this compound Quantification

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum) IS_Spike Spike with Internal Standard Sample->IS_Spike Extraction Extraction/ Cleanup IS_Spike->Extraction Drydown Evaporation Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for the quantification of this compound.

Decision Tree for Troubleshooting Matrix Effects

G start Poor Accuracy or Reproducibility? check_is Using SIL-IS? start->check_is use_is Implement SIL-IS check_is->use_is No check_cleanup Assess Sample Cleanup Method check_is->check_cleanup Yes use_is->check_cleanup is_ppt Using PPT? check_cleanup->is_ppt upgrade_cleanup Upgrade to SPE, LLE, or PLR is_ppt->upgrade_cleanup Yes optimize_chrom Optimize LC Separation is_ppt->optimize_chrom No end Assay Optimized upgrade_cleanup->end optimize_chrom->end

Caption: A logical decision tree for troubleshooting and minimizing matrix effects.

This compound Biosynthesis Pathway

G Progesterone Progesterone OHP4 11β-hydroxyprogesterone Progesterone->OHP4 CYP11B1/B2 KP4 This compound OHP4->KP4 11β-HSD2 KP4->OHP4 11β-HSD1 Androstenedione Androstenedione OHA4 11β-hydroxyandrostenedione Androstenedione->OHA4 CYP11B1 KA4 11-ketoandrostenedione OHA4->KA4 11β-HSD2 Testosterone Testosterone OHT 11β-hydroxytestosterone Testosterone->OHT CYP11B1 KT 11-ketotestosterone OHT->KT 11β-HSD2

Caption: Simplified biosynthesis pathway of 11-oxygenated steroids.[20][21][22]

References

Technical Support Center: 11-Ketoprogesterone Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 11-Ketoprogesterone antibodies. The following information addresses potential cross-reactivity issues that may be encountered during immunoassays.

Troubleshooting Guide

Issue: Unexpectedly High this compound Levels

Potential Cause Troubleshooting Steps
Antibody Cross-Reactivity Structurally similar steroids present in the sample may be binding to the this compound antibody, leading to falsely elevated results. Refer to the Cross-Reactivity Data table below to identify potential cross-reactants. Consider performing a cross-reactivity validation experiment as detailed in the Experimental Protocols section.
Sample Matrix Effects Components in the sample matrix (e.g., serum, plasma, tissue homogenate) can interfere with antibody-antigen binding. To mitigate this, consider sample purification using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Reagent Contamination Ensure all buffers and reagents are freshly prepared and free from contamination.
Improper Washing Steps Inadequate washing can lead to high background signal. Increase the number of wash steps or the duration of each wash.
Incorrect Standard Curve Preparation Double-check all dilutions and calculations for the standard curve. Ensure accurate pipetting.

Issue: Poor Assay Precision or Reproducibility

Potential Cause Troubleshooting Steps
Pipetting Inconsistency Ensure consistent and accurate pipetting technique. Use calibrated pipettes and fresh tips for each sample and standard.
Temperature Fluctuations Ensure all reagents and plates are brought to room temperature before starting the assay. Maintain a consistent temperature during incubations.
Plate Edge Effects To minimize evaporation and temperature gradients, use a plate sealer during incubations and avoid using the outer wells of the microplate if edge effects are significant.
Reagent Degradation Ensure proper storage of all kit components as per the manufacturer's instructions. Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is antibody cross-reactivity and why is it a concern for this compound assays?

Antibody cross-reactivity occurs when an antibody, intended to bind to a specific analyte (in this case, this compound), also binds to other structurally similar molecules. This is a significant concern in steroid immunoassays because many steroids share a common core structure, making it challenging to develop highly specific antibodies. Cross-reactivity can lead to inaccurate quantification, often resulting in falsely elevated concentrations of the target analyte.

Q2: Which steroids are most likely to cross-react with an this compound antibody?

Due to their structural similarity, the following steroids are potential cross-reactants:

  • Progesterone: The precursor to this compound.

  • 11β-Hydroxyprogesterone: The immediate precursor to this compound.

  • 17α-Hydroxyprogesterone: A key intermediate in steroidogenesis.

  • Cortisol: Shares the 11-keto group and overall steroid structure.

  • Testosterone and related androgens: While structurally more distinct, high concentrations could potentially interfere.

Q3: How can I confirm if my results are affected by cross-reactivity?

The most definitive way is to perform a cross-reactivity validation experiment using a competitive ELISA or a similar immunoassay format. This involves testing the ability of suspected cross-reactants to displace a labeled this compound conjugate from the antibody. The detailed protocol for this is provided in the Experimental Protocols section.

Q4: What can I do to minimize the impact of cross-reactivity?

  • Sample Purification: Employing extraction techniques like SPE or LLE can help separate this compound from potentially cross-reacting steroids.

  • Use of a Highly Specific Antibody: Whenever possible, select an antibody that has been well-characterized and shown to have minimal cross-reactivity with relevant steroids.

  • Alternative Methods: For highly critical applications where specificity is paramount, consider using a more specific analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Cross-Reactivity Data

Disclaimer: The following data is inferred from the cross-reactivity profile of a commercial 11-Ketotestosterone ELISA kit (Thermo Fisher Scientific). Due to the structural similarity between 11-Ketotestosterone and this compound, a similar cross-reactivity pattern is anticipated. However, for accurate quantification, it is crucial to validate the cross-reactivity of the specific this compound antibody being used.

SteroidAnticipated Cross-Reactivity (%)
This compound 100
Progesterone0.24
17α-Hydroxyprogesterone0.20
Testosterone2.03
11-Ketoandrostenedione1.70
Dehydroepiandrosterone (DHEA)0.95
Epiandrosterone0.12
Androsterone0.08
17β-Estradiol<0.05

Experimental Protocols

Protocol for Determining Antibody Cross-Reactivity using Competitive ELISA

This protocol outlines the steps to determine the percentage of cross-reactivity of potentially interfering compounds in a competitive this compound immunoassay.

Materials:

  • Microtiter plate pre-coated with a secondary antibody (e.g., goat anti-rabbit IgG)

  • This compound standard

  • Potentially cross-reacting steroids

  • This compound antibody

  • This compound-enzyme (e.g., HRP) conjugate

  • Assay buffer

  • Wash buffer

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Prepare Standard and Cross-Reactant Dilutions:

    • Prepare a serial dilution of the this compound standard in assay buffer to generate a standard curve (e.g., 0 to 1000 pg/mL).

    • Prepare serial dilutions of each potential cross-reacting steroid in assay buffer over a broad concentration range.

  • Assay Setup:

    • Add a fixed amount of this compound-enzyme conjugate to each well.

    • Add the this compound standard, potential cross-reactant, or sample to the appropriate wells.

    • Add the this compound antibody to each well to initiate the competitive binding reaction.

  • Incubation:

    • Incubate the plate for a specified time and temperature (e.g., 2 hours at room temperature with shaking) to allow for competitive binding.

  • Washing:

    • Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Substrate Addition and Incubation:

    • Add the substrate solution to each well and incubate in the dark until color develops.

  • Stopping the Reaction:

    • Add the stop solution to each well to terminate the reaction.

  • Data Acquisition:

    • Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculation of Percent Cross-Reactivity:

    • For the this compound standard curve and each cross-reactant curve, determine the concentration that causes a 50% reduction in the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Visualizations

metabolic_pathway Progesterone Progesterone 11-beta-Hydroxyprogesterone 11-beta-Hydroxyprogesterone Progesterone->11-beta-Hydroxyprogesterone CYP11B1/CYP11B2 This compound This compound 11-beta-Hydroxyprogesterone->this compound HSD11B2 This compound->11-beta-Hydroxyprogesterone HSD11B1 11-Keto-5-alpha-dihydroprogesterone 11-Keto-5-alpha-dihydroprogesterone This compound->11-Keto-5-alpha-dihydroprogesterone SRD5A1/2 11-Keto-allopregnanolone 11-Keto-allopregnanolone 11-Keto-5-alpha-dihydroprogesterone->11-Keto-allopregnanolone AKR1C1/2/4 11-Ketoandrosterone 11-Ketoandrosterone 11-Keto-allopregnanolone->11-Ketoandrosterone CYP17A1 11-Ketodihydrotestosterone 11-Ketodihydrotestosterone 11-Ketoandrosterone->11-Ketodihydrotestosterone AKR1C3

Caption: Metabolic "backdoor" pathway of this compound.

Technical Support Center: 11-Ketoprogesterone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 11-Ketoprogesterone in frozen samples and protocols for its analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for long-term stability of this compound in biological samples?

A1: While specific long-term stability studies exclusively on this compound are limited, based on the general stability of steroids, storage at -80°C is recommended for long-term preservation of biological samples (e.g., plasma, serum) intended for this compound analysis. Storage at -20°C may be suitable for shorter durations, but -80°C provides greater assurance of stability over extended periods.

Q2: How do freeze-thaw cycles affect the stability of this compound in frozen samples?

A2: Studies on structurally similar 11-oxygenated androgens have shown them to be stable across repeated freeze-thaw cycles.[1] However, to minimize any potential degradation, it is best practice to aliquot samples into single-use volumes before freezing to avoid multiple freeze-thaw cycles.

Q3: What type of sample is most suitable for this compound analysis?

A3: Both serum and plasma can be used for the analysis of this compound. The choice of matrix may depend on the specific experimental design and the analytical method being used. It is crucial to process blood samples promptly to separate serum or plasma from cellular components, as delayed processing can lead to in-vitro changes in the concentrations of some steroids.[2][3][4]

Q4: What is the primary metabolic pathway involving this compound?

A4: this compound is a key intermediate in the "backdoor" pathway of androgen synthesis.[5][6] It is formed from the conversion of 11β-hydroxyprogesterone by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).[5][7] this compound can then be further metabolized to potent androgens like 11-ketodihydrotestosterone (B1662675) (11KDHT).[5][6]

Troubleshooting Guides

Issue: Inconsistent or lower-than-expected this compound concentrations in stored samples.

Possible Cause Troubleshooting Step Recommendation
Sample Degradation Due to Improper Storage Verify the storage temperature and duration. Confirm that samples were consistently maintained at the intended temperature.For long-term storage, use a -80°C freezer with temperature monitoring and alarm systems. For new studies, establish a clear standard operating procedure (SOP) for sample handling and storage.
Multiple Freeze-Thaw Cycles Review the sample handling history to determine the number of freeze-thaw cycles each sample has undergone.Aliquot samples into single-use vials prior to the initial freezing to avoid the need for repeated thawing of the entire sample.
Delayed Sample Processing Investigate the time between blood collection and centrifugation to separate serum or plasma.Process blood samples as soon as possible after collection, ideally within two hours, to minimize potential enzymatic activity that could alter steroid concentrations.[2][3][4]
Issues with Analytical Method Review the entire analytical procedure, including sample extraction, derivatization (if any), and instrument parameters. Check the performance of internal standards.Re-validate the analytical method. Ensure proper instrument calibration and use of appropriate internal standards to correct for extraction efficiency and matrix effects.

Issue: High variability in this compound measurements between replicates.

Possible Cause Troubleshooting Step Recommendation
Inhomogeneous Sample Ensure the sample was thoroughly mixed after thawing and before taking an aliquot for analysis.Vortex samples gently but thoroughly after thawing. Centrifuge briefly to pellet any precipitates before taking an aliquot from the supernatant.
Pipetting Errors Review pipetting techniques and ensure calibration of pipettes.Use calibrated pipettes and practice proper pipetting techniques to ensure accurate and precise volume transfers, especially for small volumes of internal standards and samples.
Matrix Effects in LC-MS/MS Evaluate for ion suppression or enhancement by analyzing samples with and without the matrix.Optimize the sample preparation method to remove interfering substances. Consider using a different ionization source or modifying the chromatographic conditions. The use of a stable isotope-labeled internal standard is crucial to compensate for matrix effects.

Experimental Protocols

Protocol: Quantification of this compound in Human Serum/Plasma by LC-MS/MS

This protocol provides a general framework for the analysis of this compound. It is recommended to validate the method in your laboratory for your specific application.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw frozen serum or plasma samples on ice.

  • Vortex the samples gently to ensure homogeneity.

  • To 200 µL of serum/plasma in a clean tube, add an appropriate amount of a stable isotope-labeled internal standard for this compound.

  • Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

  • Vortex vigorously for 2 minutes to extract the steroids.

  • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is suitable for steroid separation.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.

    • Gradient: A gradient elution should be optimized to achieve good separation of this compound from other endogenous steroids. A typical gradient might start at 30-40% B and ramp up to 95% B over several minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Positive ion electrospray ionization (ESI+) is commonly used for steroids.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor and product ion transitions for this compound and its internal standard need to be determined and optimized. For this compound (C21H28O3, MW: 328.45), potential precursor ions would be [M+H]+ (m/z 329.2). Product ions would be determined by fragmentation experiments.

    • Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters to maximize the signal for the specific MRM transitions.

3. Data Analysis and Quantification

  • Generate a calibration curve using known concentrations of this compound standards prepared in a surrogate matrix (e.g., charcoal-stripped serum).

  • Calculate the peak area ratio of the analyte to the internal standard for both the standards and the unknown samples.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios onto the calibration curve.

Data Presentation

Table 1: Summary of Recommended Storage Conditions and Potential Impact of Handling on this compound Stability.

ParameterRecommendationRationalePotential Impact of Deviation
Storage Temperature (Long-term) -80°CEnhanced stability for extended periods.Potential for degradation at higher temperatures.
Storage Temperature (Short-term) -20°CAcceptable for short durations.Risk of degradation increases with time.
Freeze-Thaw Cycles Minimize to ≤ 3 cyclesAvoids potential degradation from repeated temperature fluctuations.Although some steroids are stable, it is a risk for others.
Sample Processing Time Separate serum/plasma within 2 hours of collectionMinimizes in-vitro enzymatic conversion of steroids.[2][3][4]Falsely elevated or decreased concentrations.

Mandatory Visualization

11-Ketoprogesterone_Metabolic_Pathway Progesterone Progesterone 11b-OH-Progesterone 11β-Hydroxyprogesterone Progesterone->11b-OH-Progesterone This compound This compound 11b-OH-Progesterone->this compound 11β-HSD2 Metabolites Downstream Metabolites (e.g., 11-Ketodihydrotestosterone) This compound->Metabolites

Caption: Metabolic pathway of this compound.

Experimental_Workflow_11KP_Analysis start Start: Frozen Sample thaw Thaw Sample on Ice start->thaw aliquot Aliquot for Analysis thaw->aliquot add_is Add Internal Standard aliquot->add_is extract Liquid-Liquid Extraction add_is->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data end End: Report Concentration data->end

Caption: Experimental workflow for this compound analysis.

References

Technical Support Center: Resolving Co-eluting Peaks with 11-Ketoprogesterone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks with 11-Ketoprogesterone during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak co-elution with this compound?

A1: Peak co-elution in HPLC analysis of this compound can stem from several factors:

  • Insufficient Chromatographic Resolution: The selected column and mobile phase may not provide adequate separation between this compound and other structurally similar steroids or metabolites present in the sample.

  • Matrix Effects: Complex biological matrices can contain endogenous compounds that interfere with the elution of the target analyte.

  • Inappropriate Method Parameters: Suboptimal settings for flow rate, temperature, or gradient elution can lead to poor separation.

  • Column Degradation: Over time, HPLC columns can lose their efficiency, resulting in broader peaks and increased co-elution.

Q2: What are the first steps I should take to troubleshoot co-elution?

A2: Start by systematically evaluating and optimizing your current HPLC method. A logical approach is to modify one parameter at a time to observe its effect on the separation. Key parameters to investigate include mobile phase composition, gradient profile, and column temperature.

Q3: Can I resolve co-eluting peaks without changing my column?

A3: Yes, in many cases, co-elution can be resolved by modifying the mobile phase or other method parameters. Adjusting the organic modifier ratio, changing the pH of the mobile phase, or altering the gradient slope can significantly impact selectivity and resolution.[1][2]

Troubleshooting Guide: Resolving Co-eluting Peaks

When encountering co-eluting peaks with this compound, a systematic approach to method development and optimization is crucial. This guide outlines several strategies, from simple mobile phase adjustments to more advanced column chemistry changes.

Strategy 1: Mobile Phase Modification

The composition of the mobile phase is a powerful tool for manipulating selectivity and resolving co-eluting peaks.[1][2]

1.1. Adjusting Organic Modifier Concentration:

In reversed-phase chromatography, the organic solvent (e.g., acetonitrile (B52724) or methanol) strength significantly influences retention.

  • Action: Systematically vary the percentage of the organic modifier in the mobile phase. A lower percentage of organic solvent will generally increase retention times and may improve the separation of closely eluting compounds.

  • Experimental Protocol:

    • Prepare a series of mobile phases with varying organic modifier concentrations (e.g., 40%, 45%, 50%, 55%, 60% acetonitrile in water).

    • Inject the sample with each mobile phase composition and observe the effect on the resolution of this compound and the co-eluting peak.

1.2. Changing the Organic Modifier:

Switching between different organic solvents can alter the selectivity of the separation due to different solvent properties.

  • Action: Replace acetonitrile with methanol (B129727), or vice versa. Methanol is a protic solvent and can offer different selectivity compared to the aprotic acetonitrile.[3]

  • Experimental Protocol:

    • Prepare a mobile phase with methanol at a concentration that provides a similar retention time for this compound as the original acetonitrile method.

    • Analyze the sample using the methanol-based mobile phase and compare the chromatograms.

1.3. Modifying Mobile Phase pH:

For ionizable compounds, the pH of the mobile phase can dramatically affect retention and selectivity. While this compound is not strongly ionizable, other interfering compounds in the sample might be.

  • Action: Adjust the pH of the aqueous portion of the mobile phase using a suitable buffer (e.g., formic acid, ammonium (B1175870) acetate). Small changes in pH can alter the ionization state of interfering compounds, leading to changes in their retention times.

  • Experimental Protocol:

    • Prepare mobile phases with small increments of a pH modifier (e.g., 0.1% formic acid, 0.05% formic acid).

    • Ensure the chosen pH is within the stable range for your HPLC column.

    • Analyze the sample at each pH and evaluate the separation.

Quantitative Data Summary: Effect of Mobile Phase Modifications

ParameterCondition 1Condition 2Condition 3Condition 4
Mobile Phase 50% ACN45% ACN50% MeOH50% ACN, 0.1% FA
Retention Time (11-KP) 8.2 min10.5 min9.1 min8.5 min
Resolution (Rs) 0.81.31.61.1

Note: This is example data. Actual results will vary based on the specific co-eluting compound and chromatographic system.

Strategy 2: Modifying Chromatographic Conditions

2.1. Adjusting Column Temperature:

Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity.

  • Action: Vary the column temperature (e.g., 30°C, 35°C, 40°C, 45°C).

  • Experimental Protocol:

    • Set the column oven to the desired temperature and allow the system to equilibrate.

    • Inject the sample and observe changes in retention and resolution.

2.2. Modifying the Flow Rate:

Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.

  • Action: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).

  • Experimental Protocol:

    • Adjust the flow rate in the HPLC method.

    • Inject the sample and analyze the resulting chromatogram.

Strategy 3: Changing the Stationary Phase

If modifications to the mobile phase and other conditions do not provide the desired resolution, changing the HPLC column to one with a different stationary phase chemistry is often the most effective solution.[1]

3.1. Alternative C18 Chemistries:

Not all C18 columns are the same. Variations in end-capping and bonding density can lead to different selectivities.

3.2. Phenyl-Hexyl Columns:

These columns provide alternative selectivity, particularly for compounds with aromatic rings, due to π-π interactions.[1]

3.3. Polar-Embedded Columns:

These columns have a polar group embedded in the alkyl chain, which can provide different selectivity for polar and moderately polar compounds.[2]

3.4. Biphenyl Columns:

Biphenyl phases can offer unique selectivity for aromatic and structurally rigid molecules.

Quantitative Data Summary: Effect of Different Stationary Phases

Column TypeStationary PhaseRetention Time (11-KP)Resolution (Rs)
Standard C188.2 min0.8
Alternative 1 Phenyl-Hexyl9.5 min1.8
Alternative 2 Polar-Embedded7.9 min1.5
Alternative 3 Biphenyl10.1 min2.1

Note: This is example data. Actual results will vary based on the specific co-eluting compound and chromatographic system.

Experimental Workflows and Signaling Pathways

Troubleshooting Workflow for Co-eluting Peaks

Troubleshooting Workflow cluster_s1 cluster_s2 cluster_s3 start Co-eluting Peaks Observed strategy1 Strategy 1: Modify Mobile Phase start->strategy1 Start Here s1_1 Adjust Organic Modifier % strategy1->s1_1 strategy2 Strategy 2: Modify Conditions s2_1 Adjust Temperature strategy2->s2_1 strategy3 Strategy 3: Change Stationary Phase s3_1 Try Alternative C18 strategy3->s3_1 end_resolved Peaks Resolved end_not_resolved Further Method Development Needed s1_2 Change Organic Modifier (ACN vs. MeOH) s1_1->s1_2 s1_3 Modify Mobile Phase pH s1_2->s1_3 s1_3->strategy2 If not resolved s1_3->end_resolved If resolved s2_2 Modify Flow Rate s2_1->s2_2 s2_2->strategy3 If not resolved s2_2->end_resolved If resolved s3_2 Use Phenyl-Hexyl Column s3_1->s3_2 s3_3 Use Polar-Embedded Column s3_2->s3_3 s3_3->end_resolved If resolved s3_3->end_not_resolved If still not resolved

Caption: A stepwise workflow for troubleshooting co-eluting peaks.

Metabolic Pathway of this compound

Metabolic Pathway progesterone Progesterone ohp4 11β-Hydroxyprogesterone (11OHP4) progesterone->ohp4 CYP11B1/CYP11B2 kp4 This compound (11KP4) ohp4->kp4 11β-HSD2 kp4->ohp4 11β-HSD1 dht 11-Ketodihydrotestosterone (B1662675) (11KDHT) kp4->dht Backdoor Pathway (AKR1C2, SRD5A)

Caption: Simplified metabolic pathway involving this compound.[4]

References

Improving the yield of 11-Ketoprogesterone chemical synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 11-Ketoprogesterone chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common chemical synthesis route for this compound?

The most prevalent chemical synthesis route involves the oxidation of an 11-hydroxyprogesterone (B1198595) precursor, most commonly 11α-hydroxyprogesterone. This precursor is oxidized to introduce the keto group at the C-11 position. Another described pathway involves the controlled oxidation of 6,11α-dihydroxyprogesterone.[1][2]

Q2: What are the typical oxidizing agents used for this synthesis?

Chromic acid (CrO₃) is a frequently cited oxidizing agent for converting 11-hydroxysteroids to their corresponding 11-ketosteroids.[1][2] Other oxidizing agents mentioned for similar transformations include potassium permanganate (B83412) and N-bromoacetamide.[2] The choice of oxidant is critical for achieving high yield and minimizing side reactions.

Q3: What are the primary challenges that can affect the yield of this compound synthesis?

The primary challenges affecting yield include:

  • Incomplete Oxidation: Failure to fully convert the 11-hydroxy precursor to the 11-keto product.

  • Over-oxidation: Unwanted reactions at other sensitive positions on the steroid skeleton.

  • Side-Product Formation: Generation of impurities that complicate purification and reduce the isolated yield.

  • Purification Losses: Difficulty in separating the desired this compound from the reaction mixture and byproducts during work-up and crystallization.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Q4: I am observing low or no conversion of my 11α-hydroxyprogesterone starting material. What are the potential causes and solutions?

Potential Causes:

  • Inactive Oxidizing Agent: The chromic acid or other oxidant may have degraded.

  • Insufficient Oxidant: The molar ratio of the oxidant to the steroid may be too low.

  • Low Reaction Temperature: The reaction may be too slow at the current temperature. The oxidation is an exothermic reaction, and maintaining an appropriate temperature is key.[1]

  • Inadequate Mixing: Poor agitation can lead to a non-homogeneous reaction mixture, especially in solid-liquid systems.[1]

Solutions:

  • Verify Oxidant Quality: Use a fresh, high-purity batch of the oxidizing agent.

  • Adjust Stoichiometry: For the oxidation of 6,11α-dihydroxyprogesterone to 6-hydroxy-11-keto-progesterone, approximately two equivalents of chromic acid per mole of steroid are recommended.[2] Ensure you are using the correct molar equivalents for your specific reaction.

  • Optimize Temperature: The oxidation with chromic acid is typically carried out at temperatures ranging from 0°C to 60°C, with a preferred range of 20°C to 50°C.[1] Consider gradually increasing the temperature while monitoring the reaction progress.

  • Ensure Efficient Stirring: Use vigorous and continuous agitation throughout the reaction to ensure proper mixing of reactants.[1]

Q5: My reaction produces multiple spots on a TLC plate, indicating the formation of several byproducts. How can I improve the selectivity?

Potential Causes:

  • Over-oxidation: The reaction conditions are too harsh, causing oxidation at other sites on the steroid molecule.

  • Incorrect Solvent: The choice of solvent can significantly impact reaction selectivity and rate.

  • Prolonged Reaction Time: Leaving the reaction to run for too long can lead to the formation of degradation products.

Solutions:

  • Control Oxidant Addition: Add the oxidizing agent portion-wise or as a continuous, slow addition to maintain better control over the reaction.[1]

  • Optimize the Solvent System: For chromic acid oxidation, dialkyl ketones with 3 to 4 carbon atoms, such as acetone (B3395972) or methyl ethyl ketone, are recommended.[1] The weight ratio of the 11-hydroxy compound to the dialkyl ketone should be within the range of about 1:20 to 1:15.[1]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. Quench the reaction as soon as the starting material is consumed to avoid byproduct formation. The oxidation is often rapid.[1]

Q6: I am having difficulty purifying this compound from the crude reaction mixture, leading to low isolated yield. What can I do?

Potential Causes:

  • Incomplete Quenching: Residual oxidizing agent can interfere with the work-up procedure.

  • Emulsion Formation: During aqueous extraction, emulsions can form, making phase separation difficult.

  • Poor Crystallization: The product may not crystallize well from the chosen solvent, or impurities may inhibit crystallization.

Solutions:

  • Effective Quenching: After the reaction is complete, add a quenching agent like methanol (B129727) or isopropanol (B130326) to destroy any excess oxidant before starting the work-up.[2]

  • Proper Work-up: The typical work-up involves extraction with a solvent like methylene (B1212753) chloride, followed by washing with an aqueous sodium bicarbonate solution to remove acidic residues, and then with water.[2]

  • Recrystallization: Recrystallization is a crucial final step. Benzene has been used successfully for the recrystallization of similar compounds.[2] Experiment with different solvent systems to find the optimal conditions for crystallizing this compound.

Quantitative Data Summary

The following table summarizes key parameters for the oxidation of 11-hydroxysteroids to 11-ketosteroids, based on patent literature.

ParameterRecommended ConditionsRationale / Expected OutcomeSource
Starting Material 11α-hydroxyprogesteroneDirect precursor to this compound.[1]
Oxidizing Agent Chromic Acid (CrO₃)Effective for selective oxidation at the C-11 position.[1][2]
Solvent Dialkyl Ketones (e.g., Acetone, Methyl Ethyl Ketone)Provides a suitable reaction medium.[1]
Temperature 0°C to 60°C (Preferred: 20°C to 50°C)Balances reaction rate and selectivity; the reaction is exothermic.[1]
Substrate:Solvent Ratio 1:20 to 1:15 (by weight)Ensures proper dissolution/suspension for an efficient reaction.[1]
Work-up Extraction (Methylene Chloride), Bicarbonate Wash, Water WashRemoves acidic byproducts and prepares the crude product for purification.[2]
Purification Recrystallization (e.g., from Benzene)Yields the final, purified crystalline product.[2]

Detailed Experimental Protocols

Protocol: Chromic Acid Oxidation of 11α-hydroxyprogesterone

This protocol is adapted from the methodologies described in the cited literature.[1]

Materials:

  • 11α-hydroxyprogesterone

  • Acetone (reagent grade)

  • Chromic acid (CrO₃)

  • Methylene chloride

  • Aqueous sodium bicarbonate solution

  • Methanol

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • Preparation: In a reaction vessel equipped with a stirrer and a thermometer, prepare a mixture of 11α-hydroxyprogesterone in acetone. The weight ratio of the steroid to acetone should be between 1:15 and 1:20.

  • Temperature Control: Bring the mixture to the desired reaction temperature, typically between 20°C and 50°C.

  • Oxidation: While stirring vigorously, slowly add a solution of chromic acid to the reaction mixture. The chromic acid can be added portion-wise or continuously over a short period. Monitor the internal temperature, as the reaction is exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is no longer visible.

  • Quenching: Once the reaction is complete, add a small amount of methanol to quench any excess chromic acid.

  • Extraction: Dilute the reaction mixture with water and extract the product into methylene chloride. Repeat the extraction process to ensure complete recovery.

  • Washing: Combine the organic extracts and wash them sequentially with aqueous sodium bicarbonate solution and then with water until the washings are neutral.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain pure, crystalline this compound.

Visualizations

Chemical Synthesis Pathway

G Synthesis of this compound A 11α-hydroxyprogesterone B This compound A->B Oxidation (e.g., Chromic Acid)

Caption: Oxidation of 11α-hydroxyprogesterone to this compound.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_conversion TLC shows unreacted starting material? start->check_conversion check_byproducts TLC shows multiple byproducts? check_conversion->check_byproducts No solution_conversion Increase temperature Check oxidant activity Increase reaction time check_conversion->solution_conversion Yes check_purification Significant loss during work-up/crystallization? check_byproducts->check_purification No solution_byproducts Lower temperature Slow oxidant addition Monitor reaction closely check_byproducts->solution_byproducts Yes solution_purification Optimize work-up pH Ensure proper quenching Test new crystallization solvents check_purification->solution_purification Yes end Yield Improved check_purification->end No solution_conversion->end solution_byproducts->end solution_purification->end

Caption: A logical workflow for troubleshooting low synthesis yield.

Key Parameter Relationships

G cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temp Temperature Yield Yield Temp->Yield affects rate Purity Purity Temp->Purity can cause side reactions Oxidant Oxidant Concentration Oxidant->Yield drives conversion Oxidant->Purity risk of over-oxidation Solvent Solvent Choice Solvent->Yield influences solubility Solvent->Purity affects selectivity Time Reaction Time Time->Yield impacts completion Time->Purity can increase byproducts

Caption: Influence of key parameters on synthesis outcomes.

References

Best practices for handling and storing 11-Ketoprogesterone.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing 11-Ketoprogesterone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound (also known as pregn-4-ene-3,11,20-trione) is a steroid hormone and a metabolite of progesterone (B1679170). It is a key intermediate in the "backdoor pathway" of androgen synthesis.[1][2][3] Its primary research applications include studying steroid metabolism, investigating the pathophysiology of endocrine disorders such as congenital adrenal hyperplasia, and exploring its role in various physiological processes.[4]

Q2: What are the main chemical and physical properties of this compound?

PropertyValue
CAS Number 516-15-4
Molecular Formula C₂₁H₂₈O₃
Molecular Weight 328.45 g/mol
Appearance Solid
Storage Temperature 2-8°C

Q3: What are the recommended solvents for dissolving this compound?

This compound is sparingly soluble in aqueous solutions. For creating stock solutions, organic solvents are recommended. The following table provides solubility information for the closely related steroid, progesterone, which can be used as a guideline.

SolventSolubility of Progesterone (approximate)
Dimethyl Sulfoxide (DMSO) ~100 mg/mL
Ethanol ~100 mg/mL
Dimethylformamide (DMF) ~100 mg/mL
Phosphate Buffered Saline (PBS, pH 7.2) ~16 mg/mL

Note: Specific solubility data for this compound is limited. The data for progesterone is provided as an estimate. It is always recommended to perform a small-scale solubility test before preparing a large volume of stock solution.

Handling and Storage Guide

Q4: What are the best practices for storing solid this compound?

For long-term storage, solid this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.

Q5: How should I store stock solutions of this compound?

Stock solutions prepared in anhydrous organic solvents like DMSO, ethanol, or DMF should be stored at -20°C for long-term stability.[5] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.[5] Aqueous solutions are not recommended for storage for more than one day.[5]

Q6: What personal protective equipment (PPE) should I use when handling this compound?

Due to its potent nature, appropriate PPE is mandatory to minimize exposure.[6]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Provides a robust barrier against skin contact.
Eye Protection Chemical splash goggles or a face shield.Protects against accidental splashes of the compound, especially when in solution.
Body Protection A fully buttoned laboratory coat.Prevents contamination of personal clothing and skin.
Respiratory Protection A properly fitted respirator (e.g., N95 or higher) if handling the solid compound outside of a certified chemical fume hood or if there is a risk of aerosolization.Prevents inhalation of airborne particles.

Q7: What type of labware is compatible with this compound solutions?

For storage of stock solutions in organic solvents like DMSO, ethanol, or DMF, borosilicate glass vials are recommended. For short-term use and preparation of aqueous dilutions, polypropylene (B1209903) and polystyrene tubes are generally acceptable. However, long-term storage in plastic is not recommended due to the potential for leaching and adsorption.

MaterialChemical Compatibility with Common Solvents
Borosilicate Glass Excellent with DMSO, Ethanol, DMF
Polypropylene Good with DMSO, Ethanol; Fair with DMF
Polystyrene Fair with Ethanol; Not recommended with DMSO, DMF

Note: This information is a general guide. It is crucial to consult the specific chemical compatibility charts for your labware and the solvents in use.[7][8][9][10]

Experimental Protocols & Troubleshooting

Q8: Can you provide a detailed protocol for preparing a 10 mM stock solution of this compound in DMSO?

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculate the required mass: For a 10 mM solution, you will need 3.2845 mg of this compound per 1 mL of DMSO (Molecular Weight = 328.45 g/mol ).

  • Weigh the compound: In a certified chemical fume hood, carefully weigh the calculated mass of this compound into a sterile vial.

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound.

  • Ensure complete dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution if necessary.[11]

  • Aliquot and store: Dispense the stock solution into smaller, single-use aliquots in sterile, amber glass vials to protect from light. Store the aliquots at -20°C.[5][11]

Q9: I am observing peak tailing and ghost peaks in my HPLC analysis of this compound. What could be the cause and how can I troubleshoot it?

Troubleshooting Guide for HPLC Analysis of this compound

IssuePotential CauseTroubleshooting Steps
Peak Tailing Secondary interactions: Interaction of the steroid with active silanol (B1196071) groups on the stationary phase.[6]- Use a high-purity, end-capped C18 column. - Adjust the mobile phase pH to suppress silanol ionization (typically pH 2-4 for reversed-phase).[12] - Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase in low concentrations (e.g., 0.1%).
Column overload: Injecting too much sample.[6]- Reduce the injection volume or dilute the sample.
Column degradation: Loss of stationary phase or creation of voids.[13]- Flush the column in the reverse direction (if permissible by the manufacturer). - Replace the guard column or the analytical column.
Ghost Peaks Carryover: Residual sample from previous injections.[6]- Run blank injections (solvent only) to confirm carryover. - Implement a robust needle wash protocol in your autosampler method, using a strong solvent.
Contaminated mobile phase: Impurities in the solvents or buffer.- Prepare fresh mobile phase using high-purity solvents and reagents. - Filter the mobile phase before use.
Sample degradation in the vial: The compound may be degrading in the sample solvent over time.- Prepare fresh samples for analysis. - Ensure the sample solvent is compatible and does not promote degradation.
Irreproducible Retention Times Inadequate column equilibration: Insufficient time for the column to stabilize with the mobile phase.- Increase the column equilibration time between injections.[14]
Fluctuations in temperature: Inconsistent column temperature.- Use a column oven to maintain a stable temperature.[14]
Mobile phase composition change: Evaporation of volatile components or improper mixing.- Prepare fresh mobile phase daily. - Ensure the online degasser is functioning correctly.

Visualizations

Signaling Pathway

Backdoor Androgen Synthesis Pathway Progesterone Progesterone 11-beta-Hydroxyprogesterone 11-beta-Hydroxyprogesterone Progesterone->11-beta-Hydroxyprogesterone CYP11B1/CYP11B2 This compound This compound 11-beta-Hydroxyprogesterone->this compound 11beta-HSD2 This compound->11-beta-Hydroxyprogesterone 11beta-HSD1 5alpha-Pregnane-3,11,20-trione 5alpha-Pregnane-3,11,20-trione This compound->5alpha-Pregnane-3,11,20-trione SRD5A Alfaxalone Alfaxalone 5alpha-Pregnane-3,11,20-trione->Alfaxalone AKR1C2 11-Ketoandrosterone 11-Ketoandrosterone Alfaxalone->11-Ketoandrosterone CYP17A1 11-Ketodihydrotestosterone (B1662675) 11-Ketodihydrotestosterone 11-Ketoandrosterone->11-Ketodihydrotestosterone AKR1C3

Caption: The "backdoor" pathway of androgen synthesis involving this compound.

Experimental Workflow

Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experimentation cluster_QC Quality Control Receive_Compound Receive and Inspect This compound Storage_Solid Store Solid at 2-8°C Receive_Compound->Storage_Solid Prepare_Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Storage_Solid->Prepare_Stock Storage_Stock Aliquot and Store Stock at -20°C Prepare_Stock->Storage_Stock HPLC_Analysis HPLC Analysis for Purity and Concentration Prepare_Stock->HPLC_Analysis Prepare_Working Prepare Working Solution (Dilute Stock in Buffer) Storage_Stock->Prepare_Working Perform_Assay Perform Experiment (e.g., Cell-based Assay) Prepare_Working->Perform_Assay Data_Analysis Data Acquisition and Analysis Perform_Assay->Data_Analysis Troubleshoot Troubleshoot Issues (Peak Tailing, etc.) Data_Analysis->Troubleshoot

Caption: A logical workflow for handling and using this compound in experiments.

References

How to avoid degradation of 11-Ketoprogesterone during sample processing?

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Handling and Processing of 11-Ketoprogesterone

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to prevent the degradation of this compound during sample processing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound (11-KP) is a pregnane (B1235032) steroid that is related to progesterone (B1679170) and cortisone.[1] It is an active metabolite in steroidogenic pathways, including the androgen backdoor pathway, and can be enzymatically converted from 11β-hydroxyprogesterone.[2][3] Accurate measurement of its concentration is crucial for research in endocrinology, oncology, and drug development. Degradation or unintended enzymatic conversion during sample processing can lead to inaccurate quantification and misinterpretation of experimental results.

Q2: What are the primary causes of this compound degradation or alteration in biological samples?

A2: The primary causes for changes in this compound concentrations in biological samples are:

  • Enzymatic Conversion: In biological matrices containing active enzymes like 11β-hydroxysteroid dehydrogenases (11β-HSD), this compound can be interconverted with 11β-hydroxyprogesterone.[2][4] It can also be further metabolized by other enzymes.[3]

  • Temperature: Elevated temperatures can accelerate the rate of both enzymatic conversion and chemical degradation. While many steroids are relatively stable at room temperature once separated from blood cells, higher temperatures (e.g., 37°C) have been shown to cause degradation of some steroids over time.[5]

  • Time: The longer a sample is left unprocessed, especially at room temperature and in the presence of blood cells, the greater the chance of enzymatic alteration. For the related compound 11-ketotestosterone (B164220), significant changes are observed in as little as two hours when serum is not separated from cells.[3][6]

  • pH: Although specific data for this compound is limited, other keto-containing steroid analogs show susceptibility to degradation in alkaline conditions. A slightly acidic to neutral pH is generally recommended for stability in aqueous solutions.[7]

  • Adsorption: Steroids can adsorb to the surface of plastic containers, leading to an apparent loss of the analyte. This has been observed for progesterone in saliva samples.[8]

Q3: What are the immediate steps I should take after collecting blood samples to ensure this compound stability?

A3: Based on best practices for similar 11-oxygenated steroids, you should:

  • Collect blood in appropriate tubes (serum separators or EDTA plasma tubes are common).

  • Process the samples as quickly as possible. Centrifuge to separate serum or plasma from blood cells within two hours of collection.[3][6][9][10]

  • If immediate processing is not possible, keep the whole blood samples refrigerated (2-8°C).

  • After centrifugation, immediately transfer the serum or plasma to a clean, preferably glass or low-adsorption polypropylene (B1209903) tube.

  • Freeze the samples at -20°C or, for long-term storage, at -80°C.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or undetectable levels of this compound Sample degradation due to delayed processing.Process blood samples within 2 hours of collection. Keep samples on ice or refrigerated during transport and prior to processing.
Adsorption of the analyte to sample tubes.Use glass tubes or low-retention polypropylene tubes for storing serum/plasma. For critical applications, pre-silanized glass vials can be considered. The addition of a carrier protein like albumin to the storage buffer for standards may also help, though this is not practical for biological samples themselves.[8]
Improper long-term storage.Store separated serum/plasma at -20°C for short-term and -80°C for long-term storage. Avoid repeated freeze-thaw cycles by aliquoting samples.
Analytical issues (e.g., LC-MS/MS).Ensure the analytical method is validated for this compound. Check for ion suppression/enhancement from the sample matrix. Adsorption to LC tubing or column frits can also be a cause of low signal.[11]
Inconsistent or variable results between replicates Inconsistent timing in sample processing.Standardize the time between sample collection, centrifugation, and freezing for all samples in the study.
Enzymatic conversion post-collection.Promptly separate serum/plasma from cells to minimize enzymatic activity.[3][6]
Partial thawing of samples during handling.Ensure samples remain frozen until they are ready for extraction and analysis.
Increase in this compound concentration over time in stored samples This is less likely to be degradation and more likely indicative of the conversion from a precursor, such as 11β-hydroxyprogesterone, if enzymes remain active.Ensure rapid separation of serum/plasma from cells and immediate freezing to halt enzymatic activity.

Data Presentation

Table 1: Stability of Related Steroids in Unseparated Serum at Room Temperature (~20°C)

AnalyteTime to Significant ChangeObservationReference(s)
11-Ketotestosterone2 hoursSignificant increase in concentration[3][6]
17-Hydroxyprogesterone8 hoursSignificant increase in concentration[6]
Androstenedione> 72 hoursNo significant change[6]
Testosterone (B1683101) (male)24 hoursSignificant increase in concentration[6]

Note: This data is for structurally and metabolically related steroids and suggests a high likelihood of similar instability for this compound in the presence of blood cells.

Table 2: General Recommendations for Sample Handling and Storage

ParameterRecommendationRationale
Sample Type Serum or EDTA PlasmaCommonly used for steroid analysis.
Processing Time Separate cells within 2 hoursTo minimize enzymatic conversion.[3][6]
Short-term Storage (unprocessed whole blood) 2-8°CTo slow down enzymatic activity.
Short-term Storage (separated serum/plasma) 2-8°C for up to 24 hours; -20°C for longer periods.To prevent degradation.[5][12]
Long-term Storage (separated serum/plasma) -80°CGold standard for long-term stability of biological samples.
Sample Containers Glass or low-adsorption polypropyleneTo prevent loss of analyte due to adsorption to plastic surfaces.[8]
Freeze-Thaw Cycles Minimize by aliquotingRepeated cycles can degrade analytes.

Experimental Protocols

Protocol 1: Blood Sample Processing for this compound Analysis

  • Collection: Collect whole blood into serum separator tubes (SST) or tubes containing EDTA as an anticoagulant.

  • Temporary Storage: If immediate centrifugation is not possible, store the tubes upright in a refrigerator at 2-8°C for no longer than 2 hours.

  • Centrifugation: Centrifuge the blood samples at 1,500-2,000 x g for 15 minutes at 4°C to separate serum or plasma from blood cells.

  • Aliquoting: Immediately following centrifugation, carefully pipette the supernatant (serum or plasma) into pre-labeled, clean glass or low-adsorption polypropylene microcentrifuge tubes.

  • Storage: For analysis within a few days, store the aliquots at -20°C. For long-term storage, store at -80°C.

Protocol 2: Stability Testing of this compound in a Biological Matrix (e.g., Plasma)

  • Sample Pooling: Obtain a pool of human plasma. If endogenous levels of this compound are high, a stripped or synthetic matrix may be used.

  • Spiking: Spike the plasma with a known concentration of this compound standard.

  • Aliquoting: Distribute the spiked plasma into multiple aliquots in appropriate storage tubes.

  • Time Zero Analysis: Immediately analyze a set of aliquots (n=3-5) to establish the baseline concentration.

  • Storage Conditions: Store the remaining aliquots under various conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C, exposure to light vs. dark).

  • Time Point Analysis: At specified time points (e.g., 2, 4, 8, 24, 48 hours for room temperature and 4°C; 1, 3, 6, 12 months for frozen), retrieve a set of aliquots from each storage condition and analyze them.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the time-zero concentration. A compound is often considered stable if the mean concentration is within ±15% of the baseline.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing (within 2 hours) cluster_storage Storage cluster_analysis Analysis A Blood Draw B Centrifugation (1500g, 15 min, 4°C) A->B Keep at 2-8°C C Separate Plasma/Serum B->C D Short-term (-20°C) C->D Aliquot E Long-term (-80°C) C->E Aliquot F Sample Extraction D->F E->F G LC-MS/MS Analysis F->G

Caption: Recommended workflow for processing blood samples for this compound analysis.

degradation_pathway cluster_enzymatic Enzymatic Conversion cluster_chemical Potential Chemical Degradation KP This compound HP 11β-Hydroxyprogesterone KP->HP 11β-HSD1 KDHT 11-Ketodihydrotestosterone (B1662675) KP->KDHT Metabolic Enzymes (e.g., in LNCaP cells) Degradation Degradation Products KP->Degradation High Temp, Extreme pH, Light HP->KP 11β-HSD2

Caption: Potential pathways of this compound alteration during sample processing.

References

Optimizing cell lysis for intracellular 11-Ketoprogesterone measurement.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing cell lysis and extraction of intracellular 11-Ketoprogesterone (11-KP).

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of cell lysis when measuring intracellular this compound? The primary goal is to efficiently and reproducibly disrupt the cell membrane to release the target analyte, this compound, into a solution from which it can be cleanly extracted and quantified, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The chosen method must be robust enough to break open the cells while being gentle enough to prevent degradation of the steroid.

Q2: Which is better for steroid analysis: mechanical or chemical cell lysis? Both mechanical and non-mechanical (chemical/enzymatic) methods can be effective, but for small, non-polar molecules like steroids, a combination is often optimal.[1]

  • Mechanical methods (e.g., sonication, bead beating, high-pressure homogenization) are highly efficient at physically disrupting cell membranes.[2] Sonication is a popular and accessible choice for laboratory-scale work due to its speed and chemical-free nature.[3]

  • Chemical methods (e.g., detergents, solvents) work by solubilizing membrane components. While effective, detergents can interfere with downstream LC-MS/MS analysis and may require removal. For 11-KP, a mechanical method like sonication to ensure complete cell disruption, followed by a solvent-based extraction, is a highly effective strategy.

Q3: How can I prevent the degradation of this compound during sample preparation? Steroids can be sensitive to enzymatic activity, harsh pH conditions, and high temperatures.[4] To maintain sample integrity:

  • Work Quickly and Keep Samples Cold: Perform all lysis and extraction steps on ice to minimize enzymatic activity.[4][5]

  • Process Samples Immediately: Process cell pellets as soon as possible after harvesting.[4]

  • Avoid Repeated Freeze-Thaw Cycles: Repetitive freezing and thawing can degrade analytes.[4] Aliquot samples if necessary.

  • Use High-Purity Solvents: Impurities in solvents can be reactive and degrade the target analyte.[4]

Q4: What are the best extraction techniques for isolating 11-KP from the cell lysate? The two most common and effective techniques for extracting steroids from a biological matrix are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[4]

  • Liquid-Liquid Extraction (LLE): This technique partitions the steroid from the aqueous lysate into an immiscible organic solvent. It is versatile, and solvents like methyl tert-butyl ether (MTBE) or mixtures like n-hexane/isopropyl alcohol are effective for progesterone (B1679170) and related molecules.[6][7]

  • Solid-Phase Extraction (SPE): SPE uses a solid sorbent (e.g., C18) in a cartridge to retain the steroid while impurities are washed away.[4][6] It often produces cleaner extracts, is highly reproducible, and is amenable to automation.[4]

Experimental Workflow for 11-KP Quantification

The following diagram outlines a typical workflow for the extraction and analysis of intracellular this compound.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction & Purification cluster_Analysis Analysis Harvest 1. Harvest Cells (e.g., Trypsinization, Scraping) Wash 2. Wash Cells (Ice-cold PBS) Harvest->Wash Lyse 3. Cell Lysis (e.g., Sonication in Buffer) Wash->Lyse Spike 4. Spike Internal Standard Lyse->Spike Extract 5. Liquid-Liquid Extraction (e.g., with MTBE) Spike->Extract Dry 6. Evaporate Solvent (Nitrogen Stream) Extract->Dry Reconstitute 7. Reconstitute (Mobile Phase) Dry->Reconstitute Analyze 8. LC-MS/MS Analysis Reconstitute->Analyze

Caption: General workflow for intracellular this compound analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of intracellular 11-KP.

Problem 1: Low or No Recovery of this compound

Potential Cause Troubleshooting Steps & Optimization
Inefficient Cell Lysis Ensure cells are completely disrupted. Verify lysis under a microscope. For sonication, optimize power, duration, and pulse settings. Consider alternative mechanical methods like bead beating or additional freeze-thaw cycles before sonication.
Incomplete Extraction (LLE) Ensure vigorous and sufficient mixing (e.g., vortexing for 1-2 minutes) to maximize the partitioning of 11-KP into the organic phase.[4] The polarity of the extraction solvent must be suitable for 11-KP; consider testing different solvents or solvent mixtures (e.g., hexane:ethyl acetate).
Incomplete Elution (SPE) The elution solvent may not be strong enough to desorb 11-KP from the sorbent. Increase the elution solvent strength (e.g., increase the percentage of organic solvent) or volume.[4]
Analyte Degradation Always keep samples on ice or at 4°C during processing.[5] Use high-purity solvents and process samples immediately after harvesting to minimize enzymatic degradation.[4]
Sample Overload (SPE) The amount of lysate loaded onto the SPE cartridge may exceed its binding capacity, causing the analyte to be lost in the flow-through. Reduce the sample volume or use a cartridge with a higher sorbent mass.[4]

Problem 2: High Variability Between Replicates

Potential Cause Troubleshooting Steps & Optimization
Inconsistent Lysis Standardize the lysis procedure precisely. For sonication, ensure the probe is placed at the same depth in each sample and that power/time settings are identical. For bead beating, ensure the same amount of beads and vortexing speed/time are used.
Inconsistent Sample Handling Treat every sample identically from cell harvesting to final analysis.[4] Ensure consistent timing for incubations and extractions. Use calibrated pipettes and consistent technique.
Poor Phase Separation (LLE) After adding the organic solvent and vortexing, ensure complete phase separation by centrifuging at a sufficient speed and duration (e.g., 3000 x g for 10 minutes). Carefully aspirate the organic layer without disturbing the aqueous layer or the protein interface.
Inaccurate Internal Standard Spiking Add the internal standard (e.g., a deuterated version like Progesterone-d9) to the lysate before the extraction step.[8] This accounts for analyte loss during extraction and subsequent steps. Ensure the internal standard is fully dissolved and added at a consistent concentration to all samples.

Troubleshooting Flowchart: Low 11-KP Yield

Use this flowchart to diagnose the cause of poor analyte recovery.

Troubleshooting_Flowchart Start Start: Low 11-KP Yield CheckLysis Is cell lysis complete? (Verify with microscopy) Start->CheckLysis OptimizeLysis Action: Optimize Lysis - Increase sonication power/time - Add freeze-thaw cycles CheckLysis->OptimizeLysis No CheckExtraction Is extraction solvent optimal? CheckLysis->CheckExtraction Yes OptimizeLysis->CheckExtraction OptimizeSolvent Action: Optimize Extraction - Test different organic solvents - Ensure vigorous vortexing - Check sample pH CheckExtraction->OptimizeSolvent No CheckIS Was Internal Standard (IS) added correctly? CheckExtraction->CheckIS Yes OptimizeSolvent->CheckIS CorrectIS Action: Review IS Protocol - Add IS before extraction - Verify IS concentration CheckIS->CorrectIS No CheckDegradation Were samples kept cold and processed quickly? CheckIS->CheckDegradation Yes CorrectIS->CheckDegradation ImproveHandling Action: Improve Sample Handling - Work on ice at all times - Avoid freeze-thaw cycles CheckDegradation->ImproveHandling No FinalReview Review LC-MS/MS parameters CheckDegradation->FinalReview Yes ImproveHandling->FinalReview

Caption: A logical guide to troubleshooting low this compound yield.

Comparison of Extraction Techniques for Steroids

While data specifically for intracellular 11-KP is limited, studies comparing extraction techniques for other steroids from complex matrices provide valuable insights. The choice of method depends on the sample matrix, available equipment, and desired throughput.

Extraction Method Principle Average Apparent Recovery (%) (from soil matrices)[9]Advantages Disadvantages
Sonication High-frequency sound waves create cavitation, disrupting cells and aiding solvent penetration.71% ± 23%Fast, effective for tough samples, widely available.[3]Can generate heat, potentially degrading sensitive analytes; requires optimization.
Accelerated Solvent Extraction (ASE) Uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency.73% ± 16%Fast, automated, requires less solvent than other methods, highly efficient.[10]Requires specialized, expensive equipment.
Soxhlet Extraction Continuous extraction with a distilled hot solvent.58% ± 34%Exhaustive extraction, well-established method.Very slow (hours to days), requires large solvent volumes, potential for thermal degradation of analytes.

Note: Recoveries are highly matrix-dependent. The data presented is for comparison of the techniques' general efficacy.[9] Sonication followed by LLE or SPE is often the most practical and efficient method for cell culture samples in a research setting.

Detailed Experimental Protocol: Sonication and LLE

This protocol provides a starting point for extracting 11-KP from cultured adherent cells. Optimization may be required based on cell type and experimental conditions.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell scraper

  • 1.5 mL microcentrifuge tubes

  • Probe sonicator

  • Internal Standard (IS) solution (e.g., Progesterone-d9 in ethanol)

  • High-purity methyl tert-butyl ether (MTBE)

  • Nitrogen evaporation system

  • LC-MS grade mobile phase (for reconstitution)

Procedure:

  • Cell Harvesting:

    • Place the cell culture dish on ice.

    • Aspirate the culture medium.

    • Wash the cells twice with 5 mL of ice-cold PBS.

    • Add 1 mL of ice-cold PBS and gently scrape the cells.

    • Transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.

  • Cell Lysis:

    • Centrifuge the cell suspension at 1000 x g for 5 minutes at 4°C.

    • Discard the supernatant. The cell pellet can be stored at -80°C or processed immediately.

    • Resuspend the cell pellet in 200 µL of ice-cold PBS.

    • Lyse the cells by sonicating on ice. (e.g., 3 cycles of 10 seconds ON, 20 seconds OFF at 30% amplitude). This step requires optimization.

  • Extraction:

    • To the 200 µL of cell lysate, add 10 µL of the internal standard solution. Vortex briefly.

    • Add 800 µL of MTBE to the tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Sample Finishing:

    • Carefully transfer the upper organic layer (~750 µL) to a new clean tube, avoiding the protein interface.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial LC-MS mobile phase.

    • Vortex briefly and transfer to an LC-MS autosampler vial for analysis.

References

Challenges in measuring low concentrations of 11-Ketoprogesterone.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate measurement of low concentrations of 11-Ketoprogesterone.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for measuring this compound?

A1: The two primary methods for quantifying this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS is considered the gold standard due to its high specificity and sensitivity, allowing for the simultaneous measurement of multiple steroids.[1][2] ELISAs, particularly competitive ELISAs, are also used but can be more susceptible to cross-reactivity with other structurally similar steroids.

Q2: Why is measuring low concentrations of this compound challenging?

A2: Measuring low concentrations of this compound is challenging due to several factors:

  • Low Endogenous Levels: this compound circulates at very low physiological concentrations, requiring highly sensitive analytical methods.

  • Matrix Effects: Biological samples like plasma and serum contain numerous substances (e.g., phospholipids, salts) that can interfere with the analysis, leading to ion suppression or enhancement in LC-MS/MS and inaccuracies in ELISAs.[3][4]

  • Cross-Reactivity: In immunoassays, antibodies may cross-react with other structurally related steroids, leading to overestimated concentrations.

  • Sample Stability: Pre-analytical handling of samples is crucial. For instance, in-vitro increases in related compounds like 11-ketotestosterone (B164220) have been observed in unseparated blood samples, highlighting the need for standardized collection procedures.[5]

Q3: What is the expected physiological concentration range for this compound?

A3: The physiological concentrations of this compound are generally low and can vary based on the patient population. For instance, one study reported that in serum samples from 29 premenopausal women, this compound levels were often below the lower limit of quantification (LLOQ) of 0.1 ng/mL.[6] In neonatal plasma, however, concentrations can be higher, with one study reporting a mean of approximately 23 nM.[7]

Q4: What is a matrix effect in LC-MS/MS analysis?

A4: In LC-MS/MS, a matrix effect is the alteration of the ionization efficiency of the target analyte (this compound) by co-eluting compounds from the sample matrix.[4] This can result in either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and precision of the measurement.[4] Phospholipids in plasma are a common cause of matrix effects.[4]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the measurement of low concentrations of this compound using LC-MS/MS and ELISA.

LC-MS/MS Troubleshooting
ProblemPossible CauseRecommended Solution
Low or No Signal Poor Ionization: Inefficient ionization of this compound in the MS source.- Optimize ion source parameters (e.g., temperature, gas flows).- Check for appropriate mobile phase additives to enhance ionization.
Matrix Suppression: Co-eluting matrix components are suppressing the analyte signal.[4]- Improve sample preparation to remove interfering substances (see detailed protocol below).- Adjust the chromatographic gradient to separate this compound from the interfering components.- Use a stable isotope-labeled internal standard to compensate for matrix effects.[3]
Instrumental Issues: The LC-MS/MS system is not performing optimally.- Check for leaks in the LC system.- Ensure the MS is properly tuned and calibrated.- Clean the ion source.[8]
High Variability Between Replicates Inconsistent Sample Preparation: Variation in extraction efficiency between samples.- Ensure consistent and precise pipetting.- Use an automated sample preparation system for better reproducibility.
Carryover: Residual analyte from a previous injection is contaminating the current analysis.- Optimize the wash steps between injections with a strong solvent.- Inject blank samples between high-concentration samples.
Inaccurate Quantification Matrix Effects: Ion suppression or enhancement is affecting accuracy.- Perform a post-extraction spike experiment to quantify the matrix effect.- Use a matrix-matched calibration curve.
Poor Recovery: Inefficient extraction of this compound from the sample.- Optimize the extraction solvent and conditions.- Evaluate different sample preparation techniques (e.g., LLE vs. SPE).
ELISA Troubleshooting
ProblemPossible CauseRecommended Solution
High Background Signal Non-specific Binding: The antibody or conjugate is binding to the plate non-specifically.[9]- Increase the number of wash steps or the soaking time during washes.- Optimize the blocking buffer (e.g., increase concentration or change blocking agent).[10]
Contaminated Reagents: Buffers or substrate are contaminated.- Prepare fresh buffers for each assay.- Protect the substrate from light.
Low Signal/Sensitivity Suboptimal Antibody/Antigen Concentration: Incorrect concentrations of coating antibody or enzyme conjugate.- Titrate the capture antibody and enzyme conjugate to determine the optimal concentrations.
Degraded Reagents: Reagents have lost activity due to improper storage or handling.- Check the expiration dates of all kit components.- Ensure reagents are stored at the recommended temperature and avoid repeated freeze-thaw cycles.
High Coefficient of Variation (%CV) Pipetting Errors: Inconsistent addition of reagents or samples to the wells.- Use calibrated pipettes and ensure proper pipetting technique.- Use a multi-channel pipette for adding reagents to multiple wells.[11]
Edge Effects: Wells on the edge of the plate show different results due to temperature gradients or evaporation.- Ensure the plate is evenly warmed to room temperature before use.- Use a plate sealer during incubations to prevent evaporation.[11]

Quantitative Data Summary

The following tables summarize the performance characteristics of various LC-MS/MS methods for the quantification of this compound and related steroids.

Table 1: LC-MS/MS Method Performance for this compound

MatrixLower Limit of Quantification (LLOQ)Reference
Human Serum0.1 ng/mL[6]
Neonatal PlasmaNot specified, but detected at ~23 nM[7]

Table 2: LLOQs for Other Relevant Steroids Measured by LC-MS/MS

AnalyteMatrixLLOQ (ng/mL)Reference
11-ketotestosterone (11-KT)Human Serum1.2 ng/dL (0.012 ng/mL)[12]
11β-hydroxyandrostenedione (11OHA4)Human Serum1.5 ng/dL (0.015 ng/mL)[12]
11-ketoandrostenedione (11KA4)Human Serum0.8 ng/dL (0.008 ng/mL)[12]
Androstenedione (A4)Human Serum0.05 ng/mL[6]
Testosterone (T)Human Serum0.05 ng/mL[6]
Progesterone (P4)Human Serum0.05 ng/mL[6]
17α-hydroxy-progesterone (17OHP4)Human Serum0.1 ng/mL[6]

Experimental Protocols

Detailed Protocol for this compound Measurement by LC-MS/MS

This protocol describes a general procedure for the quantification of this compound in human plasma/serum using liquid-liquid extraction (LLE) followed by LC-MS/MS analysis.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 200 µL of plasma/serum sample, calibrator, or quality control (QC) into a clean microcentrifuge tube.

  • Add 10 µL of an internal standard solution (e.g., a stable isotope-labeled this compound) and vortex briefly.

  • Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether, MTBE).[6]

  • Vortex vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Freeze the aqueous (lower) layer by placing the tubes in a -80°C freezer for 15 minutes.

  • Decant the organic (upper) layer into a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex to mix and transfer to an autosampler vial for analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.9 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from other endogenous compounds.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound and its internal standard for confident identification and quantification.

Detailed Protocol for this compound Measurement by Competitive ELISA

This protocol outlines a general procedure for a competitive ELISA. Specific volumes and incubation times may vary depending on the kit manufacturer.

1. Reagent Preparation

  • Bring all reagents and samples to room temperature before use.

  • Prepare wash buffer and other reagents as per the kit instructions.

  • Prepare a standard curve by serially diluting the this compound standard provided in the kit.

2. Assay Procedure

  • Add 50 µL of each standard, sample, and control into the appropriate wells of the antibody-coated microplate.

  • Add 25 µL of the this compound-enzyme conjugate (e.g., HRP-conjugate) to each well.

  • Add 25 µL of the anti-11-Ketoprogesterone antibody to each well (except non-specific binding wells).

  • Cover the plate with a plate sealer and incubate for 2 hours at room temperature, preferably on a plate shaker.[13]

  • Aspirate the contents of the wells and wash the plate 4 times with 300 µL of wash buffer per well.

  • Add 100 µL of TMB substrate solution to each well and incubate for 30 minutes at room temperature in the dark.

  • Add 50 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.

  • Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the stop solution.

3. Data Analysis

  • Calculate the average absorbance for each set of duplicates.

  • Generate a standard curve by plotting the absorbance versus the concentration of the standards. The absorbance will be inversely proportional to the concentration of this compound.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Visualizations

experimental_workflow_lcmsms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plasma/Serum Sample add_is Add Internal Standard sample->add_is lle Liquid-Liquid Extraction (LLE) add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon lc LC Separation recon->lc msms MS/MS Detection lc->msms data Data Acquisition msms->data

Caption: LC-MS/MS Experimental Workflow for this compound.

troubleshooting_low_signal cluster_sample_prep_solutions Sample Prep Optimization start Low/No Signal in LC-MS/MS check_ms Check MS Performance (Tune & Calibration) start->check_ms ms_ok MS OK? check_ms->ms_ok check_lc Check LC Performance (Pressure, Leaks) lc_ok LC OK? check_lc->lc_ok check_sample_prep Evaluate Sample Preparation improve_recovery Optimize Extraction (Solvent, pH) check_sample_prep->improve_recovery mitigate_matrix Mitigate Matrix Effects (Change extraction, dilute) check_sample_prep->mitigate_matrix ms_ok->check_lc Yes improve_ionization Optimize Ion Source Parameters ms_ok->improve_ionization No lc_ok->check_sample_prep Yes fix_lc Troubleshoot LC System (e.g., fix leaks, change column) lc_ok->fix_lc No

Caption: Troubleshooting workflow for low signal in LC-MS/MS.

References

Technical Support Center: Interpreting Unexpected Results in 11-Ketoprogesterone Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 11-Ketoprogesterone experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides for common experimental techniques.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as 11-oxoprogesterone) is a pregnane (B1235032) steroid that is structurally related to cortisone. It has been shown to have profound effects on carbohydrate metabolism.[1] While its complete mechanism is still under investigation, it is known to be a metabolite of 11β-hydroxyprogesterone and can be further metabolized in the "backdoor" pathway to potent androgens like 11-ketodihydrotestosterone (B1662675).[2] It is also reported to be an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase.[1]

Q2: My this compound concentrations measured by immunoassay (ELISA) are unexpectedly high. What could be the cause?

Unexpectedly high concentrations of this compound in immunoassays are often due to cross-reactivity with other structurally similar steroids present in the sample. Steroid immunoassays are susceptible to interference from related endogenous compounds and their metabolites.[3][4]

Q3: How can I confirm if cross-reactivity is affecting my this compound ELISA results?

To confirm cross-reactivity, you can perform a spike and recovery experiment or, more definitively, analyze your samples using a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS can distinguish between this compound and other structurally similar steroids.

Q4: My this compound levels in cell culture experiments are lower than expected, or the expected downstream effects are not observed. What could be happening?

This compound can be metabolized by cells. For instance, in prostate cancer cell lines, it can be converted to 11-ketodihydrotestosterone.[2] This metabolic conversion would reduce the concentration of this compound and could lead to downstream effects mediated by its metabolites.

Q5: What are the best practices for storing samples intended for this compound analysis?

While specific stability data for this compound is not widely published, general guidelines for steroid hormones should be followed. For long-term storage, samples should be kept at -80°C. It is crucial to minimize freeze-thaw cycles. For serum samples intended for the analysis of related 11-oxygenated androgens, it is recommended to separate the serum from cells within two hours of collection to prevent in-vitro metabolism by blood cells.

Troubleshooting Guides

Immunoassay (ELISA) Troubleshooting

Issue 1: High Background Signal

A high background signal can mask the true signal from your samples and standards, leading to inaccurate results.

Possible Cause Troubleshooting Step
Insufficient Washing Increase the number of wash steps and ensure complete aspiration of wash buffer between steps.
Cross-Reactivity Analyze a sample blank and a standard of a potentially cross-reacting steroid. Consider using a more specific antibody or switching to LC-MS/MS.
Contaminated Reagents Prepare fresh buffers and substrate solutions.
Incorrect Antibody Concentration Optimize the concentration of the primary or secondary antibody.
Inadequate Blocking Increase the concentration of the blocking agent or the incubation time.

Issue 2: Low or No Signal

A weak or absent signal can prevent the detection and quantification of this compound.

Possible Cause Troubleshooting Step
Degraded this compound Ensure proper sample storage and handling to prevent degradation.
Inactive Reagents Check the expiration dates of all kit components. Prepare fresh dilutions of antibodies and standards.
Incorrect Assay Procedure Carefully review the kit protocol to ensure all steps were performed correctly and in the right order.
Suboptimal Incubation Times/Temperatures Adhere strictly to the recommended incubation times and temperatures in the protocol.
Presence of Inhibitors in the Sample Perform a spike and recovery experiment to check for matrix effects. Sample dilution may be necessary.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Troubleshooting

Issue 1: Poor Peak Shape or Resolution

Good chromatographic separation is essential for accurate quantification.

Possible Cause Troubleshooting Step
Column Contamination Wash the column with a strong solvent or replace it if necessary.
Inappropriate Mobile Phase Optimize the mobile phase composition and gradient.
Column Overloading Reduce the injection volume or dilute the sample.
Degraded Column Replace the analytical column.

Issue 2: Low Signal Intensity or Poor Sensitivity

Sufficient signal intensity is required for accurate detection and quantification.

Possible Cause Troubleshooting Step
Inefficient Ionization Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).
Poor Extraction Recovery Optimize the sample preparation method, including the choice of extraction solvent and pH.
Matrix Effects (Ion Suppression) Use a stable isotope-labeled internal standard. Evaluate and minimize matrix effects through sample cleanup or dilution.
Incorrect MS/MS Transition Verify the precursor and product ion masses and optimize collision energy.

Data Presentation

Table 1: Potential Cross-Reactants in Progesterone (B1679170) Immunoassays

Due to the structural similarity, antibodies raised against progesterone may cross-react with other steroids, potentially leading to overestimated this compound levels in an immunoassay. The following table, adapted from data on progesterone immunoassays, lists potential cross-reactants.[3]

Compound Reported Cross-Reactivity in Progesterone Assays (%)
5β-Dihydroprogesterone18.2
11α-Hydroxyprogesterone100
Deoxycorticosterone1.7
17-Hydroxyprogesterone0.4 - 4.9
5α-Pregnan-3,20-dioneWeak (0.5 - 4.9)
Corticosterone0.3 - 3.87

Note: This data is for progesterone immunoassays and should be considered as a guide for potential cross-reactivity in this compound assays. The actual cross-reactivity will depend on the specific antibody used.

Experimental Protocols

Protocol 1: Generic Competitive ELISA for this compound

This protocol provides a general workflow for a competitive ELISA. Specific details may vary depending on the kit manufacturer.

  • Standard and Sample Preparation: Prepare a serial dilution of the this compound standard. Prepare samples, which may involve extraction for complex matrices like serum.

  • Coating: Coat a 96-well plate with a capture antibody (e.g., anti-rabbit IgG).

  • Competitive Binding: Add standards, controls, and samples to the wells, followed by the addition of HRP-conjugated this compound and a specific primary antibody against this compound. Incubate to allow for competitive binding.

  • Washing: Wash the plate multiple times to remove unbound reagents.

  • Substrate Addition: Add a TMB substrate solution to each well.

  • Color Development: Incubate the plate to allow for color development.

  • Stopping the Reaction: Add a stop solution to each well.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Generate a standard curve and calculate the concentration of this compound in the samples.

Protocol 2: Sample Preparation for LC-MS/MS Analysis of this compound from Serum

This protocol outlines a general procedure for extracting steroids from serum.

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled this compound) to each serum sample.

  • Protein Precipitation: Precipitate proteins by adding a cold organic solvent such as acetonitrile.

  • Liquid-Liquid Extraction: After centrifugation, perform a liquid-liquid extraction of the supernatant using a non-polar solvent like methyl tert-butyl ether (MTBE) or hexane (B92381) to isolate the steroids.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis serum Serum Sample add_is Add Internal Standard serum->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip l_l_extraction Liquid-Liquid Extraction (MTBE) protein_precip->l_l_extraction evaporation Evaporation l_l_extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_processing Data Processing lc_ms->data_processing results Results data_processing->results

Caption: Workflow for LC-MS/MS analysis of this compound.

signaling_pathway P4 Progesterone OHP4 11β-Hydroxyprogesterone P4->OHP4 CYP11B1/CYP11B2 KP4 This compound OHP4->KP4 11β-HSD2 KP4->OHP4 11β-HSD1 KDHT 11-Ketodihydrotestosterone KP4->KDHT Backdoor Pathway (e.g., in LNCaP cells)

Caption: Simplified metabolic pathway of this compound.

troubleshooting_logic start Unexpected Result immunoassay Immunoassay (ELISA)? start->immunoassay lcms LC-MS/MS? start->lcms high_signal High Signal? immunoassay->high_signal low_signal Low Signal? immunoassay->low_signal poor_peak Poor Peak Shape? lcms->poor_peak low_intensity Low Intensity? lcms->low_intensity cross_reactivity Check Cross-Reactivity high_signal->cross_reactivity reagent_issue Check Reagents/ Protocol low_signal->reagent_issue column_issue Check Column/ Mobile Phase poor_peak->column_issue ms_issue Optimize MS Parameters low_intensity->ms_issue

References

How to address variability in 11-Ketoprogesterone assay results?

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding 11-Ketoprogesterone assays. Variability in results can arise from multiple factors, from sample handling to assay procedure. This resource is designed to help researchers, scientists, and drug development professionals identify and address these potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it measured?

This compound (11-KP4) is a C21 steroid hormone. It is synthesized from progesterone (B1679170) via the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2), which converts 11β-hydroxyprogesterone to this compound.[1][2][3] Its measurement is crucial in various research areas, including endocrinology and studies of metabolic syndromes, as it is part of steroid hormone pathways that can lead to potent androgens like 11-ketodihydrotestosterone (B1662675) (11KDHT).[1]

Q2: What is the principle behind a competitive ELISA for this compound?

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify small molecules like steroid hormones. In this format, this compound in the sample competes with a fixed amount of enzyme-labeled this compound (e.g., HRP-conjugate) for a limited number of binding sites on a specific antibody coated onto a microplate.[4][5][6] After an incubation and washing step, a substrate is added, which reacts with the enzyme to produce a colorimetric signal. The intensity of the color is inversely proportional to the concentration of this compound in the sample; a weaker signal means a higher concentration of the target analyte.[5][6]

Q3: Should I use serum or plasma for my samples? What anticoagulant is best?

Both serum and plasma can be used, but consistency is key. If using plasma, EDTA or heparin are common anticoagulants.[6] It is critical to note that for some steroids, the type of collection tube can influence results.[7] For maximum consistency, use the same sample type for all samples and standards within a study.

Q4: Do I need to perform an extraction on my samples?

Extraction is often recommended to measure the total (protein-bound and free) steroid concentration and to remove potential interfering substances from the sample matrix.[8] Different protocols using solvents like methanol, ethyl acetate, or diethyl ether can be used depending on the sample type.[8] Always validate your extraction protocol for recovery efficiency.

Troubleshooting Guide

Variability in assay results often falls into categories such as poor precision (high Coefficient of Variation, CV), inaccurate standard curves, or unexpected signal strength.

Issue 1: High Variability Between Replicates (Poor Precision)

High Coefficient of Variation (CV) between duplicate or triplicate wells is a common issue that points to procedural inconsistencies.

Possible Cause Recommended Solution
Inconsistent Pipetting Ensure pipettes are properly calibrated. Use fresh, properly fitted pipette tips for each transfer. When adding reagents, especially viscous ones, aspirate and dispense slowly and consistently. Pre-wet the tip by aspirating and dispensing the liquid back into the source container once before transferring to the plate.[9]
Inadequate Mixing Thoroughly mix all reagents before use.[9] After adding samples or reagents to wells, gently tap the plate to ensure a homogenous mixture, but avoid cross-contamination.
Temperature Gradients Allow all reagents and plates to equilibrate to room temperature before starting the assay.[10] Avoid stacking plates during incubation, as this can cause uneven temperature distribution, leading to "edge effects".[10]
Improper Washing Ensure all wells are filled and aspirated completely during each wash step. Check for clogged ports on automated plate washers. Insufficient washing can leave behind unbound reagents, increasing background and variability.[9][11]
Issue 2: Poor Standard Curve or Low Signal

An inaccurate standard curve or universally weak signal prevents accurate quantification of the target analyte.

Possible Cause Recommended Solution
Incorrect Reagent Preparation Double-check all calculations for standard dilutions and reagent preparations. Ensure standards and reagents have not expired and were stored correctly. Reconstitute lyophilized components as per the manufacturer's protocol, ensuring they are fully dissolved.
Degraded Reagents Avoid repeated freeze-thaw cycles of standards and antibodies by preparing aliquots.[10] Ensure enzyme conjugates have not been inactivated by improper storage or contaminants like sodium azide, which inhibits HRP activity.[9]
Inadequate Incubation Adhere strictly to the incubation times and temperatures specified in the protocol.[10] Shortened incubation can lead to insufficient binding and a weak signal.
Wrong Plate Reader Settings Verify that the plate reader is set to the correct wavelength for the substrate used (e.g., 450 nm for TMB).[4][9]
Issue 3: High Background Signal

High background signal reduces the dynamic range of the assay and can mask the signal from low-concentration samples.

Possible Cause Recommended Solution
Insufficient Washing Increase the number of wash cycles or the soak time during washes to more effectively remove unbound antibodies and conjugates.[10][11]
Non-specific Binding Ensure the blocking buffer is appropriate for the assay and has been incubated for the recommended time.[10] Adding a small amount of a non-ionic detergent like Tween-20 to wash buffers can help reduce non-specific binding.[12]
Reagent Concentration Too High The concentration of the detection antibody or enzyme conjugate may be too high. Perform a titration to determine the optimal concentration that provides a strong signal without elevating the background.[9]
Cross-Reactivity An antibody may be cross-reacting with other molecules in the sample matrix.[10] Check the manufacturer's data sheet for known cross-reactants. Sample extraction can help remove interfering substances.

Data Presentation

Table 1: Example Assay Performance Characteristics

The following table summarizes typical performance data for a competitive ELISA measuring a closely related C19 steroid, 11-Ketotestosterone (B164220). These values can serve as a benchmark for what to expect from an this compound assay.

Parameter Typical Value Source
Assay Range 8.2 - 2,000 pg/mL[5]
Analytical Sensitivity ~1.85 pg/mL[5][13]
Intra-Assay Precision (CV%) < 6%[5][13]
Inter-Assay Precision (CV%) < 8%[5]

Experimental Protocols

Protocol 1: Pre-Analytical Sample Handling for this compound

Pre-analytical stability is one of the most significant sources of variability. Studies on the related androgen, 11-ketotestosterone (11KT), have shown that concentrations can artificially increase if whole blood is left unseparated from cellular components.[14][15][16] Therefore, prompt processing is critical.

  • Blood Collection : Collect whole blood into appropriate tubes (e.g., serum separator tubes or EDTA tubes for plasma).

  • Critical Processing Window : Process samples within 2 hours of collection .[14][15] This is the most critical step for minimizing pre-analytical variability.

  • Centrifugation :

    • For serum, allow blood to clot at room temperature for 30-60 minutes.

    • Centrifuge samples at approximately 1,000 x g for 15-20 minutes at 2-8°C.[6]

  • Aliquoting : Immediately after centrifugation, carefully transfer the supernatant (serum or plasma) into clean, labeled cryovials. Avoid disturbing the cell layer.

  • Storage : Store aliquots at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[6]

Protocol 2: General this compound Competitive ELISA

This protocol outlines the general steps for a competitive ELISA. Always refer to the specific manufacturer's kit insert for detailed instructions, volumes, and incubation times.

  • Reagent Preparation : Prepare all reagents, standards, and samples as instructed. Allow all components to reach room temperature before use.

  • Standard Curve : Create a serial dilution of the this compound standard to generate a standard curve. A blank well (containing only buffer) and a zero standard well (B0, containing no analyte) must be included.

  • Sample Addition : Pipette standards and samples into the appropriate wells of the antibody-coated microplate.

  • Competitive Reaction : Add the this compound-HRP conjugate to all wells (except the blank). Then, add the specific polyclonal antibody. The plate is then incubated (e.g., for 1-2 hours at 37°C or overnight at 4°C) to allow competition for antibody binding sites.[5][6]

  • Washing : Aspirate the contents of the wells and wash the plate multiple times with the provided wash buffer. This removes any unbound materials.

  • Substrate Addition : Add TMB substrate to each well and incubate in the dark (e.g., 30 minutes at room temperature).[5][13] A blue color will develop.

  • Stopping the Reaction : Add Stop Solution (e.g., sulfuric acid) to each well. The color will change from blue to yellow.[4][13]

  • Data Acquisition : Read the absorbance of each well on a microplate reader at 450 nm within 10-15 minutes of adding the stop solution.[13]

  • Analysis : Calculate the average absorbance for each set of replicates. Generate a standard curve by plotting the absorbance versus the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Visualizations

Visual aids can help clarify complex workflows and relationships, pinpointing potential sources of error.

cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase (ELISA) SampleCollection Sample Collection (Serum or Plasma) Centrifugation Centrifugation (Within 2 hours) SampleCollection->Centrifugation Critical Time Point Aliquoting Aliquoting Supernatant Centrifugation->Aliquoting Storage Storage (-80°C) Aliquoting->Storage ReagentPrep Reagent Prep & Standard Dilution Storage->ReagentPrep Assay Start Incubation Competitive Incubation ReagentPrep->Incubation Washing Washing Step Incubation->Washing Develop Substrate & Stop Solution Washing->Develop Read Read Plate (450 nm) Develop->Read

Caption: General experimental workflow for this compound measurement.

node_sol node_sol Start High Variability in Results? HighCV High CVs between replicates? Start->HighCV Yes LowSignal Low Signal or Poor Curve? Start->LowSignal No Pipetting Pipetting HighCV->Pipetting HighBG High Background? LowSignal->HighBG No Reagents Reagents LowSignal->Reagents Yes Washing Washing HighBG->Washing Yes

Caption: Logic flowchart for troubleshooting common assay issues.

Progesterone Progesterone OH_Progesterone 11β-Hydroxyprogesterone Progesterone->OH_Progesterone CYP11B1/ CYP11B2 Keto_Progesterone This compound OH_Progesterone->Keto_Progesterone 11βHSD2

Caption: Simplified metabolic pathway to this compound.

References

Validation & Comparative

A Comparative Analysis of 11-Ketoprogesterone and 11β-hydroxyprogesterone Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the biological activities of 11-Ketoprogesterone and 11β-hydroxyprogesterone. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.

Core Functional Differences

11β-hydroxyprogesterone (11β-OHP) and this compound (11-KP) are closely related steroid hormones, interconverted by the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. Despite their structural similarity, they exhibit distinct profiles of activity, particularly concerning the mineralocorticoid receptor (MR).

11β-hydroxyprogesterone is a potent mineralocorticoid receptor agonist. It actively binds to and activates the MR, leading to downstream effects such as increased sodium absorption.[1] In contrast, This compound is reported to lack direct mineralocorticoid activity. [2][3] This fundamental difference in MR activation is a critical determinant of their respective physiological and potential pharmacological effects.

While 11-KP is considered to have no conventional glucocorticoid activity, it may exert effects through membrane-bound glucocorticoid receptors.[2] Furthermore, it serves as a substrate for enzymes like CYP17A1, leading to metabolites that can possess glucocorticoid activity.[4]

Both compounds are recognized as inhibitors of 11β-HSD enzymes, which are crucial for regulating the availability of active glucocorticoids to their receptors.[2][5]

Quantitative Comparison of Biological Activities

The following table summarizes the key quantitative data available for this compound and 11β-hydroxyprogesterone.

ParameterThis compound (11-KP)11β-hydroxyprogesterone (11β-OHP)
Mineralocorticoid Activity
Receptor ActivityReported to lack mineralocorticoid activity.[2][3]Potent MR agonist.[1][5]
EC50 (MR Transactivation)Data not available0.05 µM (in COS-7 cells expressing human MR).[1]
Glucocorticoid Activity
Receptor ActivityLacks conventional glucocorticoid activity; may act via membrane GRs.[2]Data not specified in the provided results.
Enzyme Inhibition
11β-HSD1 Inhibition (IC50)Reported as an inhibitor, but quantitative data not available.[2]1 µM.[1]
11β-HSD2 Inhibition (IC50)Reported as an inhibitor, but quantitative data not available.[2]0.140 µM.[1]

Signaling and Metabolic Pathways

The interplay between this compound and 11β-hydroxyprogesterone is primarily governed by the 11β-HSD enzymes. 11β-HSD2 catalyzes the conversion of the active 11β-OHP to the inactive 11-KP, while 11β-HSD1 can facilitate the reverse reaction. This enzymatic regulation is a key mechanism for controlling local steroid hormone activity.

G cluster_enzymes Enzymatic Conversion P4 Progesterone CYP11B1 CYP11B1 / CYP11B2 P4->CYP11B1 OHP 11β-hydroxyprogesterone MR Mineralocorticoid Receptor OHP->MR Agonist HSD2 11β-HSD2 OHP->HSD2 KP This compound HSD1 11β-HSD1 KP->HSD1 Response Mineralocorticoid Response (e.g., Na+ reabsorption) MR->Response CYP11B1->OHP HSD2->KP Inactivation HSD1->OHP Reactivation G A Cell Culture (e.g., COS-7, HEK293) B Co-transfection with: 1. Human MR expression vector 2. MMTV-luciferase reporter plasmid A->B C Incubation with varying concentrations of 11β-hydroxyprogesterone or this compound B->C D Cell Lysis and Luciferase Assay C->D E Data Analysis: Calculate EC50 values D->E

References

A Researcher's Guide to the Analytical Validation of 11-Ketoprogesterone: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of steroid hormones, the accurate quantification of 11-Ketoprogesterone is critical. This guide provides an objective comparison of a novel Ultra-Performance Convergence Chromatography-Tandem Mass Spectrometry (UPC²-MS/MS) method against established analytical techniques, supported by experimental data to inform methodological choices in research and clinical settings.

This compound, a key metabolite in the backdoor pathway of androgen synthesis, is gaining prominence in endocrinology research. Its accurate measurement is pivotal for understanding various physiological and pathological states. This guide delves into the validation of a new UPC²-MS/MS assay and compares its performance with traditional methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays.

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound quantification hinges on a balance of sensitivity, specificity, throughput, and cost. While mass spectrometry-based methods offer superior specificity, immunoassays provide a high-throughput, cost-effective alternative.

ParameterUPC²-MS/MS (New Method)LC-MS/MS (Alternative)GC-MS (Alternative)Immunoassay (Alternative)
Linearity (R²) >0.99>0.99>0.99Variable, depends on kit
Accuracy (% Recovery) Average 102.42%[1][2]95.3% - 111.6% (for 11-ketotestosterone)[3]Typically within ±15% (for general steroid panels)[4]Can be affected by cross-reactivity
Precision (%RSD) <16% (inter-day)[1][2]<5.3% (inter-assay for 11-ketotestosterone)[3]<15% (for general steroid panels)[4]Typically <15% (intra-assay)
Limit of Quantification (LOQ) 0.02 - 100 ng/mL[1][2]0.24 nmol/L (for 11-ketotestosterone)[3]Analyte dependent, generally in low ng/mL rangeAnalyte and kit dependent
Specificity HighHighHighModerate to Low (potential for cross-reactivity)
Throughput High (15 min run-time per sample)[1]Moderate to HighLow to ModerateVery High
Sample Preparation Solid Phase ExtractionLiquid-Liquid or Solid Phase ExtractionDerivatization often requiredMinimal

Table 1: Comparison of Quantitative Performance of Analytical Methods for this compound. Data for LC-MS/MS and GC-MS are based on performance characteristics for structurally similar steroids where direct data for this compound is limited.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of the key experimental protocols.

UPC²-MS/MS Method for this compound

This novel method allows for the simultaneous quantification of 52 steroid hormones, including this compound, from serum samples.

  • Sample Preparation: Serum samples undergo solid-phase extraction (SPE) to isolate the steroid fraction.

  • Chromatographic Separation: The extracted steroids are separated using an Acquity UPC² system with a gradient elution over a 15-minute run time.

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor and product ion transitions are monitored for each analyte to ensure specificity.

  • Quantification: Absolute quantification is achieved using deuterium-labeled internal standards for key analytes.[1][2]

Conventional LC-MS/MS

A widely used method for the targeted quantification of steroids.

  • Sample Preparation: Typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) of the serum sample. An internal standard (e.g., a stable isotope-labeled version of the analyte) is added prior to extraction.

  • Chromatographic Separation: Reversed-phase ultra-high-performance liquid chromatography (UHPLC) is commonly employed to separate the steroids.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in MRM mode is used for detection and quantification.

  • Data Analysis: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

A classic and powerful technique for steroid analysis, particularly for comprehensive profiling.

  • Sample Preparation: Requires hydrolysis of conjugated steroids followed by extraction. A critical step is the chemical derivatization of the steroids to increase their volatility and improve chromatographic performance.

  • Chromatographic Separation: The derivatized steroids are separated on a capillary gas chromatography column.

  • Mass Spectrometric Detection: A mass spectrometer, often a single quadrupole or time-of-flight (TOF) analyzer, is used for detection.

  • Identification: Steroids are identified based on their retention time and mass spectrum.

Immunoassay (ELISA)

A high-throughput method commonly used for screening purposes.

  • Principle: Based on the competitive binding of this compound in the sample and a labeled this compound tracer to a limited number of specific antibodies.

  • Procedure: The sample is incubated in a microplate well coated with antibodies. The amount of bound tracer is inversely proportional to the concentration of this compound in the sample.

  • Detection: The signal, typically colorimetric or chemiluminescent, is measured using a microplate reader.

  • Quantification: The concentration is determined by comparing the signal to a standard curve. A significant drawback is the potential for cross-reactivity with other structurally similar steroids, which can lead to inaccurate results.[5]

Visualizing the Molecular Landscape

Understanding the biological context and the analytical workflow is facilitated by clear visualizations.

Backdoor Pathway of Androgen Synthesis Progesterone Progesterone 11-hydroxyprogesterone 11-hydroxyprogesterone Progesterone->11-hydroxyprogesterone This compound This compound 11-hydroxyprogesterone->this compound HSD11B2 11-ketodihydrotestosterone 11-ketodihydrotestosterone This compound->11-ketodihydrotestosterone Metabolites Metabolites This compound->Metabolites

Caption: Simplified backdoor pathway of androgen synthesis leading to this compound.

Analytical_Method_Validation_Workflow cluster_Phase1 Method Development cluster_Phase2 Method Performance cluster_Phase3 Method Application Selectivity_Specificity Selectivity & Specificity Linearity_Range Linearity & Range Selectivity_Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Stability Robustness->Stability

Caption: Key stages in the validation of a new analytical method.

References

A Head-to-Head Battle: Cross-validation of ELISA and LC-MS/MS for 11-Ketoprogesterone Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the analytical landscape for steroid hormone quantification, the choice between an immunoassay and mass spectrometry is a critical one. This guide provides a comprehensive cross-validation of two prominent methods for measuring 11-Ketoprogesterone (11-KP), a steroid hormone of growing interest: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This compound is a C21 steroid that can be biosynthesized from progesterone (B1679170) by the action of 11β-hydroxylase and 11β-hydroxysteroid dehydrogenase type 2.[1][2] Its accurate measurement is crucial for understanding its physiological and pathophysiological roles. This guide presents a detailed comparison of ELISA and LC-MS/MS, summarizing their performance characteristics, outlining their experimental protocols, and providing a visual representation of the analytical workflows. While direct comparative studies on this compound are limited, this guide draws upon extensive data from cross-validation studies of structurally similar steroid hormones to provide a robust comparison.

Method Comparison: A Tale of Two Techniques

The choice between ELISA and LC-MS/MS for 11-KP measurement hinges on a trade-off between throughput, cost, and analytical specificity. While ELISA offers a high-throughput and cost-effective solution, LC-MS/MS provides superior specificity and accuracy, which is crucial for distinguishing between structurally similar steroid hormones.[3][4]

Table 1: Comparison of Performance Characteristics for Steroid Hormone Analysis

FeatureELISALC-MS/MS
Principle Competitive binding of labeled and unlabeled antigen to a limited number of antibody binding sites.Separation by chromatography followed by mass-based detection and fragmentation for specific identification.
Specificity Generally lower; potential for cross-reactivity with structurally similar steroids.High; capable of distinguishing between isomers and closely related compounds.[4][5]
Sensitivity Varies by kit, typically in the pg/mL to ng/mL range.[6]Generally high, often reaching sub-pg/mL to low pg/mL levels.[5][7]
Accuracy Can be affected by matrix effects and cross-reactivity, sometimes leading to over or underestimation.[8][9]High; considered the "gold standard" for steroid analysis due to its high specificity and use of internal standards.[4]
Precision (CV%) Intra-assay CVs are typically <10%, while inter-assay CVs can be <15%.[8]Intra- and inter-assay CVs are generally <15%.[7]
Throughput High; suitable for screening large numbers of samples.Lower; more time-consuming per sample, although automation is improving throughput.
Cost Lower cost per sample and for initial instrument setup.Higher initial instrument cost and cost per sample.
Sample Volume Typically requires a small sample volume (e.g., 50-100 µL).Can require larger sample volumes for extensive purification, though modern methods are reducing this need.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for quantifying this compound using ELISA and LC-MS/MS.

ELISA_Workflow cluster_ELISA ELISA Workflow Sample_Prep Sample Preparation (e.g., dilution, extraction) Add_Sample Add Sample/Standard to Antibody-Coated Plate Sample_Prep->Add_Sample Add_Conjugate Add Enzyme-Conjugate Add_Sample->Add_Conjugate Incubate Incubate (Competitive Binding) Add_Conjugate->Incubate Wash Wash to Remove Unbound Reagents Incubate->Wash Add_Substrate Add Substrate Wash->Add_Substrate Color_Development Color Development Add_Substrate->Color_Development Stop_Reaction Stop Reaction Color_Development->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance Data_Analysis Data Analysis (Standard Curve) Read_Absorbance->Data_Analysis

ELISA experimental workflow.

LCMS_Workflow cluster_LCMS LC-MS/MS Workflow Sample_Prep_LCMS Sample Preparation (e.g., protein precipitation, LLE, SPE) Add_IS Add Internal Standard Sample_Prep_LCMS->Add_IS LC_Separation Liquid Chromatography (Separation) Add_IS->LC_Separation Ionization Ionization (e.g., ESI, APCI) LC_Separation->Ionization MS1 Mass Spectrometry (MS1) (Precursor Ion Selection) Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Tandem Mass Spectrometry (MS2) (Product Ion Detection) CID->MS2 Data_Analysis_LCMS Data Analysis (Quantification) MS2->Data_Analysis_LCMS

LC-MS/MS experimental workflow.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for this compound analysis using ELISA and LC-MS/MS, based on established methods for similar steroid hormones.

This compound ELISA Protocol

This protocol is based on a competitive ELISA format.

  • Sample Preparation : Depending on the sample matrix (e.g., serum, plasma, tissue culture supernatant), samples may require dilution with the provided assay buffer or an extraction step to remove interfering substances.[10][11]

  • Standard Curve Preparation : Prepare a serial dilution of the this compound standard to generate a standard curve.

  • Assay Procedure :

    • Add standards and samples to the appropriate wells of the antibody-coated microplate.[12]

    • Add the this compound-enzyme conjugate (e.g., HRP-linked) to each well.[13]

    • Incubate the plate to allow for competitive binding between the 11-KP in the sample/standard and the enzyme-linked 11-KP for the limited antibody binding sites.[10]

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution (e.g., TMB) and incubate to allow for color development. The intensity of the color is inversely proportional to the concentration of 11-KP in the sample.[14]

    • Stop the reaction with a stop solution.

    • Read the absorbance at the appropriate wavelength using a microplate reader.[13]

  • Data Analysis : Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. Use this curve to determine the concentration of 11-KP in the samples.

This compound LC-MS/MS Protocol

This protocol is based on a published method for the analysis of 11-oxygenated steroids.[15][16]

  • Sample Preparation :

    • Add an internal standard (e.g., deuterated this compound) to the samples.

    • Perform protein precipitation using a solvent like acetonitrile.[17][18]

    • For cleaner samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be performed.

    • Evaporate the supernatant to dryness and reconstitute the residue in a mobile phase-compatible solvent.

  • LC Separation :

    • Inject the reconstituted sample into a liquid chromatography system.

    • Separate the analytes using a suitable column (e.g., C18) and a gradient elution with appropriate mobile phases (e.g., water with formic acid and methanol (B129727) with formic acid).[17]

  • MS/MS Detection :

    • The eluent from the LC is introduced into the mass spectrometer.

    • Analytes are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion (the molecular ion of 11-KP) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high specificity.

  • Data Analysis : The concentration of 11-KP is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the standard.

Cross-Validation: The Logical Framework

The process of cross-validating ELISA and LC-MS/MS involves a systematic comparison of the results obtained from both methods to assess the performance of the ELISA against the more specific LC-MS/MS.

CrossValidation cluster_CV Cross-Validation Logic Sample_Cohort Select Representative Sample Cohort Analyze_ELISA Analyze Samples with ELISA Sample_Cohort->Analyze_ELISA Analyze_LCMS Analyze Samples with LC-MS/MS Sample_Cohort->Analyze_LCMS Compare_Results Compare Quantitative Results Analyze_ELISA->Compare_Results Analyze_LCMS->Compare_Results Correlation Correlation Analysis (e.g., Pearson, Spearman) Compare_Results->Correlation Agreement Agreement Analysis (e.g., Bland-Altman plot) Compare_Results->Agreement Bias Assess for Systematic Bias Compare_Results->Bias Evaluate_Performance Evaluate ELISA Performance Correlation->Evaluate_Performance Agreement->Evaluate_Performance Bias->Evaluate_Performance Conclusion Draw Conclusions on ELISA Suitability Evaluate_Performance->Conclusion

Logical flow of cross-validation.

Conclusion: Choosing the Right Tool for the Job

Both ELISA and LC-MS/MS are powerful techniques for the quantification of this compound, each with its own set of advantages and limitations.

  • ELISA is a cost-effective and high-throughput method, making it well-suited for large-scale screening studies where relative changes in 11-KP levels are of primary interest. However, the potential for cross-reactivity with other steroids necessitates careful validation of the assay for the specific sample matrix being investigated.

  • LC-MS/MS offers unparalleled specificity and accuracy, establishing it as the gold standard for steroid hormone analysis.[4] It is the preferred method for studies requiring precise and accurate quantification, especially when distinguishing between closely related steroid isomers is critical. While traditionally having a lower throughput, advancements in automation are continually improving its efficiency.

Ultimately, the choice of method should be guided by the specific research question, the required level of analytical rigor, and the available resources. For exploratory studies and large cohort screening, a well-validated ELISA can be a valuable tool. For definitive quantification and studies where specificity is paramount, LC-MS/MS remains the method of choice. Cross-validation is essential to understand the limitations of an ELISA and to ensure that the generated data is reliable for its intended purpose.

References

11-Ketoprogesterone vs. Progesterone: A Comparative Analysis of Biological Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological potency of 11-Ketoprogesterone and progesterone (B1679170), focusing on their interaction with the progesterone receptor (PR). The information presented is based on available experimental data to assist researchers in understanding the distinct pharmacological profiles of these two steroids.

Executive Summary

Quantitative Comparison of Biological Potency

The following table summarizes the available quantitative and qualitative data on the biological potency of this compound and progesterone concerning the progesterone receptor.

ParameterProgesteroneThis compoundReference
Binding Affinity (Ki) High affinity (nM range)Not reported; inferred to be very low to negligible[2][3]
Progestogenic Activity Potent AgonistDevoid of activity[1]
Functional Assay (EC50) Potent activation (nM range)No significant activation expectedN/A

Other Reported Biological Activities

It is noteworthy that this compound, while inactive at the progesterone receptor, exhibits other biological effects. It has been shown to influence carbohydrate metabolism and act as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD).[1][4] Furthermore, it is a known metabolite in the "backdoor" pathway of androgen synthesis.[5] These activities are distinct from the classical progesterone signaling pathway.

Signaling Pathways

The canonical signaling pathway for progesterone involves its binding to the intracellular progesterone receptor, which then translocates to the nucleus and acts as a transcription factor to regulate gene expression. Given that this compound lacks significant affinity for the progesterone receptor, it does not activate this signaling cascade.

Progesterone_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR_HSP Inactive PR-HSP Complex Progesterone->PR_HSP Binds PR Progesterone Receptor (PR) PR_Active Active PR Dimer PR->PR_Active Dimerization HSP Heat Shock Proteins (HSP) PR_HSP->PR HSP Dissociation PRE Progesterone Response Element (PRE) PR_Active->PRE Binds Gene Target Gene PRE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein mRNA->Protein Translation Biological Response Biological Response Protein->Biological Response This compound This compound This compound->PR_HSP No significant binding Binding_Assay_Workflow A Prepare Serial Dilutions (Progesterone & this compound) C Add Diluted Compounds to Wells A->C B Combine PR-LBD and Labeled Progestin in Microplate B->C D Incubate to Reach Equilibrium C->D E Measure Bound Ligand (Scintillation or Fluorescence Polarization) D->E F Generate Competition Curve and Calculate IC50/Ki E->F Transactivation_Assay_Workflow A Seed PR-expressing Cells in Plate B Co-transfect with PRE-reporter and Control Plasmids A->B C Treat Cells with Serial Dilutions of Compounds B->C D Incubate for 18-24 hours C->D E Lyse Cells and Measure Reporter Gene Activity D->E F Normalize Data and Generate Dose-Response Curve E->F G Calculate EC50/IC50 F->G

References

11-Ketoprogesterone: A Low-Affinity Ligand for the Mineralocorticoid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of steroid hormones for their receptors is paramount. This guide provides a comparative analysis of 11-Ketoprogesterone's interaction with the mineralocorticoid receptor (MR), placing its binding affinity and functional activity in the context of established MR ligands.

The mineralocorticoid receptor plays a crucial role in regulating electrolyte and water balance, primarily through the actions of its principal agonist, aldosterone. The specificity of this signaling pathway is critical, as the MR can also bind with high affinity to glucocorticoids, such as cortisol, which circulate at much higher concentrations. A key mechanism for protecting the MR from illicit activation by glucocorticoids is the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). This enzyme converts cortisol to cortisone, which has a low affinity for the MR. Similarly, progesterone (B1679170) and its metabolites can interact with the MR, exhibiting a range of agonistic and antagonistic activities.

This guide focuses on this compound, a metabolite of progesterone, and its specificity for the mineralocorticoid receptor. By comparing its binding and functional data with that of other known MR ligands, we aim to provide a clear perspective on its potential physiological role and utility as a research tool.

Comparative Analysis of Ligand-Receptor Interactions

The following table summarizes the binding affinities and functional activities of this compound and other relevant compounds for the human mineralocorticoid receptor (hMR). The data is compiled from a comprehensive study by Quinkler et al. (2002), which systematically evaluated a series of progesterone metabolites. While direct data for this compound was not available in this specific study, the data for the structurally related 11α-OH-progesterone and 11β-OH-progesterone provide valuable insights. The general principle, supported by multiple studies, is that 11-keto steroids exhibit significantly reduced affinity for the MR.

CompoundRelative Binding Affinity (RBA) vs. AldosteroneAgonistic Activity (% of Aldosterone's Max. Response)Antagonistic Activity (% Inhibition of Aldosterone Response)
Aldosterone100%100%-
Cortisol~100%Agonist-
Progesterone~120%~10%Potent Antagonist
11β-OH-Progesterone ~150% ~9% Weak Antagonist
11α-OH-Progesterone <1% ~5% Weak Antagonist
SpironolactoneHighAntagonistPotent Antagonist
EplerenoneHighAntagonistPotent Antagonist

Note: The binding affinity of this compound is expected to be very low, likely in the range of or lower than 11α-OH-Progesterone, due to the presence of the 11-keto group.

Mineralocorticoid Receptor Signaling Pathway

The activation of the mineralocorticoid receptor by an agonist, such as aldosterone, initiates a signaling cascade that ultimately leads to changes in gene expression. This pathway is fundamental to the physiological effects of mineralocorticoids.

MR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Aldosterone (Agonist) MR_complex MR-Hsp90 Complex Ligand->MR_complex Binds MR_active Activated MR MR_complex->MR_active Conformational Change & Hsp90 Dissociation MR_dimer MR Dimer MR_active->MR_dimer Dimerization cluster_nucleus cluster_nucleus MR_active->cluster_nucleus MRE Mineralocorticoid Response Element (MRE) MR_dimer->MRE Binds to DNA Transcription Gene Transcription MRE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein mRNA->Protein Translation (in Cytoplasm) Physiological_Effect Physiological Effect (e.g., Na+ reabsorption) Protein->Physiological_Effect Leads to

Mineralocorticoid Receptor (MR) signaling pathway.

Experimental Protocols

The determination of binding affinity and functional activity of compounds like this compound for the mineralocorticoid receptor relies on established in vitro assays. Below are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the receptor by competing with a radiolabeled ligand.

Objective: To determine the relative binding affinity (RBA) of a test compound for the mineralocorticoid receptor.

Materials:

  • Human mineralocorticoid receptor (hMR) preparation (e.g., from recombinant expression systems or tissue homogenates).

  • Radiolabeled ligand (e.g., [³H]-Aldosterone).

  • Unlabeled test compounds (e.g., this compound, Aldosterone, Cortisol).

  • Assay buffer (e.g., Tris-HCl buffer with additives).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Incubation: A constant concentration of hMR preparation and [³H]-Aldosterone are incubated with varying concentrations of the unlabeled test compound in the assay buffer. A control incubation with only the radiolabeled ligand is also prepared to determine total binding. Non-specific binding is determined in the presence of a high concentration of unlabeled aldosterone.

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer to remove any unbound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation. The RBA is calculated relative to the affinity of a reference compound (e.g., aldosterone).

Reporter Gene Assay

This assay measures the functional activity of a compound (agonist or antagonist) by quantifying the transcription of a reporter gene under the control of a mineralocorticoid-responsive promoter.

Objective: To determine if a test compound acts as an agonist or antagonist of the mineralocorticoid receptor and to quantify its potency (EC50 or IC50).

Materials:

  • A suitable host cell line (e.g., HEK293, CV-1) that does not endogenously express the MR.

  • An expression vector containing the full-length human MR cDNA.

  • A reporter vector containing a luciferase or β-galactosidase gene under the control of a promoter with multiple mineralocorticoid response elements (MREs).

  • A transfection reagent.

  • Cell culture medium and supplements.

  • Test compounds.

  • Lysis buffer and substrate for the reporter enzyme.

  • Luminometer or spectrophotometer.

Procedure:

  • Transfection: The host cells are co-transfected with the MR expression vector and the MRE-reporter vector.

  • Cell Plating: After transfection, the cells are plated in multi-well plates and allowed to adhere.

  • Compound Treatment:

    • Agonist Mode: The cells are treated with varying concentrations of the test compound.

    • Antagonist Mode: The cells are treated with a fixed, sub-maximal concentration of a known agonist (e.g., aldosterone) in the presence of varying concentrations of the test compound.

  • Incubation: The cells are incubated for a period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

  • Cell Lysis and Assay: The cells are lysed, and the activity of the reporter enzyme is measured by adding the appropriate substrate and quantifying the light output (for luciferase) or color change (for β-galactosidase).

  • Data Analysis: The reporter gene activity is normalized to a control (e.g., total protein concentration). For agonist activity, the EC50 (the concentration that produces 50% of the maximal response) is determined. For antagonist activity, the IC50 (the concentration that inhibits 50% of the agonist-induced response) is calculated.

Experimental Workflow for Assessing Receptor Specificity

The process of characterizing a novel compound's interaction with a receptor typically follows a structured workflow, starting from initial binding studies to functional characterization.

Experimental_Workflow cluster_phase1 Phase 1: Binding Affinity cluster_phase2 Phase 2: Functional Activity cluster_phase3 Phase 3: Specificity & Comparison Binding_Assay Radioligand Binding Assay Determine_Ki Determine Ki / IC50 Binding_Assay->Determine_Ki Compare_Data Compare with Known Ligands (Agonists & Antagonists) Determine_Ki->Compare_Data Reporter_Assay_Agonist Reporter Gene Assay (Agonist Mode) Determine_EC50 Determine EC50 Reporter_Assay_Agonist->Determine_EC50 Determine_EC50->Compare_Data Reporter_Assay_Antagonist Reporter Gene Assay (Antagonist Mode) Determine_IC50_func Determine IC50 Reporter_Assay_Antagonist->Determine_IC50_func Determine_IC50_func->Compare_Data Conclusion Draw Conclusion on Specificity and Potency Compare_Data->Conclusion

Workflow for characterizing ligand-receptor interactions.

A Comparative Analysis of the Metabolic Fates of 11-Ketoprogesterone and Progesterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Metabolic Pathways, Enzymatic Kinetics, and Experimental Methodologies for 11-Ketoprogesterone and Progesterone (B1679170).

This guide provides a comprehensive comparison of the metabolic fates of this compound and its parent compound, progesterone. A thorough understanding of their distinct metabolic pathways is paramount for the development of novel therapeutics and for interpreting physiological and pharmacological responses. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the complex metabolic networks involved.

Introduction

Progesterone, a crucial steroid hormone, undergoes extensive metabolism that significantly influences its biological activity and therapeutic efficacy. This compound, a derivative of progesterone, has its own unique metabolic profile that can lead to different physiological effects. This guide delves into the metabolic transformations of these two steroids, providing a side-by-side comparison of the key enzymes, metabolites, and kinetic parameters that govern their biotransformation.

Metabolic Pathways: A Tale of Two Steroids

The metabolic pathways of progesterone and this compound, while sharing some common enzymatic machinery, diverge significantly, leading to distinct sets of metabolites with varied biological activities.

Progesterone Metabolism: Progesterone is extensively metabolized in the liver and other tissues. The primary pathways involve reduction of its A-ring by 5α- and 5β-reductases, and hydroxylation at various positions by cytochrome P450 (CYP) enzymes, most notably CYP3A4.[1][2][3] The reduction of progesterone by 5α-reductase and 5β-reductase leads to the formation of 5α-dihydroprogesterone (5α-DHP) and 5β-dihydroprogesterone (5β-DHP), respectively.[1] These metabolites can be further reduced by 3α- and 3β-hydroxysteroid dehydrogenases (HSDs) to form neuroactive steroids such as allopregnanolone (B1667786) and pregnanolone.[1] Hydroxylation by CYP3A4 is another major route of progesterone metabolism.[4]

This compound Metabolism: this compound is formed from progesterone via a two-step process involving hydroxylation at the 11β-position by CYP11B1 or CYP11B2 to form 11β-hydroxyprogesterone, followed by oxidation by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).[5][6] The metabolism of this compound itself involves reduction by 5α-reductase (SRD5A) and aldo-keto reductase 1C2 (AKR1C2).[5] A key metabolic route for this compound is the "backdoor pathway," which can lead to the formation of potent androgens such as 11-ketodihydrotestosterone (B1662675) (11KDHT).[5][7]

The following diagram illustrates the primary metabolic pathways of progesterone.

Progesterone_Metabolism Progesterone Progesterone P5a_DHP 5α-Dihydroprogesterone Progesterone->P5a_DHP 5α-reductase P5b_DHP 5β-Dihydroprogesterone Progesterone->P5b_DHP 5β-reductase OH_Progesterone Hydroxylated Metabolites Progesterone->OH_Progesterone CYP3A4 Allopregnanolone Allopregnanolone P5a_DHP->Allopregnanolone 3α-HSD Pregnanolone Pregnanolone P5b_DHP->Pregnanolone 3α-HSD

Progesterone Metabolic Pathway.

The metabolic pathway of this compound is depicted in the diagram below, highlighting its formation from progesterone and subsequent transformation.

This compound Metabolic Pathway.

Quantitative Comparison of Metabolic Parameters

A direct quantitative comparison of the metabolic stability and enzymatic kinetics of this compound and progesterone is essential for understanding their relative pharmacological profiles. While direct comparative studies are limited, data from various sources can be compiled to provide insights.

SubstrateEnzymeParameterValueReference
Progesterone 5α-reductase (stromal)Km27.7 nM[8]
5α-reductase (epithelial)Km~3-4 fold lower than stromal[8]
CYP3A4Km (for 6β-hydroxylation)Varies[4][9]
CYP3A5Km (for 6β-hydroxylation)Approx. 2x that of CYP3A4[4]
11β-Hydroxyprogesterone 11β-HSD2Apparent KmNot specified[6]
Apparent VmaxNot specified[6]

Experimental Protocols

To facilitate further research, this section provides a detailed methodology for a comparative in vitro metabolism study of this compound and progesterone.

In Vitro Metabolism Assay Using Human Liver Microsomes

This protocol is designed to assess the metabolic stability of this compound and progesterone in human liver microsomes (HLMs).

Materials:

  • Human liver microsomes (pooled from multiple donors)

  • This compound and Progesterone

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard (e.g., a structurally similar, stable compound)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of this compound and progesterone in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine human liver microsomes (final protein concentration, e.g., 0.5 mg/mL), phosphate buffer, and the test compound (final concentration, e.g., 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination:

    • Immediately terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge to precipitate proteins.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Analyze the disappearance of the parent compound (this compound or progesterone) over time using a validated LC-MS/MS method.[10][11][12]

    • The LC system should be capable of separating the parent compound from its metabolites. A C18 or similar reversed-phase column is often suitable.[11][12]

    • The MS/MS should be operated in multiple reaction monitoring (MRM) mode for sensitive and specific quantification.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point.

  • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of each compound.

The following diagram outlines the general workflow for this in vitro metabolism experiment.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Microsomes Prepare Microsome Suspension Incubate Incubate at 37°C Prep_Microsomes->Incubate Prep_Substrates Prepare Substrate Solutions Prep_Substrates->Incubate Prep_Cofactors Prepare Cofactor Solution Add_Cofactors Initiate with Cofactors Incubate->Add_Cofactors Terminate Terminate Reaction Add_Cofactors->Terminate Time points Process Process Samples Terminate->Process LCMS LC-MS/MS Analysis Process->LCMS Data Data Analysis LCMS->Data

In Vitro Metabolism Workflow.

Conclusion

The metabolic fates of this compound and progesterone are distinct, with implications for their biological activities. Progesterone is primarily metabolized through reductive and oxidative pathways, leading to a variety of metabolites, including neuroactive steroids. In contrast, this compound's metabolism can lead to the formation of potent androgens via the backdoor pathway.

A significant gap in the current knowledge is the lack of direct comparative quantitative data on the metabolism of these two compounds. The provided experimental protocol offers a framework for researchers to conduct such studies, which would be invaluable for a more complete understanding of their pharmacology and for the development of new steroid-based therapies. Future research should focus on determining the kinetic parameters of the key enzymes involved in this compound metabolism to allow for a more direct and comprehensive comparison with progesterone.

References

A Head-to-Head Comparison of Commercially Available Antibodies for the Detection of 11-Ketoprogesterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of 11-Ketoprogesterone, a steroid hormone implicated in various physiological and pathophysiological processes, is crucial for advancing research in endocrinology and drug development. The selection of a high-quality antibody is paramount for the generation of accurate and reproducible immunoassay data. This guide provides a head-to-head comparison of commercially available antibodies with potential utility for the detection of this compound. Due to a lack of antibodies marketed specifically for this compound, this comparison focuses on anti-progesterone antibodies that utilize an 11-position conjugated immunogen, as these are the most likely candidates to exhibit cross-reactivity with this compound.

Data Presentation: Summary of Antibody Performance

The following table summarizes the key characteristics of commercially available anti-progesterone antibodies that are potential candidates for this compound detection. It is important to note that direct performance data for this compound is largely unavailable from manufacturers. The cross-reactivity data presented is for structurally similar steroids and should be considered indicative of potential cross-reactivity with this compound. Researchers are strongly encouraged to perform in-house validation to confirm the suitability of these antibodies for their specific applications.

Antibody/Kit Supplier Catalog No. Host Clonality Immunogen Validated Applications Reported Cross-Reactivity with 11-Substituted Progesterones Other Relevant Cross-Reactivity Data
Anti-Progesterone C-11 Pantex124-6RabbitMonoclonal11 alpha-Hydroxyprogesterone hemisuccinyl-CH3 BSAEIA, ELISAData not provided. General statement of "insignificant cross-reaction with related steroids".[1][2]Data not provided.
Progesterone (B1679170) ELISA Kit Diagnostics Biochem Canada Inc.CAN-P-410N/A (Kit)Polyclonal (antibody coated plate)Not explicitly stated, but likely an 11-substituted progesterone conjugate based on cross-reactivity.ELISA11α-OH-Progesterone: 100% [3]Deoxycorticosterone: 1.7%, 17-OH-Progesterone: 0.4%, Corticosterone: 0.3%, Pregnenolone: 0.2%[3]
Anti-11α-hydroxyprogesterone monoclonal antibody, clone 11AOHP Creative DiagnosticsCABT-ZB013MouseMonoclonal11α-hydroxyprogesterone with carrier proteinELISA, LFIANot applicable (target is 11α-hydroxyprogesterone). High potential for this compound cross-reactivity.Data not provided.
Progesterone Antibody Caltag MedsystemsN/AMouseMonoclonalProgesterone-11a-hemisuccinate conjugated to bovine serum albumin (Pr11a-HMS-BSA)ELISAData not provided for 11-keto or 11-hydroxy progesterone.5-beta-Pregnane-3,20-dione: 48%, 5-alpha-Pregnane-3,20-dione: 26.4%, 17-alpha-Hydroxyprogesterone: 2.5%[4]
Progesterone-11-BSA Antibody United States BiologicalP9006-51MouseMonoclonalProgesterone-11-BSARIAData not provided for 11-keto or 11-hydroxy progesterone.17-OH-Progesterone: 18%, Pregnenolone: 0.6%, Cortisol: ~0.1%, Testosterone: ~0.1%[5]

Experimental Protocols

Accurate assessment of antibody performance requires robust experimental protocols. The following are detailed methodologies for key experiments relevant to the evaluation of this compound antibodies.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Steroid Hormone Quantification

This protocol describes a competitive ELISA, a common method for quantifying small molecules like steroid hormones.

Materials:

  • Microtiter plate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG).

  • This compound standard of known concentration.

  • The anti-progesterone/11-Ketoprogesterone antibody to be tested.

  • This compound conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).

  • Assay Buffer (e.g., phosphate-buffered saline with a protein carrier like BSA).

  • Wash Buffer (e.g., PBS with a mild detergent like Tween-20).

  • Substrate Solution (e.g., TMB for HRP).

  • Stop Solution (e.g., dilute sulfuric or phosphoric acid).

  • Microplate reader.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the this compound standard in Assay Buffer to generate a standard curve. Dilute the primary antibody and the enzyme-conjugated this compound to their optimal concentrations in Assay Buffer.

  • Competitive Binding:

    • Add a fixed volume of the this compound standard or unknown sample to each well of the microtiter plate.

    • Add a fixed volume of the diluted primary antibody to each well.

    • Add a fixed volume of the diluted this compound-enzyme conjugate to each well.

    • Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature or 37°C to allow for competitive binding.

  • Washing: Aspirate the contents of the wells and wash the plate multiple times with Wash Buffer to remove any unbound reagents.

  • Substrate Reaction: Add the Substrate Solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development.

  • Stopping the Reaction: Add the Stop Solution to each well to terminate the enzyme-substrate reaction.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the this compound standards. The concentration of this compound in the unknown samples can then be determined by interpolating their absorbance values on the standard curve.

Protocol for Determining Antibody Cross-Reactivity

This protocol outlines the steps to assess the specificity of an antibody by measuring its cross-reactivity with other structurally related steroids.

Materials:

  • All materials required for the competitive ELISA protocol.

  • A panel of steroid hormones to be tested for cross-reactivity (e.g., progesterone, 11α-hydroxyprogesterone, cortisol, testosterone).

Procedure:

  • Prepare Standard Curves:

    • Generate a standard curve for the primary target (this compound) as described in the competitive ELISA protocol.

    • For each potentially cross-reacting steroid, prepare a series of dilutions and run a competitive ELISA in the same manner as the primary target.

  • Determine the 50% Inhibition Concentration (IC50):

    • From the standard curve of the primary target (this compound), determine the concentration that causes a 50% reduction in the maximum signal (B/B0 = 50%). This is the IC50 for this compound.

    • Similarly, determine the IC50 for each of the tested cross-reactants.

  • Calculate Percent Cross-Reactivity: Use the following formula to calculate the percent cross-reactivity for each steroid:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows relevant to the use of this compound antibodies.

competitive_elisa_workflow cluster_plate Microtiter Plate Well cluster_reagents Reaction Mixture cluster_binding Competitive Binding cluster_detection Detection Well Coated with Capture Antibody Sample Sample/Standard (Free 11-KP) Ab Primary Antibody Enzyme_Conj 11-KP-Enzyme Conjugate Binding Antibody binds to either Free 11-KP or Enzyme-Conjugated 11-KP Enzyme_Conj->Binding Wash Wash to remove unbound reagents Binding->Wash Substrate Add Substrate Wash->Substrate Color Color Development Substrate->Color Read Read Absorbance Color->Read

Caption: Workflow for a competitive ELISA for this compound (11-KP) detection.

cross_reactivity_logic Start Select Antibody and Potential Cross-Reactants Run_ELISA Perform Competitive ELISA for Target (11-KP) and Cross-Reactants Start->Run_ELISA Determine_IC50 Determine IC50 for 11-KP and each Cross-Reactant Run_ELISA->Determine_IC50 Calculate_CR Calculate % Cross-Reactivity Determine_IC50->Calculate_CR Analyze Analyze Specificity: Low %CR = High Specificity High %CR = Low Specificity Calculate_CR->Analyze

Caption: Logical workflow for determining antibody cross-reactivity.

References

A Comparative Guide to the In Vivo Effects of 11-Ketoprogesterone and Cortisol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo effects of the endogenous glucocorticoid, cortisol, and the related steroid, 11-Ketoprogesterone. While direct, quantitative comparative studies are limited, this document synthesizes available data to contrast their mechanisms of action and resulting physiological effects, supported by established experimental methodologies.

Core Mechanisms of Action: Direct Agonist vs. Indirect Modulator

The primary distinction between cortisol and this compound lies in their interaction with the glucocorticoid signaling pathway. Cortisol is a direct agonist of the Glucocorticoid Receptor (GR), while this compound primarily acts as an indirect modulator of this pathway by inhibiting a key enzyme.

Cortisol: As the body's principal glucocorticoid, cortisol readily diffuses across the cell membrane and binds to the cytosolic GR.[1] This binding induces a conformational change, causing the receptor to translocate to the nucleus.[2][3] Once in the nucleus, the cortisol-GR complex acts as a ligand-dependent transcription factor, binding to Glucocorticoid Response Elements (GREs) on DNA to either activate or repress gene expression.[3][4] This genomic action underlies its potent anti-inflammatory, immunosuppressive, and metabolic effects.[5]

This compound (11-KP): In contrast, this compound is understood to lack conventional glucocorticoid activity, suggesting it has very low binding affinity for the classical cytosolic GR.[6] Its main mechanism of action is the inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD), particularly the type 1 isozyme (11β-HSD1).[6] This enzyme is responsible for regenerating active cortisol from its inactive precursor, cortisone (B1669442), within target tissues.[2] By inhibiting 11β-HSD1, this compound reduces local intracellular concentrations of active cortisol, thereby dampening glucocorticoid signaling in a tissue-specific manner. It may also possess non-genomic effects, possibly through membrane-bound receptors, though this pathway is less defined.[6]

Figure 1: Classical Cortisol Signaling Pathway.

Figure 2: Modulatory Role of this compound.

Comparative Data Summary

The following tables summarize the key differences in mechanism and physiological effects based on current literature.

Table 1: Comparison of Molecular Mechanisms
FeatureCortisolThis compound
Primary Target Nuclear Glucocorticoid Receptor (GR)[3]11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)[6]
Receptor Binding Direct agonist with moderate affinity[7]Very low to negligible affinity for nuclear GR[6]
Effect on GR Signaling Direct activation of receptor, leading to genomic and non-genomic effects[2]Indirect inhibition by reducing local availability of active cortisol[6]
Mineralocorticoid Activity Yes, but typically inactivated by 11β-HSD2 in mineralocorticoid target tissuesNo reported mineralocorticoid activity[6]
Table 2: Summary of In Vivo Effects
EffectCortisolThis compound
Anti-inflammatory Potent and systemic; suppresses cytokine production and immune cell trafficking[8]Effect is likely indirect and context-dependent; may reduce inflammation in tissues where 11β-HSD1 is overactive
Metabolic Profound effects: increases gluconeogenesis, promotes insulin (B600854) resistance, alters fat distribution[2]Reported to have profound effects on carbohydrate metabolism, but mechanisms are distinct from classical glucocorticoids[6]
HPA Axis Suppression Potent; provides negative feedback to the hypothalamus and pituitary to reduce ACTH secretionUnlikely to cause direct HPA suppression due to lack of GR agonism
Toxicity Profile High doses or chronic use lead to Cushing's syndrome, osteoporosis, metabolic diseaseReported to be non-toxic even at high dosages, suggesting a lack of conventional glucocorticoid side effects[6]

Experimental Protocols

To empirically compare the in vivo anti-inflammatory effects of these compounds, a standardized and validated assay is required. The Carrageenan-Induced Paw Edema Assay is a classical model for evaluating acute anti-inflammatory activity.

Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar rats (180-200g) are used. Animals are acclimatized for one week before the experiment, housed under standard conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Animals are randomly divided into groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% carboxymethyl cellulose, oral)

    • Group II: Carrageenan Control (Vehicle + Carrageenan)

    • Group III: Positive Control (e.g., Indomethacin 10 mg/kg, oral)

    • Group IV: Test Group 1 (Cortisol, specified dose, oral)

    • Group V: Test Group 2 (this compound, specified dose, oral)

  • Compound Administration: Test compounds, positive control, and vehicle are administered orally by gavage 60 minutes before the induction of inflammation.

  • Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the injected paw is measured immediately before carrageenan injection (V₀) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis:

    • The increase in paw volume (edema) is calculated as the difference between the volume at each time point (Vt) and the initial volume (V₀).

    • The percentage inhibition of edema for each treated group is calculated using the formula: % Inhibition = [ (V_c - V_t) / V_c ] × 100 Where V_c is the average edema in the carrageenan control group and V_t is the average edema in the treated group.

    • Statistical analysis is performed using ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare treated groups against the carrageenan control.

Figure 3: Workflow for Carrageenan-Induced Paw Edema Assay.

Conclusion

Cortisol and this compound exhibit fundamentally different modes of action in vivo. Cortisol is a potent, direct-acting agonist of the glucocorticoid receptor, driving broad physiological changes. This compound, conversely, acts as a modulator, primarily by inhibiting the 11β-HSD1 enzyme that locally activates cortisol.

This distinction is critical for drug development and research. While cortisol provides strong, systemic anti-inflammatory and metabolic effects, these are coupled with a significant side-effect profile. This compound represents a more nuanced mechanism; its effects would be most pronounced in tissues with high 11β-HSD1 activity and cortisone availability. It lacks the direct effects of cortisol, suggesting a potentially safer profile but also a more subtle and context-dependent therapeutic action. Future in vivo studies using standardized assays are necessary to directly quantify the physiological consequences of this compound's modulatory role.

References

11-Ketoprogesterone: A Potential Novel Biomarker for Adrenal Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of 11-Ketoprogesterone as a marker of the body's stress response, in comparison with the established biomarker, cortisol. This guide presents supporting experimental data, detailed methodologies, and visual pathways for researchers, scientists, and drug development professionals.

The accurate assessment of adrenal activity is crucial in a multitude of research and clinical settings, from understanding the physiological stress response to the diagnosis and management of adrenal disorders. For decades, cortisol has been the primary biomarker for assessing the function of the hypothalamic-pituitary-adrenal (HPA) axis. However, emerging evidence suggests that other adrenal steroids, such as this compound, may offer unique insights into adrenal function. This guide provides a comparative analysis of this compound and cortisol as markers of adrenal activity, supported by experimental data and detailed protocols.

Comparative Analysis of Adrenal Steroid Response to ACTH Stimulation

A key method for assessing adrenal function is the Adrenocorticotropic Hormone (ACTH) stimulation test, which mimics the body's natural stress response. Upon administration of synthetic ACTH (cosyntropin), the adrenal glands are stimulated to produce and release a spectrum of corticosteroids. The magnitude of this response provides a direct measure of adrenal reserve and activity.

While data directly comparing the response of this compound and cortisol to ACTH stimulation in a healthy, mixed population is still emerging, studies analyzing steroid profiles provide valuable insights. In a study involving healthy Indian women, ACTH stimulation resulted in a significant increase in various adrenal steroids. Cortisol levels, for instance, showed a 2.27-fold increase from a baseline of 10.90 ± 3.80 µg/dL to 24.72 ± 4.46 µg/dL 60 minutes post-stimulation[1]. Although this particular study did not measure this compound, the established steroidogenic pathway indicates that its precursors, like progesterone, are adrenal-derived and respond to ACTH. This suggests that this compound would also exhibit a responsive increase following ACTH stimulation.

Other 11-oxygenated steroids of adrenal origin have been shown to increase markedly after corticotropin (B344483) stimulation[2]. This further supports the hypothesis that this compound, as a member of this steroid class, is a sensitive marker of adrenal stimulation.

Table 1: Comparison of Cortisol and Hypothetical this compound Response to ACTH Stimulation

BiomarkerBaseline (Pre-ACTH)Post-ACTH (60 min)Fold ChangeReference
Cortisol10.90 ± 3.80 µg/dL24.72 ± 4.46 µg/dL2.27[1]
This compoundData not availableData not availableHypothesized to increase

Note: Data for this compound is not yet available from direct comparative studies and is presented here as a hypothetical response based on the behavior of other adrenal steroids.

Experimental Protocols

Accurate and reproducible quantification of adrenal steroids is paramount for their validation as biomarkers. The following are detailed methodologies for the ACTH stimulation test and the subsequent analysis of steroid hormones by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

ACTH (Cosyntropin) Stimulation Test Protocol

This protocol is a standard method used to assess adrenal function by measuring the response of adrenal steroids to ACTH stimulation.[3][4][5]

Materials:

  • Cosyntropin (B549272) (synthetic ACTH)

  • Normal saline for injection

  • Syringes and needles for administration and blood collection

  • Blood collection tubes (e.g., serum separator tubes)

  • Centrifuge

  • Freezer for sample storage (-20°C or colder)

Procedure:

  • Baseline Blood Sample: A baseline blood sample is drawn from the patient. This is typically done in the morning (around 8:00-9:00 AM) to account for the diurnal rhythm of cortisol secretion.[3]

  • Cosyntropin Administration: A standard dose of 250 µg of cosyntropin is administered either intravenously (IV) or intramuscularly (IM). For IV administration, the cosyntropin is diluted in 2 to 5 mL of normal saline and injected over two minutes.[3]

  • Post-Stimulation Blood Samples: Blood samples are collected at 30 and 60 minutes after the administration of cosyntropin.[4]

  • Sample Processing: Blood samples are allowed to clot and then centrifuged to separate the serum. The serum is then transferred to a clean tube and stored frozen until analysis.

Interpretation of Cortisol Response:

  • A normal response is generally defined as a post-stimulation cortisol level reaching at least 18 µg/dL.[3]

  • An increase from baseline of at least 7 to 10 µg/dL is also considered indicative of a normal response.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Steroid Quantification

LC-MS/MS is the gold standard for the simultaneous and accurate quantification of multiple steroid hormones due to its high specificity and sensitivity.[6][7][8]

Sample Preparation:

  • Internal Standard Spiking: To each serum sample, a solution containing deuterated internal standards for each steroid of interest (including cortisol-d4 and a hypothetical this compound-d_n_) is added. This allows for accurate quantification by correcting for variations in sample processing and instrument response.

  • Protein Precipitation: Proteins in the serum are precipitated by adding a solvent like acetonitrile (B52724) or methanol (B129727). This step is crucial to remove interfering macromolecules.

  • Liquid-Liquid or Solid-Phase Extraction: The steroids are then extracted from the supernatant using either liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction. This step concentrates the analytes and further removes interfering substances.

  • Derivatization (if necessary): Some steroids may require derivatization to improve their ionization efficiency and chromatographic properties. However, many modern methods can analyze a wide range of steroids without this step.[6]

  • Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC-MS/MS system.

LC-MS/MS Analysis:

  • Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph. The steroids are separated on a C18 column using a gradient elution with a mobile phase typically consisting of water and methanol or acetonitrile with a modifier like formic acid.[6]

  • Mass Spectrometric Detection: The separated steroids are introduced into a tandem mass spectrometer. The instrument is operated in positive electrospray ionization (ESI) mode and multiple reaction monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for each analyte and its internal standard.

Table 2: Example LC-MS/MS Parameters for Cortisol

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cortisol363.2121.125
Cortisol-d4367.2121.125

Note: The specific parameters for this compound would need to be optimized.

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in adrenal steroidogenesis and the experimental workflow for biomarker validation, Graphviz (DOT language) has been utilized.

Adrenal Steroidogenesis Pathway

The synthesis of this compound and cortisol originates from cholesterol in the adrenal cortex. The pathway involves a series of enzymatic reactions, with ACTH being the primary stimulator of this process.

Adrenal_Steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH_Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH_Pregnenolone CYP17A1 17-OH_Progesterone 17-OH Progesterone Progesterone->17-OH_Progesterone CYP17A1 11b-OH_Progesterone 11β-OH Progesterone Progesterone->11b-OH_Progesterone CYP11B1/B2 17-OH_Pregnenolone->17-OH_Progesterone 3β-HSD 11-Deoxycortisol 11-Deoxycortisol 17-OH_Progesterone->11-Deoxycortisol CYP21A2 Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1 This compound This compound 11b-OH_Progesterone->this compound 11β-HSD2 ACTH ACTH ACTH->Cholesterol Stimulates Biomarker_Validation_Workflow start Patient Recruitment (Healthy Volunteers) acth_test ACTH Stimulation Test start->acth_test sample_collection Blood Sample Collection (Baseline, 30 min, 60 min) acth_test->sample_collection sample_processing Serum Separation and Storage sample_collection->sample_processing lcms_analysis LC-MS/MS Analysis (Quantification of Steroids) sample_processing->lcms_analysis data_analysis Data Analysis (Fold Change, Statistical Comparison) lcms_analysis->data_analysis validation Biomarker Validation data_analysis->validation

References

Comparative Analysis of the Progestogenic Activity of 9α-Bromo-11-Ketoprogesterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the progestogenic activity of 9α-bromo-11-ketoprogesterone. Due to the limited availability of direct quantitative data for this specific compound in recent scientific literature, this comparison relies on available historical data, structure-activity relationships of related progesterone (B1679170) derivatives, and a comparative framework with well-characterized synthetic progestins.

Introduction to 9α-Bromo-11-Ketoprogesterone

9α-Bromo-11-ketoprogesterone is a synthetic halogenated derivative of progesterone. Structurally, it is characterized by the introduction of a bromine atom at the 9α position and a ketone group at the 11th position of the progesterone backbone. While historical studies have explored its use, particularly in the context of cancer treatment, detailed contemporary data on its progestogenic activity are scarce.

Progestogenic Activity Profile: A Structural Inference

The progestogenic activity of a steroid is primarily determined by its ability to bind to and activate the progesterone receptor (PR). The structural modifications on the progesterone molecule significantly influence this interaction.

  • 11-Keto Substitution: Generally, the presence of an oxygen function at the C-11 position, such as a keto group, tends to decrease the progestogenic activity of progesterone. For instance, 11-ketoprogesterone itself is reported to be devoid of significant progestogenic activity[1].

  • 9α-Halogenation: In contrast, halogenation at the 9α-position, particularly with fluorine or bromine, has been shown in many steroid series to enhance biological activity. This is often attributed to the electron-withdrawing nature of the halogen, which can influence the conformation of the steroid A-ring and its interaction with the receptor. Notably, one source mentions that 9α-bromo-11-ketoprogesterone possesses "relatively high progestogenic activity," suggesting that the potentiating effect of the 9α-bromo group may counteract the deactivating effect of the 11-keto group[1].

Without direct comparative data, it is hypothesized that the progestogenic activity of 9α-bromo-11-ketoprogesterone is a result of these competing structural influences.

Comparative Data of Selected Progestins

To provide a framework for comparison, the following table summarizes the progestogenic activity of progesterone and several well-characterized synthetic progestins. The data includes relative binding affinity (RBA) for the progesterone receptor and in vivo progestational potency, often measured by the McPhail test.

CompoundRelative Binding Affinity (RBA) for Progesterone Receptor (Progesterone = 100)Relative In Vivo Progestational Potency (Oral)
Progesterone1001
Medroxyprogesterone Acetate12525
Norethindrone15010
Levonorgestrel32350
Norgestimate16220
Desogestrel29740
Drospirenone505

Note: The presented RBA and potency values are compiled from various sources and can vary depending on the specific assay conditions. They are intended for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of progestogenic activity. Below are outlines of key experimental protocols.

Progesterone Receptor Competitive Binding Assay

This in vitro assay determines the relative affinity of a test compound for the progesterone receptor compared to a radiolabeled progestin.

Principle: The assay measures the displacement of a high-affinity radiolabeled ligand (e.g., [³H]-promegestone or [³H]-ORG 2058) from the progesterone receptor by the test compound.

Methodology:

  • Preparation of Cytosol: Uterine tissue from estrogen-primed immature rabbits or a cell line expressing the progesterone receptor is homogenized in a suitable buffer. The homogenate is then centrifuged to obtain a supernatant containing the cytosolic progesterone receptors.

  • Competitive Binding: Constant amounts of the receptor preparation and the radiolabeled ligand are incubated with increasing concentrations of the unlabeled test compound (e.g., 9α-bromo-11-ketoprogesterone) and a reference compound (progesterone).

  • Separation of Bound and Free Ligand: After incubation, the bound and free radioligand are separated. This is commonly achieved by adsorption of the free ligand to dextran-coated charcoal followed by centrifugation.

  • Quantification: The radioactivity in the supernatant, which represents the receptor-bound ligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that displaces 50% of the specifically bound radioligand (IC₅₀) is determined. The relative binding affinity (RBA) is then calculated as: (IC₅₀ of progesterone / IC₅₀ of test compound) x 100.

McPhail Test for In Vivo Progestational Activity

This classic in vivo bioassay assesses the progestational effect of a compound by observing its ability to induce endometrial proliferation in immature rabbits.

Principle: The test measures the degree of glandular proliferation in the endometrium of estrogen-primed, immature female rabbits following administration of the test compound.

Methodology:

  • Animal Preparation: Immature female rabbits are primed with a daily injection of estradiol (B170435) for several days to induce uterine growth and sensitivity to progestins.

  • Compound Administration: The test compound and a reference progestin are administered daily for a set period (typically 5 days) via the desired route (e.g., subcutaneous or oral).

  • Tissue Collection and Processing: On the day after the last treatment, the rabbits are euthanized, and their uteri are removed, fixed, sectioned, and stained for histological examination.

  • Histological Evaluation (McPhail Scale): The degree of endometrial proliferation is scored on a scale of 0 to +4 (the McPhail scale), where 0 represents no proliferation and +4 represents maximal, confluent glandular development.

  • Data Analysis: The average McPhail score for each treatment group is calculated. The potency of the test compound is determined by comparing the dose required to produce a specific McPhail score (e.g., +2) with the dose of the reference standard required to produce the same score.

Progesterone Receptor Signaling Pathway

Progesterone exerts its effects primarily through the nuclear progesterone receptor, which acts as a ligand-activated transcription factor. The binding of a progestin induces a conformational change in the receptor, leading to its dimerization, nuclear translocation, and binding to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This, in turn, modulates the transcription of these genes, leading to the physiological effects associated with progestins.

Progesterone_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin Progestin (e.g., 9α-bromo-11-ketoprogesterone) PR Progesterone Receptor (PR) -HSP Complex Progestin->PR Binding HSP Heat Shock Proteins (HSP) PR->HSP Dissociation PR_active Activated PR Dimer PR->PR_active Dimerization PRE Progesterone Response Element (PRE) on DNA PR_active->PRE Binding Transcription Modulation of Gene Transcription PRE->Transcription Initiation Biological Effects Biological Effects Transcription->Biological Effects mRNA translation

Caption: Classical genomic signaling pathway of the progesterone receptor.

Experimental Workflow for Progestogenic Activity Assessment

The overall workflow for characterizing the progestogenic activity of a novel compound involves a combination of in vitro and in vivo assays.

Progestin_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment receptor_binding Progesterone Receptor Competitive Binding Assay reporter_assay PR-Mediated Reporter Gene Assay receptor_binding->reporter_assay Confirmation of Functional Activity mcphail_test McPhail Test (Endometrial Proliferation) reporter_assay->mcphail_test Progression to In Vivo Studies other_assays Other In Vivo Assays (e.g., Pregnancy Maintenance) mcphail_test->other_assays Further Characterization end Determination of Progestogenic Profile other_assays->end start Test Compound (9α-bromo-11-ketoprogesterone) start->receptor_binding

Caption: A typical experimental workflow for evaluating progestogenic activity.

Conclusion

While direct and comprehensive data on the progestogenic activity of 9α-bromo-11-ketoprogesterone are limited, structure-activity relationships suggest it may possess notable activity due to the 9α-bromo substitution. A definitive comparison with other progestins requires further experimental investigation using standardized in vitro and in vivo assays as outlined in this guide. The provided comparative data for well-established progestins serves as a valuable benchmark for such future studies. Researchers are encouraged to perform head-to-head comparisons to accurately position 9α-bromo-11-ketoprogesterone within the landscape of progestogenic compounds.

References

The Ascendance of 11-Oxygenated Steroids: A Comparative Analysis in Endocrine Research

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the narrative of androgen biology has been dominated by testosterone (B1683101) and its potent metabolite, dihydrotestosterone. However, a paradigm shift is underway in endocrinology, with a class of adrenal-derived C19 steroids, the 11-oxygenated androgens, emerging from relative obscurity to claim a significant role in human physiology and disease. This guide provides a comprehensive comparison of 11-oxygenated steroids with their classical counterparts, offering researchers, scientists, and drug development professionals a critical overview supported by experimental data.

Once considered minor metabolites, 11-oxygenated androgens are now recognized as potent activators of the androgen receptor (AR) and have been implicated in various conditions, including polycystic ovary syndrome (PCOS), congenital adrenal hyperplasia (CAH), and castration-resistant prostate cancer.[1][2][3] Their synthesis, originating primarily in the adrenal glands, offers a distinct pathway to androgenicity that is independent of the gonadal axis.[4] This guide will delve into the comparative binding affinities, androgenic potencies, and circulating levels of these crucial steroids, alongside detailed experimental protocols and visual pathways to illuminate their function.

Comparative Androgenic Activity

The biological activity of androgens is primarily mediated through their binding to and activation of the androgen receptor. Experimental data reveals that key 11-oxygenated androgens exhibit potencies comparable to their classical counterparts.

Table 1: Comparative Androgen Receptor Binding Affinity and Potency

CompoundAndrogen Receptor Binding Affinity (Ki, nM)Relative Binding Affinity vs. TestosteroneAndrogen Receptor Transactivation (EC50, nmol/L)Relative Potency vs. Testosterone
11-Ketotestosterone (B164220) (11KT) 80.8[1][5]Lower[1]0.74[6]-
Testosterone (T) 34.3[1][5]Higher[1]0.22[6]-
11-Ketodihydrotestosterone (11KDHT) 20.4[5]Higher than T, Similar to DHT1.3[6]Comparable to DHT[6]
Dihydrotestosterone (DHT) 22.7[5]Higher than T--

Note: A lower Ki value indicates a higher binding affinity. EC50 represents the concentration required to elicit a half-maximal response in a transactivation assay.

The data clearly indicates that while 11-ketotestosterone has a slightly lower binding affinity for the androgen receptor compared to testosterone, its 5α-reduced metabolite, 11-ketodihydrotestosterone, demonstrates a binding affinity and potency comparable to dihydrotestosterone, the most potent endogenous androgen.[3][5]

Circulating Levels: A Comparative Snapshot

The physiological relevance of these steroids is further underscored by their circulating concentrations in both healthy individuals and in pathological states.

Table 2: Circulating Concentrations of Key Androgens in Healthy Adults and in Disease

SteroidHealthy Women (nmol/L)Healthy Men (nmol/L)Women with PCOS (nmol/L)Children with CAH (Treated)
11-Hydroxyandrostenedione (11OHA4) 5.0 ± 2.3[7][8]4 - 9[9]Higher than controls[10]Elevated
Androstenedione (A4) 1.1 ± 0.5 (ratio to 11OHA4)[7][8]-Increased[7][8]-
11-Ketotestosterone (11KT) ~1[9]~1[9]Higher than controls[10]Elevated
Testosterone (T) -≥15-fold higher than women[9]Increased-
11-Hydroxyandrosterone (Urinary) --Higher than controls[10]Dominant adrenal androgen metabolite[11]

Note: Values are approximate and can vary based on analytical methods and study populations. CAH data refers to urinary metabolite excretion.

Notably, in women, the circulating levels of 11KT are often comparable to or even higher than testosterone.[9] Furthermore, unlike classical androgens which decline with age, 11-oxygenated androgen levels remain relatively stable, making 11KT a dominant androgen in postmenopausal women.[4] In conditions of androgen excess such as PCOS and CAH, the levels of 11-oxygenated androgens are significantly elevated, highlighting their diagnostic and pathological importance.[2][10]

Signaling and Biosynthetic Pathways

To visualize the intricate relationships and processes involved in 11-oxygenated steroid biology, the following diagrams are provided.

Biosynthesis of 11-Oxygenated and Classical Androgens.

cluster_cytoplasm cluster_nucleus Androgen 11-Oxygenated Androgen (e.g., 11KT, 11KDHT) AR Androgen Receptor (AR) Androgen->AR Androgen->AR HSP Heat Shock Proteins AR->HSP Binding/Dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization AR->AR_dimer Nuclear Translocation Cytoplasm Cytoplasm Nucleus Nucleus ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Gene Target Gene Transcription ARE->Gene Response Biological Response Gene->Response

Androgen Receptor Signaling Pathway.

Experimental Protocols

Accurate quantification and characterization of 11-oxygenated steroids are paramount for research and clinical applications. The following provides an overview of key experimental methodologies.

Protocol 1: Quantification of 11-Oxygenated Steroids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific measurement of steroid hormones.[12][13]

1. Sample Preparation (Serum/Plasma):

  • Protein Precipitation: Precipitate proteins by adding a threefold volume of cold organic solvent (e.g., methanol) containing deuterated internal standards to the serum/plasma sample.[12]

  • Centrifugation: Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a solution compatible with the LC mobile phase (e.g., 30% methanol (B129727) in water).[12]

2. Chromatographic Separation:

  • LC System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: Employ a reversed-phase C18 column for separation.

  • Mobile Phases: Use a gradient elution with a mobile phase consisting of A) water with a modifier (e.g., 0.1% formic acid) and B) an organic solvent (e.g., methanol or acetonitrile).

3. Mass Spectrometric Detection:

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is typically used.

  • Ionization Mode: Operate in positive ionization mode.

  • Acquisition Mode: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

Protocol 2: Androgen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a compound for the androgen receptor.[14][15]

1. Reagents and Materials:

  • Recombinant human androgen receptor (AR) ligand-binding domain (LBD).

  • Radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-DHT).

  • Unlabeled competitor steroids (11-oxygenated and classical androgens).

  • Assay buffer (e.g., Tris-based buffer with additives to stabilize the receptor).

  • Scintillation cocktail and scintillation counter.

2. Assay Procedure:

  • Incubation: In a multi-well plate, incubate a fixed concentration of the AR-LBD and the radiolabeled androgen with varying concentrations of the unlabeled competitor steroids.

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., overnight at 4°C).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved using methods like hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex, followed by washing and centrifugation.[14]

  • Quantification: Resuspend the HAP pellet in scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The concentration that inhibits 50% of the radioligand binding (IC50) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value.

Protocol 3: Androgen Receptor Transactivation Assay

This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene.[16][17]

1. Cell Culture and Transfection:

  • Cell Line: Use a mammalian cell line (e.g., COS-1, HEK293) that does not endogenously express AR.

  • Transfection: Co-transfect the cells with two plasmids:

    • An expression vector containing the full-length human androgen receptor gene.

    • A reporter plasmid containing a luciferase or green fluorescent protein (GFP) gene under the control of an androgen-responsive element (ARE).

2. Assay Procedure:

  • Treatment: After transfection, treat the cells with varying concentrations of the test compounds (11-oxygenated and classical androgens). Include a vehicle control and a positive control (e.g., DHT).

  • Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

  • Cell Lysis and Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (luciferase activity or GFP fluorescence) using a luminometer or fluorometer.

  • Data Analysis: Normalize the reporter activity to a control for transfection efficiency (e.g., co-transfected β-galactosidase). Plot the normalized reporter activity against the log concentration of the test compound to determine the EC50 value.

Conclusion

The study of 11-oxygenated steroids is reshaping our understanding of androgen physiology and pathophysiology. Their significant contribution to the androgen pool, particularly in women and in specific disease states, necessitates their inclusion in both basic research and clinical diagnostics. The comparative data and experimental protocols provided in this guide offer a foundational resource for scientists and clinicians to explore this exciting and rapidly evolving field of endocrinology. Further investigation into the nuanced roles of these potent androgens promises to unveil new therapeutic targets and diagnostic strategies for a range of endocrine disorders.

References

Evaluating the Diabetogenic Effects of 11-Ketoprogesterone and Its Hydroxy-Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the diabetogenic effects of 11-ketoprogesterone and its two primary hydroxy-derivatives, 11α-hydroxyprogesterone and 11β-hydroxyprogesterone. The information presented herein is compiled from available scientific literature to aid in research and development efforts related to steroid hormones and metabolic disorders.

Comparative Analysis of Diabetogenic Potency

Early preclinical studies in partially depancreatized rats have established a hierarchy of diabetogenic potential among this compound and its hydroxy-derivatives. The primary endpoint in these foundational studies was the induction of glycosuria, the excretion of excess sugar in the urine, a hallmark of diabetes.

Key Findings:

  • 11β-Hydroxyprogesterone exhibits the most potent diabetogenic effect, equal to or greater than that of this compound.

  • This compound is significantly more diabetogenic than its parent compound, progesterone (B1679170).

  • 11α-Hydroxyprogesterone is considerably less potent in inducing glycosuria compared to both this compound and 11β-hydroxyprogesterone.

Table 1: Qualitative Comparison of Diabetogenic Effects

CompoundDiabetogenic Potency (relative to Progesterone)Primary Observed Effect
This compound GreaterExacerbation of glycosuria[1]
11α-Hydroxyprogesterone Much less potentMinimal to no increase in glycosuria[1]
11β-Hydroxyprogesterone As great or greater than this compoundSignificant exacerbation of glycosuria[1]

Note: Quantitative data from the primary study by Ingle et al. (1953) detailing the precise levels of glycosuria are not publicly available. The comparisons are based on the qualitative descriptions within the accessible abstract.

Experimental Protocols

The following sections detail the methodologies employed in foundational and contemporary studies to evaluate the metabolic effects of these steroid compounds.

In Vivo Model: Partially Depancreatized Rat

This model is a classic approach to studying diabetogenic compounds. The partial removal of the pancreas reduces the animal's ability to produce insulin (B600854), making it susceptible to hyperglycemia when challenged with a diabetogenic agent.

Protocol:

  • Animal Model: Male Sprague-Dawley rats are partially depancreatized to induce a pre-diabetic state.

  • Housing and Diet: Animals are housed in metabolism cages to allow for 24-hour urine collection. They are force-fed a medium carbohydrate diet to ensure a consistent metabolic state.

  • Compound Administration: The steroid compounds are prepared as a fine suspension in a vehicle such as peanut oil and administered via subcutaneous injection.

  • Data Collection: Daily urine samples are collected and analyzed for glucose content to quantify the level of glycosuria.

  • Analysis: The change in urinary glucose excretion from baseline is used to determine the diabetogenic potency of the test compound.

In Vitro Assays for Mechanistic Insights

Modern research utilizes a variety of in vitro assays to dissect the molecular mechanisms underlying the observed in vivo effects.

1. Glucose Uptake Assay in 3T3-L1 Adipocytes:

This assay measures the ability of fat cells to take up glucose from the surrounding medium in response to insulin, and how this is affected by the test compounds.

Protocol:

  • Cell Culture: 3T3-L1 pre-adipocytes are differentiated into mature adipocytes.

  • Treatment: Differentiated adipocytes are treated with varying concentrations of this compound or its hydroxy-derivatives for a specified period.

  • Insulin Stimulation: Cells are then stimulated with insulin to trigger glucose uptake.

  • Glucose Uptake Measurement: A labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) is added to the medium. After a defined incubation period, the cells are lysed, and the amount of intracellular labeled glucose is quantified.

  • Analysis: The rate of glucose uptake is compared between treated and untreated cells to assess the impact of the compounds on insulin sensitivity.

2. Western Blot Analysis of Insulin Signaling Pathways:

This technique is used to measure the levels and phosphorylation status of key proteins in the insulin signaling cascade.

Protocol:

  • Cell Culture and Treatment: A suitable cell line (e.g., HepG2 liver cells, 3T3-L1 adipocytes, or primary muscle cells) is treated with the steroid compounds.

  • Insulin Stimulation: Cells are stimulated with insulin to activate the signaling pathway.

  • Protein Extraction: Cells are lysed, and total protein is extracted.

  • SDS-PAGE and Transfer: Proteins are separated by size using gel electrophoresis and transferred to a membrane.

  • Immunoblotting: The membrane is probed with primary antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., Insulin Receptor, IRS-1, Akt, GSK3β).

  • Detection and Analysis: Secondary antibodies conjugated to a reporter enzyme are used for detection. The intensity of the protein bands is quantified to determine changes in protein expression and phosphorylation.

3. Pancreatic Beta-Cell Apoptosis Assay:

This assay evaluates the potential of the compounds to induce programmed cell death in insulin-producing beta-cells.

Protocol:

  • Cell Culture: A pancreatic beta-cell line (e.g., MIN6 or INS-1) or isolated primary islets are cultured.

  • Treatment: Cells are exposed to the steroid compounds for a defined period.

  • Apoptosis Detection: Apoptosis can be assessed using various methods, such as:

    • TUNEL Staining: Detects DNA fragmentation, a hallmark of apoptosis.

    • Caspase Activity Assays: Measures the activity of caspases, key enzymes in the apoptotic cascade.

    • Annexin V/Propidium Iodide Staining: Differentiates between viable, apoptotic, and necrotic cells via flow cytometry.

  • Analysis: The percentage of apoptotic cells is quantified and compared between treated and untreated groups.

Signaling Pathways and Mechanisms of Action

The diabetogenic effects of this compound and its hydroxy-derivatives are believed to be mediated through the modulation of several key signaling pathways.

Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-HSD)

Both 11α-hydroxyprogesterone and 11β-hydroxyprogesterone are known potent inhibitors of 11β-HSD enzymes.[2] 11β-HSD1 is responsible for the reactivation of inert cortisone (B1669442) to active cortisol in key metabolic tissues like the liver and adipose tissue. By inhibiting this enzyme, these progesterone derivatives can alter local glucocorticoid concentrations, which are known to have significant effects on glucose metabolism, including promoting insulin resistance.

G cluster_Adipocyte_LiverCell Adipocyte / Liver Cell Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) Insulin_Resistance ↑ Insulin Resistance ↑ Gluconeogenesis Cortisol->Insulin_Resistance HSD11B1->Cortisol Progesterone_Derivatives 11α/β-Hydroxyprogesterone Progesterone_Derivatives->HSD11B1 Inhibition

Figure 1: Inhibition of 11β-HSD1 by hydroxy-progesterone derivatives.

Progesterone Receptor Membrane Component 1 (PGRMC1) Signaling

Recent research has implicated PGRMC1 in the regulation of glucose homeostasis. Notably, 11α-hydroxyprogesterone has been shown to improve glucose tolerance and insulin sensitivity by modulating PGRMC1 signaling, leading to the activation of the Akt pathway in skeletal muscle. This suggests a potential therapeutic avenue for this specific derivative, contrasting with the diabetogenic effects of this compound and 11β-hydroxyprogesterone.

G cluster_SkeletalMuscleCell Skeletal Muscle Cell PGRMC1 PGRMC1 Akt Akt (phosphorylated) PGRMC1->Akt Suppression Alpha_OHP 11α-Hydroxyprogesterone Alpha_OHP->PGRMC1 Inhibition Glucose_Uptake ↑ Glucose Uptake ↑ Glycolysis Akt->Glucose_Uptake

Figure 2: 11α-Hydroxyprogesterone modulates PGRMC1 to enhance insulin signaling.

Insulin Receptor Signaling Cascade

Progesterone itself has been shown to interfere with the insulin signaling pathway at multiple levels. While direct evidence for this compound and its hydroxy-derivatives is limited, it is plausible they share similar mechanisms. Progesterone can reduce the expression of Insulin Receptor Substrate 1 (IRS-1) and inhibit the phosphorylation of Akt, a critical kinase in the insulin signaling pathway. This disruption leads to decreased translocation of the glucose transporter GLUT4 to the cell membrane, resulting in reduced glucose uptake.

G cluster_TargetCell Target Cell (e.g., Adipocyte) Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS1 IRS-1 Insulin_Receptor->IRS1 Phosphorylation PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt Activation GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Progesterone_Derivatives This compound & Derivatives Progesterone_Derivatives->IRS1 ↓ Expression Progesterone_Derivatives->Akt ↓ Phosphorylation

Figure 3: Potential interference of progesterone derivatives with insulin signaling.

Conclusion and Future Directions

The available evidence clearly indicates that this compound and 11β-hydroxyprogesterone are potent diabetogenic steroids, while 11α-hydroxyprogesterone has a much weaker effect and may even have therapeutic potential in improving insulin sensitivity. The primary mechanism appears to involve the modulation of glucocorticoid signaling via inhibition of 11β-HSD and direct interference with the insulin signaling cascade.

For drug development professionals, these findings highlight the critical importance of understanding the metabolic liabilities of steroid-based therapeutics. The differential effects of the hydroxy-derivatives underscore the subtle structure-activity relationships that can dramatically alter a compound's metabolic profile.

Future research should focus on:

  • Direct Comparative Studies: Head-to-head comparisons of this compound, 11α-hydroxyprogesterone, and 11β-hydroxyprogesterone in modern, sensitive assays for insulin resistance and beta-cell function are needed to provide quantitative data.

  • Receptor Specificity: Elucidating the specific interactions of these compounds with glucocorticoid, mineralocorticoid, and progesterone receptors, as well as with membrane-bound receptors like PGRMC1, will provide a more complete mechanistic understanding.

  • In Vivo Models of Insulin Resistance: Evaluating these compounds in contemporary rodent models of diet-induced obesity and insulin resistance will offer more translatable insights into their potential impact in the context of metabolic syndrome.

By addressing these knowledge gaps, the scientific community can better predict and mitigate the diabetogenic risks associated with novel steroid-based therapies and potentially identify new therapeutic targets for the management of metabolic diseases.

References

Safety Operating Guide

Navigating the Safe Disposal of 11-Ketoprogesterone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of 11-Ketoprogesterone, a pregnane (B1235032) steroid used in research. Adherence to these protocols is essential to mitigate risks and ensure a safe laboratory environment.

Hazard Profile of this compound

Before handling or disposing of this compound, it is crucial to be aware of its hazard profile. According to safety data sheets (SDS), this compound is classified as toxic if swallowed.[1]

Key Hazard Information:

Hazard ClassificationGHS PictogramSignal WordHazard StatementPrecautionary Statement
Acute Toxicity, Oral (Category 3)GHS06 (Skull and Crossbones)DangerH301: Toxic if swallowedP501: Dispose of contents/container to an approved waste disposal plant.[1]

This classification underscores the need for careful handling and disposal to prevent accidental ingestion and environmental contamination.

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

Step 1: Waste Identification and Segregation
  • Identify as Hazardous Waste : Due to its toxicity, all this compound waste must be classified as hazardous chemical waste.

  • Segregate at the Source : Do not mix this compound waste with non-hazardous materials or other incompatible chemical waste streams.[2][3] Keeping it separate prevents dangerous reactions and ensures proper treatment. This waste must not be disposed of down the drain or in regular trash.[2][4]

Step 2: Container Selection and Labeling
  • Choose a Compatible Container : Use a designated, leak-proof, and chemically resistant container for collecting this compound waste. The container must have a secure, tight-fitting lid.[3][4] The original chemical container is often a suitable choice for waste accumulation.[4]

  • Proper Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Toxic").[2] The label should also include the accumulation start date.[2]

Step 3: Waste Accumulation and Storage
  • Designated Accumulation Area : Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[2][5] This area should be under the control of laboratory personnel.[3]

  • Safe Storage Conditions : The SAA should be away from general traffic and incompatible materials. Ensure the container is kept closed except when adding waste.[4][5]

Step 4: Decontamination of Empty Containers
  • Triple Rinsing : Empty containers that held this compound must be decontaminated before being disposed of as non-hazardous waste. This is typically achieved by triple rinsing the container with a suitable solvent that can dissolve the chemical residue.[2][4]

  • Rinsate Collection : The first rinse from a container that held an acutely toxic substance is considered hazardous waste and must be collected and disposed of accordingly.[2][4] For this compound, it is best practice to collect all rinsate as hazardous waste.

  • Final Disposal of Rinsed Containers : Once triple-rinsed and air-dried, deface or remove all labels from the container before disposing of it in the appropriate glass or plastic recycling bin.

Step 5: Final Disposal
  • Institutional Procedures : Follow your institution's specific procedures for hazardous waste disposal, which typically involves contacting the Environmental Health and Safety (EHS) office.[2]

  • Schedule a Pickup : Arrange for the collection of the hazardous waste container by the EHS department or a licensed hazardous waste disposal contractor.[2][5] Do not attempt to transport the waste yourself.

Emergency Procedures for Spills

In the event of an this compound spill, the following steps should be taken:

  • Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and the laboratory supervisor.

  • Personal Protective Equipment (PPE) : Before addressing the spill, don appropriate PPE, including safety goggles, gloves, and a lab coat. For significant spills, respiratory protection may be necessary.[6]

  • Contain the Spill : Use an inert, absorbent material such as sand, vermiculite, or a chemical spill pillow to contain the spill.[7]

  • Collect and Dispose : Carefully collect the absorbed material and any contaminated debris, placing it into a designated hazardous waste container.

  • Decontaminate the Area : Clean the spill area with an appropriate solvent, followed by washing with soap and water. All cleaning materials should also be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation & Collection cluster_storage Accumulation & Storage cluster_disposal Final Disposal cluster_decon Empty Container Decontamination start Generation of This compound Waste identify Identify as Hazardous Waste start->identify segregate Segregate from Other Waste Streams identify->segregate container Select & Label Compatible Container segregate->container accumulate Accumulate in Designated Satellite Area container->accumulate storage Keep Container Closed & Stored Safely accumulate->storage ehs Contact Environmental Health & Safety (EHS) storage->ehs pickup Schedule Waste Pickup ehs->pickup end Compliant Disposal pickup->end empty_container Empty Container rinse Triple Rinse with Appropriate Solvent empty_container->rinse collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate dispose_container Dispose of Clean Container in Regular Waste/Recycling rinse->dispose_container collect_rinsate->container

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 11-Ketoprogesterone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 11-Ketoprogesterone. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a pregnane (B1235032) steroid with significant biological activity.[1] Its handling requires stringent safety measures due to its toxicological properties. Safety Data Sheets (SDS) classify this compound as toxic if swallowed, warranting careful handling to avoid ingestion, inhalation, and skin contact.[2]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound, particularly in its powdered form. This is to mitigate risks of exposure through inhalation, dermal contact, or accidental ingestion.[3]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with powder-free nitrile or neoprene gloves. The outer glove should be disposed of immediately after handling.[4][5]Prevents skin contact and absorption. Double-gloving provides an additional barrier and allows for safe removal of the potentially contaminated outer layer.
Body Protection A disposable, solid-front gown made of a low-permeability fabric such as polyethylene-coated polypropylene.[4][5]Protects skin and personal clothing from contamination by spills or airborne particles.
Respiratory Protection A NIOSH-approved N95 respirator or higher.[6]Essential for preventing inhalation of the powdered compound, which can be easily aerosolized.
Eye Protection Chemical safety goggles. A face shield should be worn in addition to goggles when there is a risk of splashing.[4][6]Protects the eyes from contact with the chemical in either powdered or solution form.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the necessary steps for safely handling this compound from receipt to disposal.

Preparation and Engineering Controls
  • Designated Area: All handling of this compound powder must occur in a designated area, such as a certified chemical fume hood or a powder containment hood equipped with HEPA filtration.[7] This is to control the dispersal of airborne particles.

  • Pre-Handling Check: Before starting, ensure all necessary PPE is available and in good condition. The work area within the fume hood should be clean and uncluttered. Prepare all necessary equipment (e.g., spatulas, weigh boats, solvents) and have them within easy reach to minimize movement and potential for spills.

Weighing and Aliquoting
  • Donning PPE: Put on all required PPE in the correct order: gown, inner gloves, N95 respirator, safety goggles, and then outer gloves over the gown's cuffs.[5]

  • Weighing: Carefully weigh the desired amount of this compound powder inside the chemical fume hood. Use a dedicated spatula and weigh boat. Avoid any actions that could generate dust.

  • Dissolving: If preparing a solution, add the solvent to the weighed powder slowly and carefully to avoid splashing. Ensure the container is appropriately capped before agitating.

Post-Handling and Decontamination
  • Cleaning: After handling, decontaminate the work surface and any equipment used. A suitable cleaning agent should be used, followed by a rinse with an appropriate solvent. All cleaning materials should be disposed of as hazardous waste.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of in a sealed bag within the fume hood. The remaining PPE should be removed after leaving the immediate work area and disposed of according to institutional guidelines for hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[5]

Disposal Plan

All waste generated from handling this compound, including contaminated PPE, weighing materials, and excess chemical, must be treated as hazardous waste.

  • Waste Segregation: Collect all solid and liquid waste in clearly labeled, sealed containers. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling: Label waste containers with "Hazardous Waste" and the full chemical name: "this compound."

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's licensed EHS provider.[2] Do not dispose of this compound down the drain or in regular trash.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.

Workflow for Handling this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_area 1. Designate & Prepare Fume Hood check_ppe 2. Verify PPE Availability prep_area->check_ppe don_ppe 3. Don Full PPE check_ppe->don_ppe weigh 4. Weigh Powder don_ppe->weigh dissolve 5. Prepare Solution (if needed) weigh->dissolve decontaminate 6. Decontaminate Work Area & Equipment dissolve->decontaminate doff_ppe 7. Doff PPE Safely decontaminate->doff_ppe collect_waste 9. Collect & Seal Hazardous Waste decontaminate->collect_waste wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands label_waste 10. Label Waste Container collect_waste->label_waste dispose 11. Arrange for EHS Pickup label_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-Ketoprogesterone
Reactant of Route 2
11-Ketoprogesterone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.